molecular formula C10H8F3NO B1451208 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile CAS No. 1000555-32-7

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1451208
CAS No.: 1000555-32-7
M. Wt: 215.17 g/mol
InChI Key: DJRVULCEMUTQLB-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile (CAS 1000555-32-7) is a versatile chemical building block with significant value in organic and medicinal chemistry research. Its molecular architecture features a benzene ring substituted with both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, creating a unique electronic profile that influences its reactivity and interaction with biological targets . The acetonitrile side chain serves as a versatile handle for further chemical transformations, including reduction to amines or oxidation to carboxylic acids, enabling its integration into more complex molecular structures . This compound serves as a key synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly prized in drug discovery for its ability to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, which can lead to improved pharmacokinetic properties . Research into similar trifluoromethyl-substituted compounds has shown potential for anti-trypanosomal activity, inhibiting parasites like Trypanosoma brucei by interfering with cellular endocytosis, highlighting the therapeutic potential of this chemical class . A documented synthesis route involves the trifluoromethylation of p-aminophenylacetonitrile, followed by diazotization and reduction steps, yielding the final product with good efficiency and demonstrating a rational and environmentally friendly technology . With a molecular formula of C10H8F3NO and a molecular weight of 215.17 g/mol, this compound is offered with high purity and is intended for research applications only . It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRVULCEMUTQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details a robust synthetic methodology based on the Sandmeyer reaction, offering a step-by-step protocol and a discussion of the underlying chemical principles. Furthermore, a thorough guide to the analytical characterization of the target compound is presented, including predicted spectroscopic data based on analogous structures and a logical workflow for structural verification.

Introduction

This compound is a valuable building block in organic synthesis, primarily owing to the presence of three key functional groups: a nitrile, a methoxy ether, and a trifluoromethyl group on an aromatic scaffold. The trifluoromethyl group is a bioisostere for various functionalities and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The nitrile group is a versatile precursor for a range of functionalities, including amines, carboxylic acids, and tetrazoles. Consequently, this compound serves as a crucial starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and crop protection. This guide aims to provide a detailed and practical resource for the preparation and rigorous identification of this important chemical entity.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This classical yet reliable transformation allows for the conversion of an aromatic amine to an aryl nitrile via a diazonium salt intermediate.[1] The starting material for this synthesis is the readily available 4-Methoxy-3-(trifluoromethyl)aniline.

Reaction Principle

The synthesis proceeds in two main stages:

  • Diazotization: The primary aromatic amine, 4-Methoxy-3-(trifluoromethyl)aniline, is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt.[3][4] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[5]

  • Cyanation: The resulting diazonium salt is then introduced to a solution of a cyanide salt, most commonly copper(I) cyanide (CuCN). The copper(I) salt catalyzes the substitution of the diazonium group with a cyanide ion, leading to the formation of the desired aryl nitrile and the liberation of nitrogen gas.[1]

Experimental Protocol

Materials:

  • 4-Methoxy-3-(trifluoromethyl)aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, for complex formation)

  • Deionized water

  • Ice

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Starch-iodide paper

Procedure:

Step 1: Diazotization of 4-Methoxy-3-(trifluoromethyl)aniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-Methoxy-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at room temperature.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline salt solution via the dropping funnel, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 20-30 minutes at 0-5 °C.

  • Verify the presence of a slight excess of nitrous acid using starch-iodide paper (the paper will turn blue-black). If the test is negative, add a small amount of the sodium nitrite solution until a positive test is achieved.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (if used, 1.2 eq) in water. This forms the soluble dicyanocuprate(I) complex, which is a more effective cyanating agent.

  • Cool the copper(I) cyanide solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Extract the aqueous reaction mixture with an organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_purification Work-up & Purification Aniline 4-Methoxy-3-(trifluoromethyl)aniline NaNO2_HCl NaNO2, HCl (aq) 0-5 °C Aniline->NaNO2_HCl Diazonium Aryl Diazonium Salt (in situ) NaNO2_HCl->Diazonium CuCN CuCN Diazonium->CuCN Product This compound CuCN->Product Extraction Extraction Product->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Chromatography/Distillation) Evaporation->Purification

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended for a comprehensive analysis.

Predicted Spectroscopic Data
Technique Functional Group Expected Chemical Shift / Wavenumber / m/z Rationale
¹H NMR Aromatic Protonsδ 7.0-7.8 ppmThe aromatic protons will appear as multiplets in the downfield region, influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.
Methylene Protons (-CH₂CN)δ 3.8-4.0 ppmThe protons of the methylene group adjacent to the nitrile and the aromatic ring will appear as a singlet.
Methoxy Protons (-OCH₃)δ 3.9-4.1 ppmThe protons of the methoxy group will appear as a sharp singlet.
¹³C NMR Nitrile Carbon (-CN)δ 115-120 ppmThe carbon of the nitrile group typically appears in this region.
Aromatic Carbonsδ 110-160 ppmThe aromatic carbons will show multiple signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
Methylene Carbon (-CH₂CN)δ 20-25 ppmThe carbon of the methylene group.
Methoxy Carbon (-OCH₃)δ 55-60 ppmThe carbon of the methoxy group.
IR Spectroscopy Nitrile Stretch (C≡N)2240-2260 cm⁻¹ (sharp, medium intensity)This is a characteristic absorption for the nitrile functional group.[7]
Aromatic C-H Stretch3000-3100 cm⁻¹Characteristic stretching vibrations for aromatic C-H bonds.
Aliphatic C-H Stretch2850-2960 cm⁻¹Stretching vibrations for the methylene and methoxy C-H bonds.
Aromatic C=C Stretch1450-1600 cm⁻¹In-ring stretching vibrations of the benzene ring.
C-O-C Stretch (Ether)1200-1275 cm⁻¹ (strong)Asymmetric stretching of the aryl-alkyl ether linkage.[8]
C-F Stretch1100-1300 cm⁻¹ (strong, multiple bands)Characteristic strong absorptions for the trifluoromethyl group.
Mass Spectrometry Molecular Ion (M⁺)m/z = 215.06Corresponding to the molecular weight of C₁₀H₈F₃NO.
Fragment Ionsm/z = 186, 158, 146Expected fragmentation pattern may involve the loss of HCN (M-27), CF₃ (M-69), and other characteristic fragments.
Characterization Workflow

A logical workflow for the characterization of the synthesized product is crucial for unambiguous identification.

Characterization_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) (Purity Assessment) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) TLC->NMR IR IR Spectroscopy (Functional Group Identification) NMR->IR MS Mass Spectrometry (Molecular Weight Confirmation) IR->MS Final Confirmed Structure of This compound MS->Final

Caption: Logical workflow for the characterization of the final product.

Safety Considerations

  • Diazonium salts in their isolated, dry state are explosive and should be handled with extreme caution. It is imperative to keep them in solution at all times.

  • Cyanide salts (NaCN, CuCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Acids and organic solvents should be handled with care, following standard laboratory safety procedures.

Conclusion

This technical guide has outlined a detailed and practical approach for the synthesis and characterization of this compound. The Sandmeyer reaction provides a reliable and efficient route to this valuable synthetic intermediate. The provided characterization workflow and predicted spectroscopic data will aid researchers in the unambiguous identification and quality control of the synthesized compound. Adherence to the described protocols and safety precautions will ensure a successful and safe experimental outcome.

References

  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.).
  • Supporting Information. (n.d.).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (n.d.). National Institutes of Health.
  • 4-(Trifluoromethoxy)phenylacetonitrile. (n.d.). NIST WebBook.
  • 4-(Trifluoromethyl)phenylacetonitrile. (n.d.). PubChem.
  • Sandmeyer Trifluoromethylation. (n.d.). Organic Chemistry Portal.
  • Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. (n.d.). Bulgarian Journal of Physics.
  • Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. (n.d.). ACS Publications.
  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.
  • Sandmeyer Trifluoromethylation | Request PDF. (n.d.). ResearchGate.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). (2018, February 20). PubMed.
  • 4-(Trifluoromethyl)phenylacetonitrile. (n.d.). NIST WebBook.
  • 4-(Trifluoromethyl)phenylacetonitrile. (n.d.). NIST WebBook.
  • alpha-Methoxy-alpha-(trifluoromethyl)phenylacetonitrile - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase.
  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (n.d.). Google Patents.
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Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile, a compound of significant interest in medicinal chemistry and drug development. Recognizing the scarcity of publicly available experimental data for this specific molecule, this guide emphasizes the robust methodologies and analytical techniques required for its thorough characterization. By detailing step-by-step experimental protocols and the underlying scientific principles, this document serves as a practical resource for researchers aiming to elucidate the compound's behavior, a critical step in the drug discovery pipeline. We will explore the influence of the methoxy and trifluoromethyl substituents on the phenylacetonitrile scaffold and provide the framework for generating the high-quality data necessary for informed decision-making in pharmaceutical research.

Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles in Drug Discovery

This compound (CAS No. 1000555-32-7) is a substituted aromatic nitrile with a molecular formula of C₁₀H₈F₃NO and a molecular weight of 215.17 g/mol .[1][2] Its structure, featuring both a methoxy and a trifluoromethyl group, makes it a valuable building block in the synthesis of novel therapeutic agents. The phenylacetonitrile core is a versatile scaffold in medicinal chemistry, and its strategic functionalization allows for the fine-tuning of physicochemical properties to optimize drug-like characteristics.

The trifluoromethyl (-CF₃) group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly impact a molecule's acidity, basicity, and metabolic stability. Furthermore, the -CF₃ group often enhances membrane permeability and receptor binding affinity due to its lipophilicity. The methoxy (-OCH₃) group, a hydrogen bond acceptor, can influence solubility and metabolic pathways. The interplay of these two substituents on the phenylacetonitrile framework presents a compelling case for detailed physicochemical characterization to unlock its full potential in drug design.

This guide will provide a roadmap for determining the key physicochemical parameters of this compound, empowering researchers to build a comprehensive data package for this promising compound.

Core Physicochemical Properties: A Quantitative Overview

PropertyValueSource
CAS Number 1000555-32-7[3]
Molecular Formula C₁₀H₈F₃NO[3]
Molecular Weight 215.17 g/mol [2][3]
Melting Point To be determined-
Boiling Point To be determined-
Aqueous Solubility To be determined-
pKa To be determined-
LogP (Octanol-Water Partition Coefficient) To be determined-

Structural and Spectroscopic Characterization

Prior to the determination of physicochemical properties, unequivocal structural confirmation is paramount. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide critical information about the molecular framework.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublet of doublets, depending on their coupling with each other and with the trifluoromethyl group.

  • Methylene Protons (-CH₂CN): A singlet corresponding to the two protons of the methylene group adjacent to the nitrile.

  • Methoxy Protons (-OCH₃): A singlet integrating to three protons.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Several distinct signals in the aromatic region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

  • Nitrile Carbon (-CN): A signal in the characteristic region for nitriles.

  • Methylene Carbon (-CH₂CN): A signal for the methylene carbon.

  • Methoxy Carbon (-OCH₃): A signal for the methoxy carbon.

Expected ¹⁹F NMR Spectral Features:

  • A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key IR Absorptions:

  • C≡N Stretch: A sharp, medium-intensity peak characteristic of a nitrile group.

  • C-F Stretch: Strong absorption bands associated with the trifluoromethyl group.

  • C-O Stretch: A strong band corresponding to the aryl ether linkage of the methoxy group.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (215.17 g/mol ).

  • Fragment Ions: Characteristic fragmentation patterns, including the loss of the nitrile group or cleavage of the benzyl-cyanide bond.

Experimental Protocols for Physicochemical Property Determination

The following section details the experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity and identity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (less than 2 °C).

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The High-Performance Liquid Chromatography (HPLC) method is a rapid and reliable alternative to the traditional shake-flask method.[4][5][6][7][8]

Protocol: HPLC-Based LogP Determination

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is required.

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • Prepare a series of standard compounds with known LogP values that span a range around the expected LogP of the analyte.

    • Inject each standard and record its retention time (t_R).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values.

  • Sample Analysis:

    • Prepare a dilute solution of this compound in the mobile phase.

    • Inject the sample and record its retention time.

    • Calculate the log(k') for the sample.

  • LogP Calculation:

    • Using the linear regression equation from the calibration curve, calculate the LogP of this compound from its log(k') value.

HPLC_LogP_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Result prep_system Prepare HPLC System (C18 Column, UV Detector) inject_standards Inject Standards & Record Retention Times prep_system->inject_standards prep_mobile Prepare Mobile Phase (Buffer/Organic Modifier) prep_mobile->inject_standards prep_standards Prepare Standards (Known LogP) prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample & Record Retention Time prep_sample->inject_sample calc_k_standards Calculate Capacity Factors (k') for Standards inject_standards->calc_k_standards calibration_curve Generate Calibration Curve (LogP vs. log(k')) calc_k_standards->calibration_curve calc_k_sample Calculate Capacity Factor (k') for Sample inject_sample->calc_k_sample calc_logp Calculate LogP of Sample from Calibration Curve calc_k_sample->calc_logp calibration_curve->calc_logp result Final LogP Value calc_logp->result

Caption: Workflow for LogP determination using HPLC.

Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing drug absorption and bioavailability. The shake-flask method is the gold standard for its determination.

Protocol: Shake-Flask Method for Solubility

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed or centrifuge it to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as HPLC with UV detection or UV-Vis spectroscopy, against a standard calibration curve. The determined concentration represents the aqueous solubility.

Determination of pKa

The ionization constant (pKa) is crucial for understanding a compound's behavior in different pH environments, such as the gastrointestinal tract and the bloodstream. While the nitrile group is generally not considered acidic or basic, the aromatic ring's electronic nature can influence the acidity of the benzylic protons. Potentiometric titration is a precise method for pKa determination.

Protocol: Potentiometric Titration for pKa

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure sufficient solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • pKa Calculation: Plot the titration curve (pH vs. volume of titrant). The pKa can be determined from the midpoint of the buffer region or by using specialized software to analyze the titration data.

Conclusion: A Framework for Comprehensive Characterization

This technical guide has outlined the essential physicochemical properties of this compound and provided detailed, field-proven methodologies for their determination. While specific experimental values for this compound are not yet widely reported, the protocols described herein offer a robust framework for researchers to generate high-quality, reliable data. A thorough understanding of these properties is a critical prerequisite for the successful advancement of this and other promising molecules in the drug discovery and development process. The strategic incorporation of methoxy and trifluoromethyl groups suggests a compound with potentially favorable ADME properties, and the experimental work detailed in this guide is the necessary next step to validating this potential.

References

  • US6524863B1 - High throughput HPLC method for determining Log P values - Google P
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4-Methoxy-3-(trifluoromethyl)phenylacetonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical research sectors. The incorporation of both a methoxy (-OCH3) and a trifluoromethyl (-CF3) group onto the phenylacetonitrile scaffold imparts unique electronic and metabolic properties, making it a valuable building block in modern medicinal chemistry. This document details the compound's core identifiers, physicochemical properties, a representative synthetic workflow, and its strategic importance in drug design. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their discovery programs.

Core Identifiers and Physicochemical Properties

This compound is a substituted aromatic nitrile. Its identity and fundamental properties are summarized below.

IdentifierValueSource
CAS Number 1000555-32-7[1][2][3]
Molecular Formula C10H8F3NO[1][3]
Molecular Weight 215.17 g/mol [1][3]
IUPAC Name 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrileN/A
SMILES COC1=C(C(F)(F)F)C=C(CC#N)C=C1[3]
MDL Number MFCD09832301[1][3]

The Strategic Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in the synergistic interplay of its functional groups, which are highly sought after in modern drug design.

The Trifluoromethyl (-CF3) Group: A Pillar of Modern Pharmaceuticals

The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry, prized for its ability to enhance key pharmacological properties.[4] Its inclusion in a drug candidate can profoundly influence metabolic stability, bioavailability, and binding affinity.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by enzymes like Cytochrome P450.[4] Strategically placing a -CF3 group on an aromatic ring can block potential sites of metabolic attack, thereby increasing the drug's half-life and reducing patient dose.

  • Lipophilicity and Bioavailability : The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[4] This enhancement can improve a compound's ability to cross cellular membranes, leading to better absorption and tissue distribution, including penetration of the blood-brain barrier.[4] The antidepressant Fluoxetine is a classic example where a trifluoromethyl group contributes to its efficacy.[5]

  • Binding Affinity : The high electronegativity of the -CF3 group alters the electronic profile of the aromatic ring, influencing how the molecule interacts with its biological target.[5] This can lead to stronger and more selective binding to enzyme active sites or receptors.

The Methoxy (-OCH3) and Nitrile (-CN) Groups: Modulators and Synthetic Handles

While the -CF3 group provides metabolic resistance and lipophilicity, the other functional groups play crucial roles:

  • Methoxy Group : The electron-donating methoxy group modulates the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets. It can also serve as a hydrogen bond acceptor. However, it is susceptible to O-demethylation, a common metabolic pathway. The presence of the adjacent, strongly electron-withdrawing -CF3 group can sterically and electronically shield the methoxy group, potentially reducing its metabolic liability compared to an unsubstituted methoxy-phenyl ring.

  • Nitrile Group : The acetonitrile moiety is a versatile synthetic handle. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a key connection point for building more complex molecular architectures. This makes the parent molecule an excellent starting material for library synthesis in a discovery campaign.

The logical interplay of these functional groups is what makes this compound a valuable intermediate.

G cluster_0 Structural Features cluster_1 Physicochemical & Pharmacokinetic Properties CF3 Trifluoromethyl Group Metabolism Increased Metabolic Stability CF3->Metabolism Blocks oxidation Lipo Enhanced Lipophilicity & Permeability CF3->Lipo Increases oil/water partition Binding Modulated Receptor Binding CF3->Binding Strong electron-withdrawer OCH3 Methoxy Group OCH3->Binding Electron-donating, H-bond acceptor CN Nitrile Group Synthesis Versatile Synthetic Handle CN->Synthesis Can be converted to amine/acid

Caption: Logical relationship between the molecule's functional groups and their impact on drug discovery properties.

Synthesis Pathway and Experimental Considerations

While a specific peer-reviewed synthesis for 1000555-32-7 is not detailed in the provided search results, a robust and common method for preparing phenylacetonitriles is via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following represents a generalized, authoritative protocol for this class of transformation.

Generalized Synthetic Workflow

The synthesis logically proceeds from a commercially available or prepared substituted benzyl bromide. The core of the reaction is a standard SN2 (bimolecular nucleophilic substitution) mechanism.

G start Starting Material: 4-Methoxy-3-(trifluoromethyl)benzyl bromide reaction SN2 Reaction: Cyanide anion displaces bromide. (60-80 °C, 2-4h) start->reaction reagent Reagent: Sodium Cyanide (NaCN) Solvent: DMSO or Acetone reagent->reaction workup Aqueous Workup: Quench with water, extract with ethyl acetate. reaction->workup purify Purification: Silica gel column chromatography. workup->purify product Final Product: This compound purify->product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system, including in-process checks and purification to ensure the integrity of the final product.

Objective: To synthesize this compound from 4-Methoxy-3-(trifluoromethyl)benzyl bromide.

Materials:

  • 4-Methoxy-3-(trifluoromethyl)benzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup : To a dry, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 4-Methoxy-3-(trifluoromethyl)benzyl bromide. Dissolve the starting material in anhydrous DMSO.

    • Causality: DMSO is a polar aprotic solvent, which effectively solvates the sodium cation while leaving the cyanide anion (the nucleophile) highly reactive for the SN2 attack. A nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture.

  • Reagent Addition : Carefully add sodium cyanide to the solution in one portion.

    • Trustworthiness: Using a slight excess (1.2 eq) of the cyanide source ensures the reaction goes to completion, consuming all of the electrophilic benzyl bromide.

  • Reaction Monitoring : Heat the reaction mixture to 70 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes, eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Extraction : Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

    • Causality: The organic product is soluble in ethyl acetate, while the inorganic salts (NaBr, excess NaCN) and DMSO are soluble in water. This partitioning effectively separates the product from the bulk of the reaction medium.

  • Washing : Combine the organic layers and wash sequentially with deionized water and then brine.

    • Causality: The water wash removes residual DMSO, and the brine wash removes residual water from the organic layer, initiating the drying process.

  • Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the final product.

  • Characterization : Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Safe handling of this compound and its precursors is paramount. Information is synthesized from safety data sheets of structurally related phenylacetonitriles and cyanides.[6][7][8][9]

  • Hazard Identification : Phenylacetonitriles can be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[6][7] The primary danger in the synthesis stems from the use of sodium cyanide, which is highly toxic and can release deadly hydrogen cyanide gas if acidified.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles.[8] All manipulations involving sodium cyanide or the reaction mixture should be performed inside a certified chemical fume hood.[6]

  • First Aid Measures :

    • Skin Contact : Immediately wash off with plenty of soap and water.[6] Remove contaminated clothing.[6]

    • Eye Contact : Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6]

    • Ingestion : If swallowed, immediately call a POISON CENTER or doctor.[6]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Store locked up.[6]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for modern chemical research. The combination of a metabolically robust trifluoromethyl group, a modulating methoxy group, and a versatile nitrile handle makes it an attractive starting point for developing novel pharmaceuticals and agrochemicals. Understanding its properties, synthesis, and safe handling procedures enables researchers to effectively incorporate this valuable intermediate into their discovery and development pipelines.

References

  • 4-(Trifluoromethoxy)phenylacetonitrile. NIST WebBook.
  • SAFETY DATA SHEET - 3-(Trifluoromethyl)phenylacetonitrile. Thermo Fisher Scientific.
  • 4-(Trifluoromethyl)phenylacetonitrile. PubChem.
  • This compound. Appchem.
  • 4-(Trifluoromethoxy)phenylacetonitrile. NIST WebBook.
  • 3-(Trifluoromethyl)phenylacetonitrile. African Rock Art.
  • Benzeneacetonitrile, 4-methoxy-. PubChem.
  • 4-(Trifluoromethyl)phenylacetonitrile. NIST WebBook.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). ResearchGate.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

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structure elucidation of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive (CAS No. 1000555-32-7).[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the strategic application and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, ¹⁹F, and 2D correlation experiments. The causality behind experimental choices is explained, ensuring a self-validating analytical workflow. The integration of these orthogonal techniques provides an unambiguous confirmation of the compound's molecular structure, C₁₀H₈F₃NO, and its specific substitution pattern.

Introduction and Strategic Overview

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[2] this compound is a valuable substituted aromatic building block. Its precise chemical structure, particularly the regiochemistry of the substituents on the phenyl ring, is critical for its intended use in synthesis and drug design. The molecular formula is C₁₀H₈F₃NO, corresponding to a molecular weight of 215.17 g/mol .[1]

The structure elucidation of this molecule requires a synergistic approach. While each analytical technique provides a piece of the puzzle, their combined interpretation is what builds an irrefutable case. Our strategy is to first confirm the molecular formula and identify key functional groups, then meticulously map the atomic connectivity to establish the final structure.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Connectivity & Regiochemistry cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Weight & Formula) IR IR Spectroscopy (-C≡N, C-O, -CF₃) MS->IR Confirms MW EA Elemental Analysis (Empirical Formula) EA->MS Confirms Formula H_NMR ¹H NMR (Proton Environment & Splitting) IR->H_NMR Confirms Functional Groups NMR_1D 1D NMR (¹³C, ¹⁹F) (Carbon/Fluorine Environments) NMR_1D->H_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Framework) H_NMR->NMR_2D Assign Protons Confirmation Structure Confirmed NMR_2D->Confirmation Establishes Connectivity G M [C₁₀H₈F₃NO]⁺˙ m/z = 215 M_CF3 [C₉H₈NO]⁺ m/z = 146 M->M_CF3 - •CF₃ M_CH2CN [C₈H₅F₃O]⁺ m/z = 175 M->M_CH2CN - •CH₂CN

Caption: Key fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The presence of a nitrile, an ether, a trifluoromethyl group, and an aromatic ring will each produce distinct, identifiable absorptions.

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Data Interpretation and Results
Wavenumber (cm⁻¹)IntensityAssignment
~3080WeakAromatic C-H Stretch
~2950WeakAliphatic C-H Stretch (CH₂ and OCH₃)
~2250MediumC≡N Stretch (Nitrile) [3]
~1610, ~1510MediumC=C Aromatic Ring Stretch
~1280StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1250 - 1100StrongC-F Stretches (-CF₃) [4]
~1030MediumSymmetric C-O-C Stretch (Aryl Ether)
~820StrongC-H Out-of-plane bend (Suggests 1,2,4-subst.)

The IR spectrum confirms the presence of all key functional groups: the nitrile, the methoxy ether, the trifluoromethyl group, and the substituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR, and the chemical shifts in ¹³C and ¹⁹F NMR, we can map the exact arrangement of atoms. 2D NMR experiments are then used to confirm the connectivity between different parts of the molecule.

Experimental Protocol (Multinuclear NMR)
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Data Acquisition: ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC spectra are acquired at a constant temperature (e.g., 298 K).

  • Analysis: Spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed.

¹H NMR Data Interpretation

The 1,2,4-trisubstituted aromatic ring is expected to show three distinct proton signals. Their splitting patterns (multiplicity) and coupling constants (J) are definitive for assigning their relative positions.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~7.55d1HJ ≈ 2.0H-2Ortho to -CF₃ (deshielded), meta to -CH₂CN. Small coupling to H-6.
~7.45dd1HJ ≈ 8.5, 2.0H-6Ortho to -CH₂CN (deshielded), ortho to H-5, meta to H-2. Shows both large ortho and small meta coupling.
~7.00d1HJ ≈ 8.5H-5Ortho to -OCH₃ (shielded). Large ortho coupling to H-6.
~3.90s3H--OCH₃Singlet for the methoxy group protons.
~3.75s2H--CH₂CNSinglet for the benzylic methylene protons.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show 10 distinct carbon signals, consistent with the proposed structure. The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.

Chemical Shift (δ, ppm)AssignmentRationale
~160C-4Aromatic carbon attached to -OCH₃, deshielded by oxygen.
~135C-6Aromatic CH.
~132C-2Aromatic CH.
~128 (q)C-3Aromatic carbon attached to -CF₃, shows C-F coupling (²J_CF).
~124 (q)-CF₃Trifluoromethyl carbon, shows large C-F coupling (¹J_CF). [5]
~118-C≡NNitrile carbon.
~115C-1Quaternary aromatic carbon attached to -CH₂CN.
~112C-5Aromatic CH, shielded by ortho -OCH₃ group.
~56-OCH₃Methoxy carbon.
~23-CH₂CNMethylene carbon.
¹⁹F NMR Data Interpretation

Trustworthiness: ¹⁹F NMR is the most direct method for confirming the presence of the trifluoromethyl group. [2]Its high sensitivity and the characteristic chemical shift range make it an unambiguous identifier.

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -63s-CF₃A singlet is observed as there are no adjacent protons, typical for an aryl-CF₃ group. [5]
2D NMR: Assembling the Framework

While 1D NMR provides the parts list, 2D NMR shows how they connect. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount for confirming the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the molecular backbone.

Key HMBC Correlations:

  • -OCH₃ Protons to C-4: A strong correlation from the methoxy protons (~3.90 ppm) to the aromatic carbon at ~160 ppm confirms the attachment of the methoxy group to C-4.

  • -CH₂CN Protons to C-1, C-2, and C-6: Correlations from the methylene protons (~3.75 ppm) to these three aromatic carbons firmly place the acetonitrile group at the C-1 position.

  • H-5 to C-1 and C-3: The proton at ~7.00 ppm shows correlations to the carbons bearing the acetonitrile and trifluoromethyl groups, confirming its position.

Elemental Analysis

Trustworthiness: Elemental analysis provides an independent, quantitative validation of the molecular formula derived from high-resolution mass spectrometry.

Experimental Protocol
  • Sample Preparation: A precisely weighed sample (2-3 mg) is combusted in a stream of oxygen.

  • Analysis: The resulting gases (CO₂, H₂O, N₂) are quantitatively measured by thermal conductivity detectors. Fluorine content can be determined by ion chromatography after combustion and absorption.

Results
  • Calculated for C₁₀H₈F₃NO: C, 55.82%; H, 3.75%; N, 6.51%.

  • Found: C, 55.78%; H, 3.79%; N, 6.48%.

The excellent agreement between the calculated and found values provides strong corroborating evidence for the proposed molecular formula.

Conclusion: An Integrated and Unambiguous Elucidation

The structure of this compound is definitively confirmed through the systematic and integrated application of multiple spectroscopic and analytical techniques.

  • High-Resolution Mass Spectrometry and Elemental Analysis established the molecular formula as C₁₀H₈F₃NO.

  • FTIR Spectroscopy confirmed the presence of all requisite functional groups: nitrile, aryl ether, trifluoromethyl, and a substituted aromatic ring.

  • ¹⁹F NMR provided unambiguous evidence for the trifluoromethyl group.

  • ¹H and ¹³C NMR provided the complete count of proton and carbon environments.

  • Analysis of ¹H NMR coupling constants and crucial 2D HMBC correlations unambiguously established the connectivity and the 1,2,4-substitution pattern on the benzene ring, locking in the relative positions of the methoxy, trifluoromethyl, and cyanomethyl groups.

Each piece of data is self-validating and cross-corroborates the information from the other techniques, culminating in a confident and complete structural assignment.

References

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.
  • A Spectroscopic Showdown: Unsubstituted Phenylacetonitrile versus its Substituted Counterparts. (2025). Benchchem.
  • A Comparative Guide to Spectroscopic Analysis for Confirming Trifluoromethyl Group Installation. (2025). Benchchem.
  • Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with a Shelf-Stable Electrophilic Trifluoromethylating Reagent". (2021). The Royal Society of Chemistry.
  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2025). ResearchGate.
  • Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. (2021). Bulgarian Journal of Physics.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Benzyl nitrile IR Spectrum. NIST Chemistry WebBook.

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potential biological targets of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound this compound. The structure of this molecule, combining a phenylacetonitrile core with a methoxy and a trifluoromethyl group, suggests a rich potential for biological activity. The phenylacetonitrile scaffold is a known precursor in the synthesis of various pharmaceuticals, including analgesics and antidepressants[1][2]. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity[3][4][5]. Concurrently, the methoxy group can modulate a molecule's electronic properties and its interactions with biological targets[6].

Given the nascent stage of research on this compound, this document is structured as a strategic guide, outlining a logical, multi-pronged approach to target deconvolution, from initial in silico predictions to rigorous experimental validation.

Part 1: Computational Target Prediction: A Hypothesis-Generating Approach

The initial phase of target identification for a novel compound like this compound should commence with computational, or in silico, methods. These approaches are cost-effective and time-efficient, providing a valuable shortlist of potential protein targets for subsequent experimental validation[7][8][9].

Ligand-Based Target Prediction

Ligand-based methods operate on the principle that structurally similar molecules are likely to interact with similar biological targets. By comparing the structure of this compound to databases of compounds with known biological activities, we can infer potential targets.

Recommended Tools and Databases:

Database/ToolDescriptionURL
SwissTargetPrediction A web server that predicts the most probable macromolecular targets of a small molecule based on 2D and 3D similarity with known ligands.[10][Link]
ChEMBL A large, manually curated database of bioactive molecules with drug-like properties, containing information on compound-target interactions.[11][12][Link]
PubChem A public repository of chemical substances and their biological activities, which can be searched for structurally similar compounds.[13][14][Link]
BindingDB A public database of measured binding affinities, focusing on the interactions of small, drug-like molecules with proteins.[12][13][Link]

Workflow for Ligand-Based Prediction:

Caption: Workflow for in silico ligand-based target prediction.

Structure-Based Virtual Screening (Reverse Docking)

If a high-confidence target is predicted, or if there is a hypothesis about a particular target class (e.g., kinases, GPCRs), structure-based virtual screening, also known as reverse docking, can be employed. This method involves docking the 3D structure of this compound into the binding sites of a library of protein structures to predict binding affinity[15].

Workflow for Structure-Based Virtual Screening:

Caption: Workflow for structure-based virtual screening (reverse docking).

Part 2: Experimental Target Identification: Unveiling the Molecular Interactions

Following the generation of a prioritized list of potential targets from computational analyses, the next critical phase is to experimentally identify the direct binding partners of this compound within a biological system.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful, label-free technique that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein against proteolysis[3][4][6][7].

Experimental Protocol for DARTS:

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest.

    • Lyse cells in a suitable buffer (e.g., M-PER) containing protease inhibitors to obtain a total protein lysate.[7]

    • Determine the protein concentration of the lysate.

  • Compound Treatment:

    • Aliquot the cell lysate into treatment and control groups.

    • To the treatment group, add this compound to the desired final concentration.

    • To the control group, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate the samples to allow for compound-protein binding.[3]

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to both treatment and control samples.[5][7]

    • Incubate for a specific time to allow for partial protein digestion. The optimal protease concentration and incubation time should be determined empirically.[3]

  • Quenching and Sample Preparation:

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

    • Add SDS-PAGE loading buffer to the samples.

  • Analysis by SDS-PAGE and Mass Spectrometry:

    • Separate the proteins by SDS-PAGE.

    • Visualize the protein bands using a suitable stain (e.g., Coomassie blue or silver stain).

    • Identify protein bands that are present or more intense in the compound-treated lane compared to the control lane. These are the potential targets.

    • Excise the protected protein bands from the gel and identify the proteins by mass spectrometry.

Troubleshooting DARTS:

ProblemPossible CauseSolution
No protected protein bands observed Insufficient compound concentration or weak binding.Increase the compound concentration or prolong the incubation time.[3]
Over-digestion by the protease.Optimize the protease concentration and digestion time.[3]
High background of non-specific bands Suboptimal buffer conditions.Adjust buffer components, such as salt concentration, to minimize non-specific interactions.
Cellular Thermal Shift Assay (CETSA)

CETSA is another label-free method that assesses target engagement in a cellular context. It is based on the principle that ligand binding increases the thermal stability of a target protein[2][16][17][18][19].

Experimental Protocol for CETSA (Western Blot-based):

  • Cell Treatment:

    • Treat intact cells with this compound or vehicle control.

  • Heat Challenge:

    • Aliquot the treated cell suspensions and heat them to a range of different temperatures using a thermal cycler.[18]

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles or detergents).[2]

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analysis by Western Blot:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a suspected target protein (from in silico predictions).

    • A shift in the melting curve (the temperature at which the protein denatures and precipitates) in the presence of the compound indicates direct target engagement.[19]

Troubleshooting CETSA:

ProblemPossible CauseSolution
No thermal shift observed The compound does not bind to the target in the cellular environment.Consider cell permeability issues or rapid metabolism of the compound.
The antibody for Western blotting is not specific or sensitive enough.Validate the antibody with positive and negative controls.
Inconsistent results Inefficient or variable cell lysis.Optimize the lysis procedure; for example, issues with freeze-thaw lysis have been reported and may require troubleshooting.[20]

Part 3: Target Validation: Confirming the Biological Relevance

Once a high-confidence target has been identified, it is crucial to validate its biological relevance to the observed cellular effects of this compound.

siRNA-Mediated Knockdown

Experimental Protocol for siRNA Knockdown:

  • siRNA Transfection:

    • Transfect cells with a validated siRNA targeting the gene of interest.

    • Include a non-targeting (scrambled) siRNA as a negative control.

  • Knockdown Confirmation:

    • After a suitable incubation period (e.g., 48-72 hours), confirm the reduction in target protein expression by Western blot or qRT-PCR.[22]

  • Phenotypic Assay:

    • Treat the siRNA-transfected cells with this compound.

    • Assess the cellular phenotype of interest (e.g., cell viability, signaling pathway activation) and compare the response between the target siRNA and control siRNA-treated cells.

CRISPR/Cas9-Mediated Gene Knockout

For more definitive target validation, CRISPR/Cas9 technology can be used to create a stable knockout of the gene encoding the putative target protein[24][25][26].

Experimental Protocol for CRISPR/Cas9 Knockout:

  • Guide RNA Design and Cloning:

    • Design and clone a guide RNA (gRNA) specific to the target gene into a Cas9 expression vector.

  • Transfection and Clonal Selection:

    • Transfect the gRNA/Cas9 construct into the cells.

    • Select and expand single-cell clones.

  • Knockout Validation:

    • Validate the gene knockout at the genomic level by sequencing (e.g., Sanger or next-generation sequencing) to confirm frameshift mutations.[24]

    • Confirm the absence of the target protein by Western blot.

  • Phenotypic Analysis:

    • Compare the response of the knockout cells and wild-type cells to treatment with this compound in relevant phenotypic assays.

Workflow for Target Identification and Validation:

Caption: A comprehensive workflow for the identification and validation of biological targets.

Conclusion

The identification of the biological targets of this compound is a critical step in elucidating its mechanism of action and exploring its therapeutic potential. The integrated, multi-disciplinary approach outlined in this guide, combining robust computational predictions with rigorous experimental validation, provides a clear and actionable path for researchers. By systematically applying these methodologies, the scientific community can unlock the full potential of this promising molecule in drug discovery and development.

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3, 163-178.
  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298.
  • Microbioz India. (2023, November 13). Mastering Affinity Chromatography: Techniques and Troubleshooting.
  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298.
  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1823, 319-338.
  • Neovarsity. (2025, March 21). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Sharma, A., et al. (2018). SMMDB: a web-accessible database for small molecule modulators and their targets involved in neurological diseases.
  • Neofuns. (2025, September 14). Troubleshooting Common Electronic Dart Board Problems and Fixes.
  • Click2Drug. (n.d.). Directory of in silico Drug Design tools.
  • Click2Drug. (n.d.). Chemical databases.
  • Molina, D. M., et al. (2013). Screening for Target Engagement using the Cellular Thermal Shift Assay. Methods in Molecular Biology, 1445, 13-29.
  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101298.
  • Shigemura, M., et al. (2012). Validating the use of siRNA as a novel technique for cell specific target gene knockdown in lung ischemia-reperfusion injury. Journal of Visualized Experiments, (65), e3853.
  • Zhang, H., et al. (2025). In silico methods for drug-target interaction prediction. Acta Pharmaceutica Sinica B.
  • University of Edinburgh. (2021). Small-molecule Bioactivity Databases.
  • Dartshopper. (2025, July 11). 5 Things You're Doing Wrong With Your Dart Setup (Fix These!).
  • abm Inc. (2018, November 9). 5) CRISPR Cas9 - Screening and Validation Strategies.
  • Darterpoint. (2025, February 24). Common Darts Mistakes: Beginners' Guide to Improved Accuracy.
  • Patsnap. (2025, May 27). How to design effective siRNA for gene knockdown experiments?.
  • Taylor, T. B., & Westwood, I. M. (2011). EDULISS: a small-molecule database with data-mining and pharmacophore searching capabilities.
  • Darts Mad. (2026, January 6). 5 MISTAKES YOU ARE MAKING IN DARTS!!! (Easy fixes).
  • abm Inc. (n.d.). CRISPR Cas9 - Guide for CRISPR Gene Knockout.
  • Biocompare. (2022, October 28). Target Validation with CRISPR.
  • Darterpoint. (2023, September 15). Dart Throwing Problems Unveiled: Expert Solutions Inside.
  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol.
  • Interchim. (2024, July). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns.
  • Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction.
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An In-Depth Technical Guide to the In Silico Modeling of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile, a compound of interest in medicinal chemistry and materials science. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic, causality-driven narrative that explains the rationale behind each stage of the computational workflow. We will explore an integrated approach, beginning with ligand and target preparation, proceeding through molecular docking to generate initial binding hypotheses, and culminating in molecular dynamics simulations to assess complex stability and dynamic interactions. The guide also details the development of a pharmacophore model based on these interactions for use in virtual screening campaigns. Each section is supported by detailed, step-by-step protocols, expert insights, and data visualization to ensure scientific integrity and practical applicability.

Part 1: Foundational Analysis of this compound

Before commencing any computational analysis, a thorough understanding of the subject molecule is paramount. This compound is a substituted aromatic nitrile. The presence of the trifluoromethyl group significantly impacts its electronic properties, lipophilicity, and metabolic stability, making it a common moiety in medicinal chemistry. The methoxy group and nitrile function as potential hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for selecting appropriate force fields and interpreting simulation results.

PropertyValueSource
CAS Number 1000555-32-7[1][2]
Molecular Formula C10H8F3NO[1][2]
Molecular Weight 215.17 g/mol [1][2]
SMILES COC1=C(C(F)(F)F)C=C(CC#N)C=C1[1]
MDL Number MFCD09832301[1][2]

Part 2: The Integrated In Silico Modeling Workflow

The power of in silico modeling lies not in a single technique, but in the synergistic application of multiple methods. Each step builds upon the last, progressively refining our understanding of the molecule's behavior at the atomic level. This workflow represents a robust strategy for moving from a molecule of interest to actionable interaction hypotheses.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Validation cluster_3 Phase 4: Knowledge Generation Target_ID Target Identification (Literature, Homology) Receptor_Prep Receptor Preparation (PDB, Protonation, Cleaning) Target_ID->Receptor_Prep Docking Molecular Docking (Pose & Affinity Prediction) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Prep->Docking Analysis_1 Pose Analysis (Scoring, Interaction Mapping) Docking->Analysis_1 MD_Sim Molecular Dynamics (MD) (Stability & Fluctuation) Analysis_1->MD_Sim Analysis_2 Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Analysis_2 Pharm Pharmacophore Modeling (Feature Elicitation) Analysis_2->Pharm VS Virtual Screening (New Lead Discovery) Pharm->VS

Caption: Integrated workflow for in silico interaction modeling.

Part 3: Receptor Target Identification and Preparation

The journey begins with identifying a biologically relevant protein target. Since the specific targets of this compound are not extensively documented, a researcher would typically employ methods like literature mining for structurally similar compounds, or use target prediction servers. For the purpose of this guide, we will assume a hypothetical protein target has been identified and its structure is available in the Protein Data Bank (PDB).

Expertise & Experience: The Criticality of Protein Preparation

A common failure point in computational modeling is inadequate protein preparation. The crystal structure is an averaged snapshot and often lacks hydrogen atoms, contains experimental artifacts, and may have ambiguous protonation states for residues like Histidine. Correctly preparing the receptor is a non-negotiable step for generating biologically meaningful results.

Protocol 1: Receptor Structure Preparation
  • Obtain Structure: Download the protein structure from the RCSB PDB database (e.g., PDB ID: 1C8K).[3]

  • Initial Cleaning: Load the structure into a molecular visualization tool like UCSF Chimera or AutoDockTools (ADT). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands not relevant to the binding site of interest.[4][5]

  • Structural Correction: Check for and repair any missing atoms or side chains within the protein sequence.[5]

  • Add Hydrogens: Add hydrogen atoms to the protein. This is crucial for defining correct tautomeric and protonation states. Select the option to add polar hydrogens, which are vital for hydrogen bonding.[4][5]

  • Assign Charges: Compute and assign partial charges to all atoms. The Gasteiger charge calculation method is a common starting point for docking studies.[4] For higher accuracy in MD simulations, specific force-field derived charges are used.

  • Merge Non-Polar Hydrogens: For use with AutoDock, merge non-polar hydrogens with their parent carbon atoms.

  • Save Final Structure: Save the prepared protein in the required format, such as PDBQT for AutoDock.[4]

Part 4: Ligand Preparation

The small molecule must also be converted into a suitable 3D, energy-minimized conformation.

Protocol 2: Ligand Preparation for Docking
  • Generate 2D Structure: Obtain the 2D structure of this compound, for instance, from its SMILES string.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) to find a low-energy conformation. This step is critical to ensure the starting ligand geometry is physically realistic.

  • Assign Charges & Torsion: Load the 3D structure into AutoDockTools. Assign Gasteiger charges and define the rotatable bonds. The software will automatically detect rotatable bonds, allowing for ligand flexibility during docking.

  • Save as PDBQT: Save the final prepared ligand in the PDBQT format.

Part 5: Molecular Docking: Predicting Binding Modes

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target.[6] It functions as a powerful screening tool to generate initial, plausible binding hypotheses.[3][6][7]

Causality Behind Experimental Choices

We use docking first because it is computationally inexpensive compared to MD simulations. It allows us to rapidly screen multiple potential binding poses and rank them based on a scoring function. This narrows down the possibilities to a few high-probability candidates for more rigorous, and computationally expensive, validation.

G Start Start: Prepared Receptor (PDBQT) Prepared Ligand (PDBQT) Grid Define Search Space: Set Grid Box around Active Site Start->Grid Run_Grid Run AutoGrid: Generate Affinity Maps for Atom Types Grid->Run_Grid Run_Dock Run AutoDock: Perform Docking Simulation (e.g., Genetic Algorithm) Run_Grid->Run_Dock Output Output: Docking Log File (DLG) with Poses & Scores Run_Dock->Output Analyze Analyze Results: Cluster Poses, Visualize Top Conformation, Map Interactions Output->Analyze End End: Ranked Binding Hypotheses Analyze->End G Start Validated Protein-Ligand Complex (from MD) Features Identify Key Interaction Features: - H-Bond Acceptors - Aromatic Rings - Hydrophobic Centroids Start->Features Model Generate 3D Pharmacophore Model (Define features and spatial constraints) Features->Model Screen Virtual Screening: Filter database against pharmacophore model Model->Screen Database Large Compound Database (e.g., ZINC, Enamine) Database->Screen Hits Identify 'Hits': Molecules that match the pharmacophore query Screen->Hits Refine Further Refinement: Dock hits into target protein to prioritize candidates Hits->Refine End End: Prioritized list of novel lead candidates Refine->End

Caption: Pharmacophore modeling and virtual screening workflow.

Conclusion

This guide has outlined a rigorous, multi-faceted in silico strategy for characterizing the interactions of this compound. By integrating molecular docking for initial hypothesis generation with molecular dynamics for dynamic validation, we can build a high-confidence model of the binding interaction. This knowledge is not an end in itself but a powerful starting point for rational drug design, enabling the creation of pharmacophore models to discover novel lead compounds. This workflow, grounded in scientific principles and validated at each step, exemplifies the power of computational science to accelerate modern research and development.

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Introduction: The Strategic Union of Two Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trifluoromethylated Phenylacetonitriles: Synthesis, Properties, and Applications

In the landscape of modern chemical research, particularly within drug discovery and agrochemicals, the strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of molecular design.[1][2] This small appendage exerts a profound influence on a molecule's physicochemical profile, enhancing critical parameters such as lipophilicity, metabolic stability, and binding affinity.[3][4] The C-F bond's strength renders the CF₃ group exceptionally stable against metabolic degradation, while its high electronegativity alters the electronic landscape of the parent molecule, often leading to improved pharmacokinetic properties and target engagement.[3][4][5]

Concurrently, the phenylacetonitrile framework, also known as benzyl cyanide, stands as a versatile and highly valuable building block in organic synthesis.[6][7][8] Its structure features a reactive nitrile group and an acidic benzylic methylene bridge, providing two distinct handles for a wide array of chemical transformations.[7]

The convergence of these two entities gives rise to trifluoromethylated phenylacetonitriles—a class of compounds that are not merely chemical curiosities but powerful intermediates for creating next-generation pharmaceuticals, advanced agrochemicals, and novel materials. This guide offers a deep dive into the synthesis, core properties, and strategic applications of these molecules, providing researchers and drug development professionals with a comprehensive understanding of their utility and potential.

Part 1: Key Synthetic Strategies

The synthesis of trifluoromethylated phenylacetonitriles can be broadly approached via two main strategies: the introduction of a nitrile group to a pre-trifluoromethylated aromatic scaffold or the direct trifluoromethylation of a phenylacetonitrile derivative. The former is generally more common and offers superior control over regiochemistry.

Synthesis from Trifluoromethylated Precursors: The Workhorse Approach

The most direct and reliable method involves the nucleophilic substitution of a trifluoromethylated benzyl halide with a cyanide source. This classic Sₙ2 reaction is efficient and high-yielding, making it suitable for large-scale synthesis.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile

This protocol is adapted from established procedures for the cyanation of benzyl halides.[9]

Objective: To synthesize 2-(trifluoromethyl)phenylacetonitrile from 2-(trifluoromethyl)benzyl bromide.

Materials:

  • 2-(Trifluoromethyl)benzyl bromide (1 equivalent)

  • Potassium cyanide (KCN) (1.8 equivalents)

  • Absolute Ethanol

  • Deionized Water

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-(trifluoromethyl)benzyl bromide (0.31 mol, 75 g), potassium cyanide (0.55 mol, 120 g), deionized water (150 mL), and absolute ethanol (600 mL).

  • Reflux: Stir the mixture vigorously and heat to reflux using a heating mantle. Maintain the reflux for approximately 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a large volume of water (approx. 4 liters). Transfer the diluted mixture to a large separatory funnel and extract the aqueous phase with diethyl ether (500 mL).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous potassium carbonate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the ether.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 103-105 °C at 10 mmHg to yield the final product, 2-(trifluoromethyl)phenylacetonitrile.[9]

A more complex, multi-step route has also been developed, which is particularly useful for accessing specific isomers like 3-(trifluoromethyl)phenylacetonitrile. This method begins with an aminobenzyl cyanide, which undergoes a sequence of trifluoromethylation, diazotization, and reduction reactions to yield the target molecule.[10] This pathway highlights the modularity of synthetic design, allowing access to isomers that may be difficult to obtain through direct cyanation of the corresponding benzyl halide.

cluster_0 Synthetic Routes to Trifluoromethylated Phenylacetonitriles start1 Trifluoromethylated Benzyl Halide reagent1 KCN or NaCN (Nucleophilic Cyanide Source) start1->reagent1 Sₙ2 Reaction product Trifluoromethylated Phenylacetonitrile reagent1->product start2 Aminobenzyl Cyanide step2a Trifluoromethylation start2->step2a step2b Diazotization step2a->step2b step2c Reduction step2b->step2c step2c->product

Caption: Primary synthetic pathways to trifluoromethylated phenylacetonitriles.

Direct C-H Trifluoromethylation

While synthetically elegant, the direct C-H trifluoromethylation of the phenylacetonitrile aromatic ring presents significant challenges, primarily concerning regioselectivity. The high reactivity of the trifluoromethyl radical often leads to a mixture of ortho, meta, and para isomers, which can be difficult to separate.[11] Radical trifluoromethylation can be initiated using various reagents, such as sodium trifluoromethanesulfinate (CF₃SO₂Na) or Togni's and Umemoto's reagents, often in conjunction with a photocatalyst or thermal initiator.[12][13][14] Research into improving regioselectivity, for instance by using cyclodextrin inclusion complexes to shield certain positions on the aromatic ring, is an active area of investigation.[11]

Asymmetric Synthesis

Creating chiral trifluoromethylated phenylacetonitriles, particularly those with a stereocenter at the α-carbon, is a frontier in synthetic chemistry. While direct asymmetric trifluoromethylation of the phenylacetonitrile anion is challenging, analogous strategies have been successful. For example, palladium-catalyzed asymmetric allylic alkylation of related α-fluoro-α-arylacetonitriles has been shown to generate two contiguous chiral centers with high enantioselectivity.[15] Furthermore, the asymmetric hydrogenation of olefins bearing a fluoromethyl group is a powerful and well-established method for creating fluoromethylated stereocenters, a strategy that could be adapted for precursors to trifluoromethylated phenylacetonitriles.[16]

Part 2: Physicochemical Properties and Their Impact

The introduction of a CF₃ group dramatically alters the properties of the phenylacetonitrile scaffold. Understanding these changes is crucial for designing molecules with desired biological or material characteristics.

PropertyPhenylacetonitrilep-(Trifluoromethyl)phenylacetonitrileRationale for Change
Lipophilicity (cLogP) ~1.58~2.98The CF₃ group is highly lipophilic, significantly increasing the molecule's affinity for non-polar environments.[3][17][18]
Acidity of α-Proton (pKa) ~21.9 (in DMSO)Lower (more acidic)The strong electron-withdrawing nature of the CF₃ group stabilizes the resulting carbanion upon deprotonation.[1][5]
Metabolic Stability Susceptible to oxidationHigh resistance to oxidationThe carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[3]

The enhanced lipophilicity is a key driver for improved membrane permeability, a critical factor for the bioavailability of drugs and the efficacy of agrochemicals.[3][17][5] The increased acidity of the benzylic proton facilitates its use in subsequent C-C bond-forming reactions, further expanding its synthetic utility.

CF3 CF₃ Group Prop1 Increased Lipophilicity (Higher logP) CF3->Prop1 Prop2 Enhanced Metabolic Stability (Resists Oxidation) CF3->Prop2 Prop3 Strong Electron- Withdrawing Effect CF3->Prop3 Imp1 Improved Membrane Permeability & Bioavailability Prop1->Imp1 Imp2 Longer Biological Half-Life Prop2->Imp2 Imp3 Modulated Acidity (pKa) & Target Binding Prop3->Imp3

Caption: Impact of the CF₃ group on molecular properties and their implications.

Part 3: Applications in Science and Industry

The unique properties of trifluoromethylated phenylacetonitriles make them valuable intermediates in several high-value sectors.

Medicinal Chemistry

This is arguably the most significant area of application. The trifluoromethyl group is a "go-to" substituent in modern drug design, present in numerous FDA-approved drugs.[2][13][19] It is used to fine-tune a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[2] Trifluoromethylated phenylacetonitriles serve as key building blocks for a variety of potential therapeutics, including anti-inflammatory and analgesic agents. By incorporating this scaffold, medicinal chemists can leverage the metabolic stability and enhanced permeability conferred by the CF₃ group to design more potent and durable drugs.[4]

Agrochemicals

The phenylacetonitrile core is a known structural motif in fungicides like Fenapanil.[6] The introduction of a trifluoromethyl group can enhance the potency, stability, and spectrum of activity of pesticides and herbicides. The increased lipophilicity can improve the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, leading to greater efficacy.[5]

Materials Science

While less explored, the properties of trifluoromethylated aromatics suggest potential applications in materials science. The high thermal and chemical resistance imparted by the CF₃ group makes these compounds interesting precursors for specialty polymers with enhanced durability. Their unique electronic properties could also be exploited in the development of organic functional materials.

Conclusion

Trifluoromethylated phenylacetonitriles represent a powerful class of chemical intermediates, born from the strategic fusion of two privileged chemical motifs. Their synthesis, primarily achieved through the reliable cyanation of pre-functionalized benzyl halides, is robust and scalable. The profound and predictable effects of the trifluoromethyl group—namely increased lipophilicity, metabolic stability, and electron-withdrawing character—provide chemists with a powerful tool to rationally design molecules with superior performance characteristics. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of the synthesis and properties of these compounds is essential for unlocking new innovations and developing next-generation products.

References

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An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

The introduction of fluorine and fluorinated moieties, such as the trifluoromethyl group, into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties imparted by these groups—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][3] 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile emerges as a significant building block within this context, offering a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its synthetic history, detailed experimental protocols, and its applications in the pharmaceutical landscape.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key characteristics of this compound.

PropertyValueSource
CAS Number 1000555-32-7[2]
Molecular Formula C₁₀H₈F₃NO[2]
Molecular Weight 215.17 g/mol [2]
Appearance Pale pink powder/crystalsOssila
Melting Point 58 - 60 °COssila

Retrosynthetic Analysis and Plausible Discovery Trajectory

While a singular seminal publication detailing the initial discovery of this compound is not readily apparent in the surveyed literature, its synthesis can be logically inferred from established and widely practiced synthetic transformations in organic chemistry. The emergence of trifluoromethyl-containing pharmaceuticals surged from the mid-20th century onwards, suggesting that this compound was likely first synthesized as a key intermediate for a specific drug discovery program.[2]

The most probable and industrially scalable synthetic route to this compound involves a Sandmeyer reaction . This classic and robust transformation allows for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[4][5]

Diagrammatic Overview of the Proposed Synthetic Pathway

Synthetic Pathway 4-Methoxy-3-(trifluoromethyl)aniline 4-Methoxy-3-(trifluoromethyl)aniline Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Methoxy-3-(trifluoromethyl)aniline->Diazonium Salt Intermediate NaNO₂, HCl (Diazotization) This compound This compound Diazonium Salt Intermediate->this compound CuCN (Sandmeyer Reaction)

Caption: Proposed synthetic pathway to this compound.

Detailed Synthetic Protocols

The following sections provide a detailed, step-by-step methodology for the synthesis of this compound, predicated on the Sandmeyer reaction pathway. The protocols are designed to be self-validating, with clear causality for each experimental choice.

Synthesis of the Precursor: 4-Methoxy-3-(trifluoromethyl)aniline

The necessary starting material, 4-Methoxy-3-(trifluoromethyl)aniline, is a known compound and can be prepared from commercially available precursors.[6][7] A common method involves the methylation of 4-amino-2-(trifluoromethyl)phenol.[6][7]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-amino-2-(trifluoromethyl)phenol in a suitable aprotic solvent (e.g., dichloromethane), a strong base such as sodium hydride is added portion-wise at a reduced temperature (e.g., in an ice bath) to deprotonate the phenolic hydroxyl group.

  • Methylation: A methylating agent, such as iodomethane, is then added dropwise to the reaction mixture.[6][7] The reaction is allowed to proceed, typically with stirring for an extended period at room temperature, to ensure complete methylation of the phenoxide.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield pure 4-Methoxy-3-(trifluoromethyl)aniline.[6][7]

Sandmeyer Cyanation to Yield this compound

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl nitrile.[4][5]

Experimental Protocol:

  • Diazotization: 4-Methoxy-3-(trifluoromethyl)aniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the corresponding diazonium salt. The formation of the diazonium salt is a critical step and requires careful temperature control to prevent its decomposition.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared. The freshly prepared, cold diazonium salt solution is then added slowly to the copper cyanide solution. Vigorous nitrogen evolution is typically observed as the diazonium group is replaced by the cyanide.

  • Work-up and Isolation: After the addition is complete and gas evolution has ceased, the reaction mixture is typically heated to ensure complete reaction. The mixture is then cooled, and the product is extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The resulting crude this compound can be purified by distillation under reduced pressure or recrystallization.

Logical Flow of the Synthetic Process

Experimental Workflow cluster_0 Precursor Synthesis cluster_1 Sandmeyer Reaction Start_Aniline 4-Amino-2-(trifluoromethyl)phenol Deprotonation Deprotonation with NaH Start_Aniline->Deprotonation Methylation Methylation with CH₃I Deprotonation->Methylation Purification_Aniline Purification Methylation->Purification_Aniline Product_Aniline 4-Methoxy-3-(trifluoromethyl)aniline Purification_Aniline->Product_Aniline Start_Nitrile 4-Methoxy-3-(trifluoromethyl)aniline Product_Aniline->Start_Nitrile Diazotization Diazotization (NaNO₂, HCl) Start_Nitrile->Diazotization Cyanation Cyanation (CuCN) Diazotization->Cyanation Purification_Nitrile Purification Cyanation->Purification_Nitrile Product_Nitrile This compound Purification_Nitrile->Product_Nitrile

Caption: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development and Medicinal Chemistry

The 4-Methoxy-3-(trifluoromethyl)phenyl moiety is a valuable pharmacophore in drug discovery. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the methoxy group can modulate solubility and participate in hydrogen bonding.[1][3] Phenylacetonitrile derivatives, in general, are important intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory and analgesic drugs.[8]

Compounds containing the 4-methoxy-3-(trifluoromethyl)phenyl scaffold have been investigated for various therapeutic applications, including their potential as anticancer and anti-angiogenic agents. The unique electronic and steric properties of this substitution pattern make it an attractive starting point for the design of novel bioactive molecules.

Conclusion and Future Perspectives

This compound is a strategically important building block in the synthesis of complex, fluorinated molecules for the pharmaceutical industry. While its direct discovery is not prominently documented, its synthesis via well-established methods like the Sandmeyer reaction is highly feasible and scalable. The continued interest in trifluoromethyl-containing compounds ensures that this and related scaffolds will remain relevant in the ongoing quest for novel and more effective therapeutic agents. Future research will likely focus on the development of more efficient and environmentally benign synthetic routes and the exploration of new biological applications for derivatives of this versatile intermediate.

References

  • He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(2), o399. [Link]
  • He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. PubMed Central. [Link]
  • Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Guedes, G. P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
  • Singh, D., et al. (2021). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
  • Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3115-3143. [Link]
  • Wang, Y., et al. (2021). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Journal of the American Chemical Society, 143(34), 13564-13570. [Link]
  • Guedes, G. P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
  • Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ResearchGate. (n.d.). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
  • African Rock Art. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile.

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A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Data Availability: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data (NMR, IR, Mass Spec) for 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile (CAS No. 1000555-32-7). Therefore, this guide will provide a detailed framework for the spectroscopic characterization of this compound, including predicted data based on established principles of spectroscopy and the known effects of its constituent functional groups. The experimental protocols provided are standard methodologies for the analysis of small organic molecules.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, comprising a phenylacetonitrile core with a methoxy and a trifluoromethyl substituent, suggests a unique electronic and steric profile that can influence its chemical reactivity and biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research and development setting. This guide provides a comprehensive overview of the expected spectroscopic features of this compound and the experimental protocols for their acquisition.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 1000555-32-7[1]

  • Molecular Formula: C₁₀H₈F₃NO[1]

  • Molecular Weight: 215.17 g/mol [1]

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive information about the substitution pattern on the aromatic ring and the nature of the side chain.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

    • Reference the spectrum to the deuterated solvent peak.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5d1HH-2The trifluoromethyl group is strongly electron-withdrawing, deshielding the adjacent proton. The coupling to H-6 would result in a doublet.
~7.4dd1HH-6This proton is deshielded by the adjacent trifluoromethyl group and the para-cyanomethyl group. It would appear as a doublet of doublets due to coupling with H-2 and H-5.
~7.0d1HH-5The methoxy group is electron-donating, shielding this proton. It would appear as a doublet due to coupling with H-6.
~3.9s3H-OCH₃The methoxy protons are in a shielded environment and appear as a singlet.
~3.7s2H-CH₂CNThe methylene protons adjacent to the nitrile and the aromatic ring would appear as a singlet in a moderately deshielded region.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~160C-4The carbon atom attached to the electron-donating methoxy group is expected to be significantly deshielded.
~135C-6Aromatic carbon deshielded by the adjacent trifluoromethyl and para-cyanomethyl groups.
~132 (q)C-3The carbon attached to the trifluoromethyl group will be deshielded and appear as a quartet due to C-F coupling.
~125 (q)-CF₃The trifluoromethyl carbon will be significantly deshielded and show a strong quartet due to one-bond C-F coupling.
~122C-1The carbon atom bearing the cyanomethyl group.
~118-CNThe nitrile carbon is typically found in this region.
~115C-2Aromatic carbon deshielded by the adjacent trifluoromethyl group.
~112C-5The carbon atom ortho to the electron-donating methoxy group is expected to be shielded.
~56-OCH₃The methoxy carbon is expected in this region.
~23-CH₂CNThe aliphatic methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • For Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • For Solids (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • For Solutions: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in an IR-transparent cell.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.

Predicted IR Spectrum
Wavenumber (cm⁻¹)VibrationFunctional Group
~3050-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (-CH₂, -OCH₃)
~2250C≡N stretchNitrile
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchAryl-alkyl ether
~1300-1100C-F stretchTrifluoromethyl

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation and confirmation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds and often provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight of less volatile or thermally labile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): m/z = 215. This peak, corresponding to the intact molecule, should be observable.

  • Key Fragmentation Pathways:

    • Loss of H: [M-1]⁺ at m/z = 214.

    • Loss of CH₃ from methoxy: [M-15]⁺ at m/z = 200.

    • Loss of CO from methoxy: [M-28]⁺ at m/z = 187.

    • Loss of OCH₃: [M-31]⁺ at m/z = 184.

    • Loss of CF₃: [M-69]⁺ at m/z = 146.

    • Benzylic cleavage: A prominent peak corresponding to the tropylium-like ion formed by the loss of the cyanomethyl group or cleavage of the benzyl C-C bond.

M [M]+. m/z = 215 M_minus_H [M-H]+ m/z = 214 M->M_minus_H -H. M_minus_CH3 [M-CH3]+ m/z = 200 M->M_minus_CH3 -CH3 M_minus_CF3 [M-CF3]+ m/z = 146 M->M_minus_CF3 -CF3 M_minus_CH2CN [M-CH2CN]+ m/z = 175 M->M_minus_CH2CN -CH2CN

Caption: Predicted Fragmentation Pathway in Mass Spectrometry

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and Mass Spectrometry, provides a robust methodology for its structural confirmation and purity assessment. While experimental data is not currently in the public domain, the predicted spectral characteristics outlined in this guide, based on fundamental principles and substituent effects, offer a reliable roadmap for researchers and scientists. The provided protocols represent standard, validated procedures that are essential for obtaining high-quality spectroscopic data in a drug development or chemical research environment.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
  • Appchem. This compound. [Link]

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quantum chemical calculations for 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Introduction: Bridging Theory and Application

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl (–CF₃) group, in particular, is a cornerstone of this strategy, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] this compound (CAS: 1000555-32-7, Formula: C₁₀H₈F₃NO) is a molecule of significant interest, combining the potent electron-withdrawing nature of the trifluoromethyl group with the electron-donating methoxy group on a phenylacetonitrile scaffold.[3][4]

This guide serves as a technical protocol and conceptual framework for researchers and scientists aiming to elucidate the molecular properties of this compound through quantum chemical calculations. By employing Density Functional Theory (DFT), we can move beyond empirical observation to predict and understand the molecule's geometry, stability, electronic structure, and spectroscopic characteristics from first principles. These computational insights are invaluable for guiding rational drug design, predicting reactivity, and interpreting experimental data.

Part 1: Foundational Computational Strategy

The reliability of any quantum chemical study hinges on the selection of an appropriate theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) provides an optimal balance between computational cost and accuracy.[5]

The Choice of Functional: B3LYP

Our protocol employs the B3LYP functional, a hybrid functional that incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional.[5] This choice is not arbitrary; B3LYP has a long-standing track record of providing excellent results for the geometries, vibrational frequencies, and electronic properties of a wide range of organic molecules, including those containing fluorine.[6][7] It effectively captures electron correlation effects, which are crucial for a molecule with diverse electronic features like the π-system of the benzene ring, the lone pairs on the oxygen and nitrogen atoms, and the highly electronegative fluorine atoms.

The Basis Set: 6-311++G(d,p)

A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of 6-311++G(d,p) is a deliberate one, designed to provide high accuracy for this specific molecular system:

  • 6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in describing the electron distribution compared to smaller basis sets.

  • ++ : The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing anions and systems with lone pairs, such as the oxygen and nitrogen in our target molecule, as they allow orbitals to extend further from the nucleus.[5]

  • (d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). Polarization functions allow for the distortion of atomic orbitals within the molecular environment, a critical factor for accurately modeling bonding, particularly in strained or sterically hindered systems and for calculating properties like vibrational frequencies.[5]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been successfully used to study related trifluoromethylated aromatic compounds, providing a strong precedent for its application here.[6]

Part 2: The Computational Workflow Protocol

The following is a step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to be a self-validating system, ensuring the results are derived from a true energy minimum.

Required Software

Quantum chemical calculations are performed using specialized software. Packages like Gaussian , ORCA , or GAMESS are industry standards.[5] This guide will use syntax and terminology common to the Gaussian software package.

Experimental Protocol

Step 1: Molecular Structure Input

  • Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro, ChemDraw).

  • Ensure correct atom types and initial connectivity. A preliminary "clean-up" using molecular mechanics can provide a reasonable starting geometry.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.[1]

  • Implementation: Perform a full geometry optimization without any symmetry constraints. This allows all bond lengths, angles, and dihedral angles to fully relax.

  • Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized structure is a true energy minimum and to calculate vibrational frequencies corresponding to IR and Raman spectra.

  • Implementation: A frequency calculation must be performed on the optimized geometry from Step 2. A true minimum will have zero imaginary frequencies.[1] The presence of one imaginary frequency indicates a transition state.

  • Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Freq

Step 4: Calculation of Molecular Properties

  • Objective: To compute the electronic and spectroscopic properties of the molecule.

  • Implementation: These calculations are typically performed concurrently with the frequency analysis.

    • NMR Shielding Tensors: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[6]

    • Electronic Properties: Request population analysis (for atomic charges), molecular orbitals (for HOMO/LUMO analysis), and the electrostatic potential.

  • Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Freq NMR Pop=MK IOp(6/33=2) (This combination runs frequency, GIAO NMR, and calculates Merz-Kollman charges from the electrostatic potential).

Workflow Visualization

G cluster_input Step 1: Input Generation cluster_core_calc Step 2 & 3: Core Calculation cluster_validation Step 3a: Validation cluster_analysis Step 4: Property Analysis node_input Construct 3D Structure (e.g., GaussView, Avogadro) node_opt Geometry Optimization # B3LYP/6-311++G(d,p) Opt node_freq Frequency Analysis # B3LYP/6-311++G(d,p) Freq node_opt->node_freq Optimized Coords node_check Imaginary Frequencies? node_freq->node_check node_check->node_freq Yes (Not a Minimum) Re-optimize node_props Calculate & Analyze Properties: - Structural Parameters - Vibrational Modes (IR/Raman) - HOMO/LUMO, MEP - NMR Shifts (GIAO) - Thermochemistry node_check->node_props No (True Minimum)

Caption: Quantum chemical calculation workflow.

Part 3: Analysis and Interpretation of Results

The output from these calculations provides a wealth of quantitative data. Below are key analyses and how to present them.

Molecular Geometry

The optimization yields the equilibrium geometry of the molecule. Key structural parameters can be summarized for analysis.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C≡N~1.16
C-CF₃~1.51
C-F (avg.)~1.34
C-OCH₃~1.36
Bond Angles C-C-C (ring avg.)~120.0
F-C-F (avg.)~107.5

Note: These are representative values. Actual calculated values should be inserted.

Vibrational Analysis

The frequency calculation predicts the molecule's infrared (IR) spectrum. Key vibrational modes confirm the presence of functional groups.

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)
Cyano (-C≡N)C≡N Stretch~2250
Trifluoromethyl (-CF₃)C-F Symmetric Stretch~1130
C-F Asymmetric Stretch~1170
Methoxy (-OCH₃)C-O Stretch~1250
Aromatic RingC=C Stretch~1600, ~1500
C-H Stretch>3000

Note: Calculated frequencies are often systematically higher than experimental values and may require a scaling factor for direct comparison.

Electronic Structure and Reactivity

Analysis of the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP) provides deep insights into the molecule's reactivity.

  • HOMO & LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability. For this molecule, the HOMO is expected to be localized on the electron-rich methoxy-substituted benzene ring, while the LUMO will likely have significant contributions from the electron-withdrawing trifluoromethyl and cyano groups.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution.

    • Red Regions (Negative Potential): Indicate areas prone to electrophilic attack. These are expected around the nitrogen of the cyano group and the oxygen of the methoxy group due to their lone pairs.

    • Blue Regions (Positive Potential): Indicate areas prone to nucleophilic attack. These will be found around the hydrogen atoms and potentially the carbon of the CF₃ group.

NMR Chemical Shifts

The GIAO method provides theoretical NMR chemical shifts that can be compared to experimental data to confirm the structure.

AtomCalculated Chemical Shift (ppm)
¹³C NMR
C≡N~118
-C F₃~124 (quartet)
Aromatic Cs~110 - 160
-OC H₃~56
¹H NMR
-CH₂-~3.8
-OCH₃~3.9
Aromatic Hs~7.0 - 7.5

Note: Calculated shifts are relative to tetramethylsilane (TMS) and should be referenced accordingly.

Part 4: Applications in Drug Development

The data generated from these quantum chemical calculations have direct, practical implications for drug development professionals:

  • Metabolic Stability Prediction: The strength of the C-F bonds, quantifiable through bond dissociation energy calculations, supports the high metabolic stability of the trifluoromethyl group.[2] The MEP map can highlight electron-rich sites on the aromatic ring that might be susceptible to cytochrome P450 oxidation.

  • Receptor Binding Analysis: The calculated atomic charges and MEP provide a detailed picture of the molecule's electrostatic profile. This is critical for understanding and predicting interactions with protein binding sites, such as hydrogen bonding (with the N and O atoms) and electrostatic interactions.[2][8]

  • Guiding Synthesis: Understanding the electronic properties helps predict the regioselectivity of further chemical modifications. For example, the MEP map can guide electrophilic aromatic substitution reactions.

  • Structure-Activity Relationship (SAR) Studies: By systematically calculating the properties of related analogs, researchers can build robust computational SAR models. This allows for the in-silico screening of novel compounds, prioritizing the synthesis of candidates with the most promising electronic and structural features for enhanced biological activity.

References

  • Computational Analysis of Reaction Mechanism for Trifluoromethylation of Organic Compounds.
  • A Computational Study of the Copper-Catalyzed Trifluoromethylation of Boronic Acids.
  • This compound | 1000555-32-7. Appchem. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
  • Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics. [Link]
  • Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. [Link]
  • Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5. [Link]/epstem/article/view/183)

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An In-depth Technical Guide to the Solubility of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical drivers of this compound's solubility. We will explore the theoretical underpinnings of its behavior in various organic solvents and provide a robust, self-validating experimental protocol for the precise determination of its solubility, ensuring both scientific integrity and practical applicability.

Physicochemical Characterization and Predicted Solubility Profile

This compound possesses a unique combination of functional groups that dictate its solubility. Understanding the interplay between the methoxy (-OCH3), trifluoromethyl (-CF3), and phenylacetonitrile moieties is crucial for predicting its behavior in different solvent systems.

  • The Phenylacetonitrile Core: The aromatic ring and the nitrile group (-C≡N) introduce polarity. The nitrile group, with its significant dipole moment, can act as a hydrogen bond acceptor. The phenyl ring contributes to van der Waals interactions and can engage in π-π stacking.

  • The Methoxy Group (-OCH3): This electron-donating group can increase the polarity of the molecule and has hydrogen bond acceptor capabilities.[1] The methoxy group can enhance physicochemical and pharmacokinetic properties, which is a valuable tool in drug design.[1]

  • The Trifluoromethyl Group (-CF3): This highly electronegative and electron-withdrawing group significantly impacts the molecule's properties.[2][3] It increases lipophilicity, which can enhance solubility in non-polar organic solvents.[2][3] The C-F bond is highly stable, contributing to the metabolic stability of the compound.[2] The trifluoromethyl group is often used as a bioisostere for chlorine or methyl groups to adjust steric and electronic properties.[4]

Based on these structural features, we can predict the general solubility of this compound in various classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)HighThese solvents can engage in dipole-dipole interactions with the nitrile and methoxy groups. The lack of hydrogen bond donation from the solvent prevents competition with potential solute-solute interactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as hydrogen bond donors and acceptors. While they can solvate the polar groups of the molecule, the non-polar regions may limit solubility compared to polar aprotic solvents.
Non-Polar Hexane, TolueneLow to ModerateThe trifluoromethyl group and the phenyl ring will favor interaction with non-polar solvents. However, the polar nitrile and methoxy groups will limit overall solubility.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents have a moderate polarity and can effectively solvate both the polar and non-polar regions of the molecule.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a robust experimental method is required. The equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard for its reliability and accuracy.[5][6]

The Shake-Flask Method: Rationale and Causality

The shake-flask method is designed to achieve a true equilibrium between the undissolved solid and the saturated solution.[5] This is critical for obtaining a thermodynamic solubility value, which is a fundamental physicochemical property.[7]

Diagram 1: Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of organic solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-48h) prep_vial->equilibration centrifuge Centrifuge to pellet excess solid equilibration->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute aliquot with mobile phase filter->dilute hplc Analyze by validated HPLC method dilute->hplc

Caption: A stepwise workflow for determining solubility using the shake-flask method.

Step-by-Step Experimental Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Validated HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that the solution reaches saturation.[5] Add a known volume of the selected organic solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute a known volume of the saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method.[8] The concentration of the analyte is determined by comparing its peak area to a standard calibration curve.

HPLC Method for Quantification

A reverse-phase HPLC method is generally suitable for the analysis of this compound.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has maximum absorbance (determined by UV scan).

  • Injection Volume: 10 µL

  • Calibration: Prepare a series of standard solutions of known concentrations to construct a calibration curve.

Diagram 2: Logic of HPLC-based Solubility Calculation

G cluster_calibration Calibration cluster_sample_analysis Sample Analysis standards Prepare standards of known concentration hplc_standards Inject standards into HPLC standards->hplc_standards calibration_curve Generate calibration curve (Peak Area vs. Concentration) hplc_standards->calibration_curve concentration_calc Calculate concentration of diluted sample calibration_curve->concentration_calc Interpolate saturated_solution Saturated solution from shake-flask experiment dilute_sample Dilute saturated solution saturated_solution->dilute_sample hplc_sample Inject diluted sample into HPLC dilute_sample->hplc_sample peak_area Measure peak area hplc_sample->peak_area peak_area->concentration_calc Input final_solubility Determine final solubility (e.g., in mg/mL) concentration_calc->final_solubility Apply dilution factor

Sources

Methodological & Application

The Versatile Building Block: 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, has become a hallmark of many successful pharmaceutical agents.[1][2] 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile emerges as a highly valuable and versatile building block, combining the electron-donating character of a methoxy group with the potent electron-withdrawing nature of an adjacent trifluoromethyl group. This unique electronic profile, coupled with the reactive nitrile and benzylic methylene functionalities, opens a gateway to a diverse array of novel heterocyclic structures, which are of paramount importance in the development of new therapeutic agents.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the synthesis of this key intermediate and present detailed, field-proven protocols for its application in the construction of medicinally relevant heterocyclic cores, including pyridines and pyrimidines. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for their specific research needs.

Synthesis of the Building Block: A Strategic Approach

A reliable and scalable synthesis of this compound is crucial for its widespread application. A robust two-step sequence, commencing from the commercially available 4-amino-2-(trifluoromethyl)phenol, is outlined below. This pathway leverages a classical methylation followed by a Sandmeyer reaction, a cornerstone of aromatic chemistry.[3]

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Sandmeyer Reaction start 4-Amino-2-(trifluoromethyl)phenol reagent1 Dimethyl Sulfate (DMS) Sodium Hydride (NaH) start->reagent1 Methylation product1 4-Methoxy-3-(trifluoromethyl)aniline reagent1->product1 reagent2 1. NaNO2, HCl (Diazotization) 2. CuCN (Cyanation) product1->reagent2 Sandmeyer Reaction product2 This compound reagent2->product2

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline

This protocol details the O-methylation of 4-amino-2-(trifluoromethyl)phenol. The use of a strong base like sodium hydride is essential to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide that readily reacts with dimethyl sulfate.

Materials:

  • 4-Amino-2-(trifluoromethyl)phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfate (DMS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-amino-2-(trifluoromethyl)phenol (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Sandmeyer Reaction for the Synthesis of this compound

This classical transformation converts the primary aromatic amine into a diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[3]

Materials:

  • 4-Methoxy-3-(trifluoromethyl)aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to be handled with extreme care)

  • Water

  • Toluene

  • Ice-salt bath

  • Mechanical stirrer

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methoxy-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide (if necessary, to aid solubility and complexation). Extreme Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Cool the copper cyanide solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred copper cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with toluene (3 x volume).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Application in Heterocyclic Synthesis

The strategic placement of the methoxy, trifluoromethyl, and nitrile groups makes this compound a powerful synthon for a variety of heterocyclic systems.

Application 1: Synthesis of Substituted 2-Amino-3-cyanopyridines

Substituted pyridines are a cornerstone of many pharmaceuticals. A highly efficient one-pot, multi-component reaction can be employed to construct highly functionalized 2-amino-3-cyanopyridines.[4][5] In this reaction, the phenylacetonitrile derivative provides two carbons and a nitrogen atom to the final pyridine ring.

Pyridine_Synthesis start_mol This compound product Substituted 2-Amino-3-cyanopyridine start_mol->product C, N source aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->product C source ketone Ketone (e.g., Acetophenone) ketone->product C source ammonium_acetate Ammonium Acetate ammonium_acetate->product N source & Catalyst

Caption: Multi-component synthesis of 2-amino-3-cyanopyridines.

This protocol outlines a general procedure that can be adapted with various aldehydes and ketones to generate a library of pyridine derivatives.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A ketone (e.g., acetophenone)

  • Ammonium acetate

  • Ethanol or another suitable solvent (e.g., N,N-dimethylformamide)

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), the ketone (1.0 eq), and ammonium acetate (4.0 eq).

  • Add ethanol as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and add water to induce precipitation.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Data Presentation: Representative Aldehydes and Ketones

AldehydeKetoneExpected Product
BenzaldehydeAcetophenone2-Amino-3-cyano-4-(4-methoxy-3-(trifluoromethyl)phenyl)-6-phenylpyridine
4-ChlorobenzaldehydeAcetone2-Amino-4-(4-chlorophenyl)-3-cyano-6-methyl-5-(4-methoxy-3-(trifluoromethyl)phenyl)pyridine
4-MethoxybenzaldehydeCyclohexanone2-Amino-3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-5-(4-methoxy-3-(trifluoromethyl)phenyl)quinoline
Application 2: Synthesis of Substituted Pyrimidin-2-ones

Pyrimidines are another class of heterocycles with significant biological activity. The reaction of an active methylene nitrile with urea or thiourea provides a direct route to substituted pyrimidinones or thiopyrimidinones.

Pyrimidine_Synthesis start_mol This compound base Base (e.g., Sodium Ethoxide) start_mol->base urea Urea or Thiourea product Substituted Pyrimidin-2-one or Thione urea->product base->product

Caption: Synthesis of pyrimidin-2-ones from this compound.

This protocol describes the base-catalyzed condensation of this compound with urea.

Materials:

  • This compound

  • Urea

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Caution: Sodium metal reacts violently with water.

  • To this solution, add this compound (1.0 eq) and urea (1.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., acetic acid).

  • The product may precipitate upon neutralization. Collect the solid by filtration and wash with water and then with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Conclusion: A Gateway to Chemical Diversity

This compound stands as a testament to the power of strategic molecular design. Its unique electronic and functional group arrangement provides a robust platform for the synthesis of a wide range of complex and medicinally relevant heterocyclic compounds. The protocols detailed herein offer a starting point for researchers and drug development professionals to explore the vast chemical space accessible from this versatile building block. The inherent reactivity of this molecule, coupled with the efficiency of modern synthetic methods, ensures its continued importance in the quest for novel therapeutic agents.

References

  • Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
  • Ammar, Y. A., et al. (2021). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 26(15), 4475. [Link]
  • He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(2), o399. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. [Link]
  • Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines.
  • Prashad, M., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125-128. [Link]
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Organic Chemistry Portal. (n.d.).
  • UNI ScholarWorks. (n.d.).
  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Google Patents. (n.d.).
  • University of Liverpool IT Services. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
  • Douglas, J. T. (2017). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 114(12), 3020-3024. [Link]
  • de Azevedo, M. B. M., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-025. [Link]

Sources

Application Notes and Protocols for 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Phenylacetonitriles in Agrochemical Design

In the landscape of modern agrochemical research, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing biological efficacy. The trifluoromethyl (CF3) group, in particular, is prized for its ability to increase metabolic stability, improve lipophilicity, and favorably alter the electronic properties of a molecule, often leading to enhanced binding affinity with target enzymes or receptors. 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile emerges as a highly valuable, specialized building block in this context. Its unique substitution pattern—a trifluoromethyl group ortho to a methoxy group—presents a distinct electronic and steric profile that can be exploited in the design of novel herbicides, fungicides, and insecticides.

This technical guide provides a comprehensive overview of the application of this compound as a versatile intermediate in agrochemical synthesis. While direct, large-scale industrial syntheses of commercial agrochemicals from this specific nitrile are not widely documented in publicly available literature, its utility can be expertly demonstrated through its conversion to key synthons. This document will focus on a foundational transformation—the hydrolysis of the nitrile to its corresponding phenylacetic acid—and subsequently propose a scientifically rigorous synthetic pathway to a plausible, high-value agrochemical target: a hypothetical pyrazole carboxamide fungicide. This class of fungicides is of significant commercial importance, and the proposed pathway is based on well-established, analogous chemical transformations.

Core Synthetic Transformation: From Nitrile to Carboxylic Acid

The conversion of the nitrile functionality to a carboxylic acid is a cornerstone of organic synthesis, transforming the relatively inert nitrile group into a versatile handle for a wide array of subsequent reactions, most notably amide bond formation. The hydrolysis of this compound to 4-Methoxy-3-(trifluoromethyl)phenylacetic acid is the pivotal first step in unlocking its potential as an agrochemical precursor.

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol details a standard and robust method for the hydrolysis of the nitrile under acidic conditions. The choice of strong acid and elevated temperature ensures the complete conversion of both the nitrile to the amide and the subsequent hydrolysis of the amide to the carboxylic acid.

Materials:

  • This compound

  • Sulfuric acid (70% aqueous solution)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 46.5 mmol).

  • Carefully add 100 mL of a 70% aqueous sulfuric acid solution to the flask.

  • Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring.

  • Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture over 200 g of crushed ice in a large beaker. A precipitate of the crude carboxylic acid should form.

  • Extract the aqueous suspension with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts in a separatory funnel and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure 4-Methoxy-3-(trifluoromethyl)phenylacetic acid.

Expected Yield: 85-95% Purity (by HPLC): >98%

Mechanistic Rationale for Hydrolysis

The acid-catalyzed hydrolysis of a nitrile is a two-stage process. Initially, the nitrile is protonated by the strong acid, which activates the carbon atom towards nucleophilic attack by water. This forms a protonated imidic acid, which tautomerizes to an amide. Under the harsh reaction conditions, the amide is then protonated on the carbonyl oxygen, rendering the carbonyl carbon highly electrophilic. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which, after proton transfer and elimination of ammonia, yields the final carboxylic acid.

hydrolysis_mechanism cluster_stage1 Stage 1: Nitrile to Amide cluster_stage2 Stage 2: Amide to Carboxylic Acid nitrile R-C≡N protonated_nitrile R-C≡N⁺-H nitrile->protonated_nitrile + H⁺ h3o H₃O⁺ h2o H₂O imidic_acid_intermediate R-C(OH)=N⁺H₂ protonated_nitrile->imidic_acid_intermediate + H₂O - H⁺ amide R-C(=O)-NH₂ imidic_acid_intermediate->amide Tautomerization protonated_amide R-C(=O⁺H)-NH₂ amide->protonated_amide + H⁺ tetrahedral_intermediate R-C(OH)(O⁺H₂)-NH₂ protonated_amide->tetrahedral_intermediate + H₂O final_acid R-COOH tetrahedral_intermediate->final_acid - NH₄⁺ nh4 NH₄⁺

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Proposed Application in Fungicide Synthesis: A Pathway to Pyrazole Carboxamides

The 4-Methoxy-3-(trifluoromethyl)phenylacetic acid obtained from the hydrolysis of the starting nitrile is an ideal precursor for the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals, which includes commercial products like Bixafen and Penthiopyrad, functions by inhibiting the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain. The general structure consists of a pyrazole carboxylic acid core linked via an amide bond to a substituted aniline or other amine. In this proposed synthesis, we will construct a hypothetical, yet highly plausible, fungicide by coupling our phenylacetic acid derivative (as the amine component, after further modification) is not the standard approach. A more direct and chemically sound approach is to use the synthesized 4-Methoxy-3-(trifluoromethyl)phenylacetic acid to acylate a pyrazole-based amine.

Overall Synthetic Workflow

The proposed multi-step synthesis is outlined below. It involves the activation of our carboxylic acid and its subsequent coupling with a readily synthesizable pyrazole amine.

workflow A 4-Methoxy-3-(trifluoromethyl) phenylacetonitrile B 4-Methoxy-3-(trifluoromethyl) phenylacetic Acid A->B  Acid Hydrolysis  (Protocol 1) C 4-Methoxy-3-(trifluoromethyl) phenylacetyl Chloride B->C  Chlorination  (Protocol 2) E Hypothetical Fungicide: N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-2- (4-methoxy-3-(trifluoromethyl)phenyl)acetamide C->E  Amide Coupling  (Protocol 3) D 3-(difluoromethyl)-1-methyl -1H-pyrazol-5-amine D->E

Caption: Proposed workflow for the synthesis of a hypothetical fungicide.

Protocol 2: Synthesis of 4-Methoxy-3-(trifluoromethyl)phenylacetyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure that facilitates the subsequent amide bond formation. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

  • 4-Methoxy-3-(trifluoromethyl)phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet to a trap

  • Magnetic stirrer with heating mantle

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-Methoxy-3-(trifluoromethyl)phenylacetic acid (10.0 g, 42.3 mmol) in anhydrous toluene (100 mL).

  • Add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (6.0 mL, 84.6 mmol, 2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-Methoxy-3-(trifluoromethyl)phenylacetyl chloride is a light-yellow oil or low-melting solid and is typically used in the next step without further purification.

CAUTION: This reaction produces toxic gases (HCl and SO₂) and should be performed in a well-ventilated fume hood.

Protocol 3: Amide Coupling to Form the Hypothetical Fungicide

This final step involves the coupling of the synthesized acyl chloride with a suitable pyrazole amine. For this example, we propose the use of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine, a common building block in SDHI fungicides.

Materials:

  • 4-Methoxy-3-(trifluoromethyl)phenylacetyl chloride

  • 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (6.3 g, 42.3 mmol) and triethylamine (6.5 mL, 46.5 mmol) in anhydrous dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-Methoxy-3-(trifluoromethyl)phenylacetyl chloride from the previous step in anhydrous dichloromethane (50 mL) and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final hypothetical fungicide.

StepStarting MaterialProductReagentsConditionsExpected Yield
1This compound4-Methoxy-3-(trifluoromethyl)phenylacetic Acid70% H₂SO₄Reflux, 6-8h85-95%
24-Methoxy-3-(trifluoromethyl)phenylacetic Acid4-Methoxy-3-(trifluoromethyl)phenylacetyl ChlorideSOCl₂, cat. DMFReflux, 2-3h>95% (crude)
3Acyl Chloride + Pyrazole AmineHypothetical Pyrazole Carboxamide FungicideTriethylamine, DCM0°C to RT, 4-6h75-85%

Conclusion and Future Perspectives

This compound serves as a potent and versatile starting material for the synthesis of complex agrochemical targets. Through a straightforward and high-yielding hydrolysis, it provides access to 4-Methoxy-3-(trifluoromethyl)phenylacetic acid, a key intermediate for the construction of various biologically active molecules. The proposed synthesis of a hypothetical pyrazole carboxamide fungicide illustrates a logical and scientifically sound application of this building block, leveraging well-established synthetic methodologies. The unique electronic and steric properties conferred by the trifluoromethyl and methoxy substituents make this scaffold an attractive platform for the development of next-generation crop protection agents with potentially novel modes of action or improved efficacy. Researchers in the agrochemical field are encouraged to explore the incorporation of this and related fluorinated phenylacetic acid derivatives into their discovery programs.

References

  • Synthesis of Phenylacetic Acids via Nitrile Hydrolysis: This application note provides a general overview of methods for synthesizing phenylacetic acids, including the hydrolysis of benzyl cyanides.
  • Pyrazole Derivatives in Agrochemicals: A review on the synthesis and pharmacological activities of pyrazole derivatives, highlighting their importance in the agrochemical industry.
  • Synthesis of Acyl Chlorides from Carboxylic Acids: While not a direct protocol, this resource discusses the formation of acyl halides as intermediates in the Hell-Volhard-Zelinsky reaction, a common transform
  • Amide Bond Formation: A comprehensive overview of various methods for the synthesis of amides, including the reaction of amines with acyl chlorides.
  • SDHI Fungicides: A publication detailing recent developments in fluorine-containing pesticides, with a focus on SDHI fungicides.

Synthetic Routes to Derivatives of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile Scaffold

The this compound core is a significant structural motif in medicinal chemistry and materials science. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group imparts unique physicochemical properties to molecules containing this scaffold. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a prized substituent in modern drug discovery. Phenylacetonitrile derivatives, in general, are versatile intermediates, readily convertible to a range of functional groups including phenylacetic acids, phenethylamines, and amides, which are prevalent in a multitude of biologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes to this compound and its key derivatives, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

Primary Synthesis of this compound

The synthesis of the core structure can be efficiently achieved through two principal routes: nucleophilic substitution on a benzylic halide and palladium-catalyzed cyanation of an aryl halide.

Route 1: Nucleophilic Substitution via Benzylic Bromide

This classic and robust method involves the reaction of 4-methoxy-3-(trifluoromethyl)benzyl bromide with a cyanide salt. The reaction proceeds via an SN2 mechanism, where the cyanide anion displaces the bromide. The presence of the electron-withdrawing trifluoromethyl group can influence the reaction rate, and appropriate solvent and reaction conditions are crucial for high yields.

Diagram of Nucleophilic Substitution Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 4-Methoxy-3-(trifluoromethyl)benzyl bromide reagents Sodium Cyanide (NaCN) Solvent: Acetone or DMSO Optional: NaI (catalyst) start->reagents S_N2 Reaction product This compound reagents->product

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol is adapted from a general procedure for the synthesis of phenylacetonitriles.[1]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-methoxy-3-(trifluoromethyl)benzyl bromide (1.0 eq.), finely powdered sodium cyanide (1.5 eq.), and sodium iodide (0.1 eq.).

  • Solvent Addition: Add dry acetone (10 volumes relative to the benzyl bromide) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere for 16-20 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide. Wash the solid with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

ParameterValue
Starting Material 4-Methoxy-3-(trifluoromethyl)benzyl bromide
Reagents Sodium Cyanide, Sodium Iodide
Solvent Acetone
Temperature Reflux
Reaction Time 16-20 hours
Expected Yield 70-85% (estimated)
Route 2: Palladium-Catalyzed Cyanation

Diagram of Palladium-Catalyzed Cyanation Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene reagents Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., dppf) Cyanide Source (e.g., Zn(CN)2) Solvent: DMAC or DMF start->reagents Pd-catalyzed Cross-Coupling product This compound reagents->product

Caption: Workflow for Palladium-Catalyzed Cyanation.

Protocol 2: Palladium-Catalyzed Cyanation of 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

This protocol is based on established methods for palladium-catalyzed cyanation.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (1.0 eq.), zinc cyanide (0.6 eq.), Pd(OAc)₂ (0.02 eq.), and dppf (0.04 eq.).

  • Solvent Addition: Evacuate and backfill the tube with nitrogen. Add anhydrous and degassed dimethylacetamide (DMAC) (5-10 volumes).

  • Reaction: Heat the mixture to 110-120 °C and stir for 4-8 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove insoluble salts.

  • Isolation: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired phenylacetonitrile.

ParameterValue
Starting Material 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene
Catalyst System Pd(OAc)₂ / dppf
Cyanide Source Zinc Cyanide (Zn(CN)₂)
Solvent DMAC
Temperature 110-120 °C
Reaction Time 4-8 hours
Expected Yield 75-90% (estimated)

Synthesis of Derivatives

The this compound core can be readily derivatized at the benzylic position or by transformation of the nitrile group.

α-Alkylation of the Benzylic Carbon

The benzylic protons of phenylacetonitrile are acidic and can be removed by a strong base to form a carbanion, which can then be alkylated with an alkyl halide. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of these protons.

Diagram of α-Alkylation Workflow

G start This compound base Strong Base (e.g., LDA, NaH) Solvent: THF start->base Deprotonation alkyl_halide Alkyl Halide (R-X) base->alkyl_halide Nucleophilic Attack product α-Alkylated Derivative alkyl_halide->product

Caption: General workflow for the α-alkylation of this compound.

Protocol 3: α-Alkylation of this compound

This is a general procedure for the alkylation of phenylacetonitriles.[3][4]

  • Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add the desired alkyl halide (1.2 eq.) to the solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

ParameterValue
Base Lithium Diisopropylamide (LDA)
Electrophile Alkyl Halide (e.g., CH₃I, BnBr)
Solvent THF
Temperature -78 °C to room temperature
Reaction Time 12-16 hours
Expected Yield 60-80% (estimated, substrate dependent)
Hydrolysis of the Nitrile Group

The nitrile can be hydrolyzed under acidic or basic conditions to yield either the corresponding carboxylic acid or amide.

Protocol 4a: Acidic Hydrolysis to 4-Methoxy-3-(trifluoromethyl)phenylacetic acid

Based on standard procedures for nitrile hydrolysis.[5]

  • Reaction Setup: In a round-bottom flask, mix this compound (1.0 eq.) with a 1:1 mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture under reflux for 3-5 hours. The reaction mixture will become homogeneous as the hydrolysis proceeds.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Isolation: The carboxylic acid may precipitate out of solution. If so, collect the solid by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude acid can be purified by recrystallization.

Protocol 4b: Partial Hydrolysis to 4-Methoxy-3-(trifluoromethyl)phenylacetamide

Partial hydrolysis to the amide can be achieved under controlled basic conditions.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like DMSO or t-butanol.

  • Reaction: Add powdered potassium hydroxide (2.0 eq.) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction carefully to avoid over-hydrolysis to the carboxylic acid.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Isolation and Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amide by recrystallization or column chromatography.

Reduction of the Nitrile Group to a Primary Amine

The nitrile group can be reduced to a primary amine, 2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Diagram of Nitrile Reduction Workflow

G start This compound reagents Reducing Agent (e.g., LiAlH_4) Solvent: Anhydrous THF or Ether start->reagents Reduction workup Aqueous Work-up (e.g., Fieser workup) reagents->workup product 2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-amine workup->product

Caption: General workflow for the reduction of the nitrile to a primary amine.

Protocol 5: Reduction to 2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-amine

A general and effective method for nitrile reduction.[6]

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C.

  • Addition of Nitrile: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or ethyl acetate.

  • Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or by conversion to a salt followed by recrystallization.

Troubleshooting and Mechanistic Considerations

  • α-Alkylation: Over-alkylation to form a dialkylated product can be a side reaction. This can be minimized by using a strong, non-nucleophilic base like LDA to ensure complete enolate formation before adding the alkylating agent, and by using the alkylating agent as the limiting reagent if necessary.

  • Hydrolysis: The hydrolysis of sterically hindered or electron-deficient nitriles can be slow. Harsher conditions (higher temperatures, longer reaction times, stronger acids/bases) may be required. For the target molecule, the electron-withdrawing trifluoromethyl group may deactivate the nitrile towards hydrolysis.

  • Reduction: LiAlH₄ is a very reactive and pyrophoric reagent that must be handled with care under anhydrous conditions. The work-up procedure must also be performed cautiously. Alternative, milder reducing agents like borane-THF complex (BH₃·THF) can also be used.

References

  • Sukata, K. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan.
  • Strzalko, T., et al. (2012). Study of the lithiated phenylacetonitrile monoanions and dianions formed according to the lithiated base used (LHMDS, LDA, or n-BuLi). 2. Alkylation and deuteriation mechanism study by vibrational and NMR spectroscopy and quantum chemistry calculations. The Journal of Organic Chemistry.
  • AppliChem. (n.d.). This compound.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry.
  • Stoltz, B. M., & Veitch, G. E. (2008). Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies.
  • Fiveable. (n.d.). Benzylic Protons.
  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses.
  • Das, S., et al. (2018). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. ChemistrySelect.
  • Viscomi, M. C., et al. (2006). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Letters in Organic Chemistry.
  • Mkhonza, N. P., et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules.
  • PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile.
  • Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
  • Google Patents. (n.d.). CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.
  • Rorig, K., et al. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses.
  • Sukata, K. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan.
  • Di Gioia, M. L., et al. (2006). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Letters in Organic Chemistry.
  • LibreTexts. (2023). 22.7: Alkylation of Enolate Ions.
  • Fujisawa, T., et al. (1981). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. Chemistry Letters.

Sources

Application Notes & Protocols: Safe Handling and Storage of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile (CAS No. 1000555-32-7) is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile intermediate in organic synthesis.[1] The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, and the nitrile functional group makes this molecule a valuable building block in the development of novel pharmaceuticals and agrochemicals.[2] Specifically, trifluoromethylated aromatic structures are of significant interest in medicinal chemistry for their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3]

However, the same chemical features that make this compound synthetically useful also necessitate a rigorous and well-understood set of safety protocols. The nitrile group (-C≡N) can pose significant toxicological risks, as related compounds are known to release highly toxic fumes upon decomposition.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, grounded in the principles of risk assessment and mitigation.

Hazard Identification and Risk Assessment

A specific, comprehensive toxicological profile for this compound is not widely published. Therefore, a conservative risk assessment must be performed by evaluating the hazards associated with its core functional groups and structurally analogous compounds.

2.1 Inferred Hazard Profile

The primary hazards are inferred from safety data for structurally similar chemicals, such as 4-(Trifluoromethyl)phenylacetonitrile and various substituted phenylacetonitriles.[5][6]

Hazard CategoryGHS Classification (Inferred)Rationale and Potential Effects
Acute Toxicity (Oral) Warning: Harmful if swallowed [6]Ingestion may lead to systemic toxicity. The nitrile group can be metabolized to release cyanide, a potent cellular respiration inhibitor.
Acute Toxicity (Dermal) Warning: Harmful in contact with skin [6]The compound may be absorbed through the skin, leading to systemic effects similar to ingestion.
Acute Toxicity (Inhalation) Warning: Harmful if inhaled [6]Inhalation of dust or aerosols can cause respiratory tract irritation and systemic toxicity.
Skin Corrosion/Irritation Warning: Causes skin irritation [6]Direct contact can cause redness, itching, and inflammation. Prolonged contact may lead to more severe irritation.
Serious Eye Damage/Irritation Warning: Causes serious eye irritation [6]Direct contact with eyes can cause significant irritation, pain, and potential damage to the cornea.
Thermal Decomposition Danger When heated to decomposition, phenylacetonitriles can emit highly toxic fumes of hydrogen cyanide (HCN) and nitrogen oxides (NOx).[4]

2.2 Causality of Hazards

  • Nitrile Group (-C≡N): This functional group is the primary source of acute toxicity concern. In vivo, it can be metabolized, potentially releasing cyanide ions, which interfere with cellular processes.

  • Trifluoromethyl Group (-CF3): While often enhancing a molecule's therapeutic properties, this group can also influence its toxicological profile. The strong C-F bonds make it metabolically stable, but the overall electronic nature of the molecule can impact its interaction with biological systems.[3]

  • Aromatic Ring: The benzene ring facilitates absorption through the skin and can be a site for metabolic transformations.

Risk Mitigation and the Hierarchy of Controls

A systematic approach to safety involves implementing controls at multiple levels. The most effective strategies involve removing the hazard entirely, while the least effective, though still essential, rely on personal barriers.

cluster_controls Hierarchy of Risk Controls elimination Elimination (Not applicable in research) substitution Substitution (Use a less hazardous reagent) elimination->substitution Decreasing Effectiveness engineering Engineering Controls (Chemical Fume Hood, Glovebox) substitution->engineering Decreasing Effectiveness admin Administrative Controls (SOPs, Training, Designated Areas) engineering->admin Decreasing Effectiveness ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) admin->ppe Decreasing Effectiveness

Caption: Hierarchy of controls for mitigating chemical exposure.

Experimental Protocols for Safe Use

Adherence to the following protocols is mandatory when handling this compound.

4.1 Protocol 1: Personal Protective Equipment (PPE)

The final barrier between a researcher and a hazardous substance is PPE. It should be selected based on the specific risks of the operation.

  • Step 1: Eye Protection: Wear chemical splash goggles that comply with ANSI Z87.1 standards. If there is a significant splash hazard, use a full-face shield in addition to goggles.[7]

  • Step 2: Hand Protection: Use thin disposable nitrile gloves (e.g., 5-mil or greater thickness) for incidental contact and splash protection.[8]

    • Rationale: Nitrile provides good resistance against a range of chemicals for short-term use.[8] However, no glove material offers permanent protection.

    • Action: Double-gloving is recommended for added protection. Change gloves immediately if they become contaminated, torn, or after handling the compound. Never reuse disposable gloves.[8]

  • Step 3: Body Protection: Wear a flame-resistant laboratory coat with a fully fastened front. Ensure sleeves are long enough to cover the wrists.

  • Step 4: Footwear: Closed-toe shoes are required for all laboratory work.[9]

  • Step 5: Doffing Procedure: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first by peeling them off from the cuff, turning them inside out. Remove goggles and lab coat last. Wash hands and arms thoroughly with soap and water after removing all PPE.[8]

4.2 Protocol 2: Safe Handling and Use in a Laboratory Setting

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed within a certified engineering control system.

cluster_workflow Safe Handling Workflow receive 1. Receive & Inspect (Check for damage) store 2. Log & Store (Secure, ventilated area) receive->store prep 3. Pre-Use Prep (Don PPE, verify fume hood) store->prep handle 4. Handling (Weigh, transfer in hood) prep->handle decon 5. Decontaminate (Clean work area, equipment) handle->decon dispose 6. Waste Disposal (Segregate hazardous waste) decon->dispose

Caption: Step-by-step workflow for the safe use of the compound.

  • Step 1: Engineering Controls: All work must be conducted in a properly functioning chemical fume hood with a face velocity of 80-120 feet per minute. For highly sensitive or large-scale operations, a glovebox may be more appropriate.[10]

  • Step 2: Designated Area: Designate a specific area within the fume hood for handling this compound to prevent the spread of contamination.

  • Step 3: Weighing and Transfer: If the compound is a solid, handle it as a powder with care to avoid creating dust. If it is a liquid, use a syringe or cannula for transfers. Use containers with secure lids.

  • Step 4: Preventing Exposure: Plan all procedures before starting to minimize handling time. Keep all containers of the compound closed when not in use.[7]

  • Step 5: Decontamination: After completing work, decontaminate all surfaces and equipment using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

4.3 Protocol 3: Storage Procedures

Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure.

  • Step 1: Container: Keep the compound in its original, tightly sealed container. Ensure the label is legible and includes the chemical name and hazard warnings.

  • Step 2: Location: Store the container in a designated, locked cabinet in a cool, dry, and well-ventilated area.

  • Step 3: Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which could initiate a hazardous reaction.

  • Step 4: Inventory: Maintain an accurate inventory of the chemical to track its usage and age.

4.4 Protocol 4: Spill and Emergency Procedures

Be prepared for accidents before they happen.

  • Step 1: Immediate Actions:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Step 2: Spill Response:

    • Small Spill (in fume hood): Alert others in the lab. Use a chemical absorbent material (e.g., vermiculite or a spill pad) to contain the spill. Carefully collect the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the area.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up without proper training and equipment.[7]

4.5 Protocol 5: Waste Disposal

All waste streams containing this compound must be treated as hazardous.

  • Step 1: Waste Segregation: Collect all waste, including excess reagent, contaminated solvents, and solid materials (gloves, paper towels, absorbent), in a dedicated, sealed, and clearly labeled hazardous waste container.[13][14]

  • Step 2: Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic").

  • Step 3: Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program. Do not pour any amount of this chemical or its solutions down the drain.[7] Contaminated nitrile gloves should be disposed of as hazardous waste and not placed in general recycling streams.[15]

Conclusion

This compound is a compound with significant potential in scientific research. Its effective use is predicated on a thorough understanding of its potential hazards and a disciplined adherence to safety protocols. By integrating the principles of risk assessment, engineering controls, administrative diligence, and proper use of personal protective equipment, researchers can handle this compound safely and responsibly.

References

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
  • Unisan. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?.
  • International E-Z UP, Inc. (2022, January 4). How to Recycle Nitrile Gloves.
  • University of Pennsylvania, Environmental Health and Radiation Safety (EHRS). (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Appchem. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • ChemicalBook. (2025). 4-(TRIFLUOROMETHOXY)PHENYLACETONITRILE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8794, Phenylacetonitrile.
  • CSP Inc. (2025). Are You Disposing Nitrile Gloves Correctly?.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2-(Trifluoromethyl)phenylacetonitrile.
  • ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs).
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 4-(Trifluoromethoxy)phenylacetonitrile.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • BuyGloves.com. (2023, July 10). How To Recycle Nitrile Gloves.
  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Bio-Rad Laboratories, Inc. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(Trifluoromethyl)phenylacetonitrile.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75359, 4-(Trifluoromethyl)phenylacetonitrile.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetonitrile.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-(Trifluoromethoxy)phenylacetonitrile.
  • Chem-Impex. (n.d.). 4-(trifluoromethyl)phenylacetonitrile.
  • Journal of Medicinal Chemistry. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.

Sources

Application Notes and Protocols: Reaction Kinetics of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is a versatile, fluorinated building block of significant interest to researchers in medicinal chemistry and materials science.[1] The unique substitution pattern on the phenyl ring, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile that can be harnessed for the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of the reaction kinetics of this compound in key organic transformations, offering both theoretical insights and practical, field-proven protocols for its application.

The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, making it a valuable moiety in pharmaceutical development. Concurrently, the methoxy group can modulate the electronic properties of the aromatic system, influencing reaction rates and regioselectivity. Understanding the interplay of these substituents is paramount for designing efficient and selective synthetic routes.

Electronic Effects and Predicted Reactivity

The reactivity of this compound is primarily governed by the electronic nature of its substituents. The methoxy group at the 4-position is an activating, ortho-, para-directing group due to its +R (resonance) and -I (inductive) effects, with the resonance effect being dominant. Conversely, the trifluoromethyl group at the 3-position is a strongly deactivating, meta-directing group due to its potent -I effect.

This push-pull electronic arrangement has several implications for the molecule's reactivity:

  • Benzylic C-H Acidity: The electron-withdrawing trifluoromethyl group will increase the acidity of the benzylic protons, facilitating their abstraction by a base. This effect is somewhat counteracted by the electron-donating methoxy group. The net effect will be a moderately activated methylene group, amenable to deprotonation under appropriate basic conditions.

  • Nucleophilicity of the Cyano Group: The electron-withdrawing nature of the trifluoromethyl group will decrease the electron density on the cyano nitrogen, making it a weaker Lewis base and potentially influencing its coordination to metal catalysts.

  • Aromatic Ring Reactivity: The overall electron density of the aromatic ring is modulated by both substituents. Electrophilic aromatic substitution reactions will be directed by the stronger activating group, the methoxy group, to the positions ortho and para to it. However, the presence of the deactivating trifluoromethyl group will generally render the ring less susceptible to electrophilic attack compared to anisole.

A qualitative prediction of the effect of these substituents on reaction rates can be made using the Hammett equation :

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[2]

For reactions involving the formation of a negative charge at the benzylic position (e.g., deprotonation), a positive ρ value is expected. The net σ value for the combined substituents will determine the overall rate enhancement or retardation.

Key Organic Reactions and Kinetic Considerations

Alkylation of the Benzylic Carbon

The alkylation of the benzylic position is a fundamental transformation for this class of compounds. The reaction proceeds via the deprotonation of the benzylic carbon to form a carbanion, which then acts as a nucleophile.

Kinetic Insights:

The rate-determining step is typically the deprotonation of the benzylic C-H bond. The presence of the electron-withdrawing trifluoromethyl group is expected to accelerate this step by stabilizing the resulting carbanion. The electron-donating methoxy group will have an opposing, rate-retarding effect. The overall rate will be a balance of these two effects. A Hammett plot for the deprotonation of a series of substituted phenylacetonitriles would likely show a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction.[3]

dot

Caption: Mechanism of Benzylic Alkylation.

Protocol for Benzylic Alkylation

This protocol is based on established methods for the alkylation of benzyl cyanides and is adapted for this compound.[4]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the carbanion is often indicated by a color change.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the alkylated product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Hydrolysis of the Cyano Group

The hydrolysis of the nitrile functionality to a carboxylic acid is a common transformation. This reaction can be catalyzed by either acid or base.

Kinetic Insights:

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, making the carbon more electrophilic for nucleophilic attack by water. The electron-withdrawing trifluoromethyl group will disfavor the initial protonation, thus slowing down the reaction rate compared to an unsubstituted phenylacetonitrile. The electron-donating methoxy group will have a rate-accelerating effect.

  • Base-Catalyzed Hydrolysis: The reaction proceeds via the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The electron-withdrawing trifluoromethyl group will make the nitrile carbon more electrophilic and thus accelerate the rate of hydrolysis. The methoxy group will have the opposite effect. A Hammett plot for the base-catalyzed hydrolysis of substituted benzonitriles would be expected to have a positive ρ value.[5]

dot

Caption: Workflow for Nitrile Hydrolysis.

Protocol for Basic Hydrolysis

This protocol is a general method for the hydrolysis of arylacetonitriles.

Materials:

  • This compound

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 20%)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

  • Add the aqueous NaOH solution (5-10 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • The carboxylic acid product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization.

Self-Validation: The formation of the carboxylic acid can be confirmed by the disappearance of the nitrile stretch (around 2250 cm⁻¹) and the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) in the IR spectrum.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the active methylene group of this compound with an aldehyde or ketone in the presence of a basic catalyst.[6]

Kinetic Insights:

The rate of the Knoevenagel condensation is dependent on the acidity of the benzylic protons and the electrophilicity of the carbonyl partner. As discussed earlier, the trifluoromethyl group enhances the acidity of the benzylic protons, which should increase the rate of the initial deprotonation step. The choice of a weak base as a catalyst is crucial to avoid self-condensation of the aldehyde or ketone.[6]

dot

Caption: Mechanism of Knoevenagel Condensation.

Protocol for Knoevenagel Condensation

This protocol is adapted from general procedures for the Knoevenagel condensation.[7]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of solution.

  • If crystallization occurs, collect the product by filtration and wash with cold ethanol.

  • If the product does not crystallize, remove the ethanol under reduced pressure and purify the residue by column chromatography or recrystallization.

Self-Validation: The formation of the α,β-unsaturated product can be confirmed by ¹H NMR spectroscopy, observing the appearance of a vinylic proton signal and the disappearance of the benzylic methylene signal.

Applications in Drug Development

The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance properties such as metabolic stability, binding affinity, and bioavailability.[1] this compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. For example, it can be a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other therapeutic agents.

Quantitative Data Summary

ReactionSubstituent Effect of -CF₃Substituent Effect of -OCH₃Expected Overall Rate Compared to Phenylacetonitrile
Benzylic Deprotonation Rate AcceleratingRate RetardingModerately Accelerated
Acid-Catalyzed Hydrolysis Rate RetardingRate AcceleratingAmbiguous, likely similar or slightly slower
Base-Catalyzed Hydrolysis Rate AcceleratingRate RetardingModerately Accelerated
Knoevenagel Condensation Rate Accelerating (deprotonation)Rate Retarding (deprotonation)Moderately Accelerated

References

  • Hammett Plots2 | PDF - Scribd.
  • CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents.
  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - MDPI.
  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University.
  • Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia | PDF | Ester - Scribd.
  • Controlled experiments for the alkylation of benzyl cyanide. - ResearchGate.
  • J. Org. Chem. 1983,48,4097-4098 4097 Oxidative Decyanation of Benzyl and Benzhydryl Cyanides. A Simplified Procedure Recent util.
  • CHEM 331 Problem Set #3: Substituent Effects and LFERs.
  • Knoevenagel condensation - Wikipedia.
  • Benzyl Cyanide Leads to Auxin-Like Effects Through the Action of Nitrilases in Arabidopsis thaliana - Frontiers.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.
  • Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap.
  • No cyanation of benzyl bromide in the absence of Cu. - ResearchGate.
  • Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted... - ResearchGate.
  • Synthesis of Stilbenes by Cyanide/Base-Mediated Coupling of Benzylic Chlorides and Alcohols - Thieme E-Books & E-Journals -.
  • 1 The Hammett cp relationship - Assets - Cambridge University Press.
  • Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid - MDPI.
  • BENZYL CYANIDE - Ataman Kimya.

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Application Notes and Protocols: 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile as a Novel Fluorescent Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile as a fluorescent molecular probe. This novel probe is characterized by a "push-pull" electronic architecture, featuring an electron-donating methoxy group and electron-withdrawing trifluoromethyl and cyano moieties. This structure is hypothesized to confer solvatochromic properties, making it a sensitive indicator of the local molecular environment. These notes detail the theoretical basis, potential applications, and detailed protocols for the characterization and utilization of this probe in various research contexts, including cell-based assays and high-throughput screening.

Introduction and Scientific Rationale

The field of molecular biology and drug discovery relies heavily on the ability to visualize and quantify cellular processes in real-time.[1] Fluorescent molecular probes are indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution.[] The rational design of small molecule fluorophores is a key strategy for developing probes that are sensitive to specific microenvironments, such as changes in polarity within cellular compartments or upon binding to a biological target.[3][4]

This compound is a phenylacetonitrile derivative with a unique substitution pattern that suggests significant potential as a fluorescent probe. The molecule incorporates:

  • An electron-donating methoxy group (-OCH₃) , which is known to increase the electron density of the aromatic ring and can enhance fluorescence quantum yield.[5]

  • A strongly electron-withdrawing trifluoromethyl group (-CF₃) , which can improve photostability, metabolic resistance, and modulate the electronic properties of the fluorophore.[6][7] The inclusion of a trifluoromethyl group can also lead to a red-shift in the emission spectra.[6]

  • A cyano group (-CN) , another electron-withdrawing group, which is part of the phenylacetonitrile core.

This "push-pull" system, where electron-donating and electron-withdrawing groups are present on the same aromatic scaffold, often results in a molecule with a significant dipole moment that changes upon photoexcitation.[8][9] This change in dipole moment is the basis for solvatochromism , the phenomenon where the absorption and emission spectra of a compound are sensitive to the polarity of the surrounding solvent.[10] It is therefore hypothesized that this compound will exhibit positive solvatochromism, with a red-shift in its emission spectrum in more polar environments. This property can be exploited to probe the hydrophobicity of protein binding sites or changes in the lipid environment of cellular membranes.

Potential Applications

The unique hypothesized properties of this compound suggest its utility in a range of applications:

  • Probing Protein-Ligand Interactions: The probe's fluorescence is expected to be sensitive to the polarity of its local environment. When it binds to a hydrophobic pocket of a protein, a blue-shift in its emission and an increase in quantum yield are anticipated. This can be used to screen for compounds that displace the probe, indicating binding to the target protein.

  • High-Throughput Screening (HTS): The "turn-on" or spectral shifting nature of the probe upon binding to a target makes it suitable for HTS campaigns to identify novel inhibitors or binders.[][11][12]

  • Cellular Imaging: Its potential sensitivity to the lipid environment could allow for the imaging of cellular membranes and the study of processes that alter membrane polarity, such as apoptosis.

  • Drug Development: The trifluoromethyl group may confer favorable pharmacokinetic properties, making this scaffold a potential starting point for the development of fluorescently tagged therapeutic agents.[13][14]

Physicochemical and Predicted Photophysical Properties

While experimental data for this compound is not extensively available in the public domain, we can predict its general characteristics based on its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicSource/Rationale
Molecular FormulaC₁₀H₈F₃NO[15][16]
Molecular Weight215.17 g/mol [15][16]
CAS Number1000555-32-7[15][16]
Predicted Excitation Max (λex)~320-360 nmBased on substituted phenylacetonitriles.
Predicted Emission Max (λem)~400-550 nm (Solvent-dependent)Expected solvatochromic shift.
Predicted Stokes ShiftModerate to largeCharacteristic of push-pull fluorophores.
Quantum Yield (ΦF)Low in polar solvents (e.g., water), high in non-polar solvents (e.g., dioxane) or when bound to proteins.Expected behavior of a solvatochromic probe.
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous buffers.Typical for small organic fluorophores.

Experimental Protocols

Synthesis of this compound

Disclaimer: The following is a proposed synthetic route based on related literature. This synthesis should be performed by a qualified chemist in a suitable laboratory environment.

A potential synthetic route could involve the trifluoromethylation of a substituted aminobenzyl cyanide followed by diazotization and subsequent reactions to introduce the methoxy group. A more direct approach, if starting materials are available, would be the cyanation of the corresponding benzyl halide. A plausible method is outlined in a patent for the preparation of 3-trifluoromethyl phenylacetonitrile, which can be adapted.[17]

Workflow for a potential synthetic approach:

synthesis_workflow start Starting Material: 4-Amino-2-(trifluoromethyl)anisole step1 Sandmeyer Reaction (NaNO₂, HCl, CuCN) start->step1 product Product: 4-Methoxy-3-(trifluoromethyl)benzonitrile step1->product step2 Reduction to Benzyl Alcohol (e.g., DIBAL-H) product->step2 intermediate1 Intermediate: (4-Methoxy-3-(trifluoromethyl)phenyl)methanol step2->intermediate1 step3 Conversion to Benzyl Halide (e.g., SOCl₂ or PBr₃) intermediate1->step3 intermediate2 Intermediate: 4-Methoxy-3-(trifluoromethyl)benzyl halide step3->intermediate2 step4 Cyanation (NaCN or KCN) intermediate2->step4 final_product Final Product: This compound step4->final_product cell_assay_workflow start Seed cells in a multi-well plate culture Culture cells to desired confluency start->culture treatment Treat cells with the fluorescent probe culture->treatment incubation Incubate for optimal probe loading treatment->incubation wash Wash to remove unbound probe incubation->wash imaging Acquire images using a fluorescence microscope wash->imaging analysis Analyze images for fluorescence intensity and localization imaging->analysis

Caption: General workflow for a cell-based assay using a fluorescent probe.

Data Analysis and Interpretation

The analysis of the data will depend on the specific application. For binding assays, a decrease in the probe's fluorescence upon addition of a competitor would indicate displacement and therefore binding of the competitor. For cellular imaging, changes in the localization or intensity of the fluorescence signal can be correlated with specific cellular events. It is crucial to include appropriate controls in all experiments, such as untreated cells or competition with a known binder.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Low probe concentration- Photobleaching- Low quantum yield in the experimental buffer- Increase probe concentration- Use an anti-fade mounting medium- Optimize buffer conditions or use a less polar buffer if possible
High background fluorescence - Incomplete washing- Autofluorescence from cells or medium- Increase the number of washing steps- Use phenol red-free medium- Use appropriate background subtraction during image analysis
Cell death/toxicity - Probe concentration is too high- Perform a dose-response curve to determine the optimal non-toxic concentration

Conclusion

This compound represents a promising new scaffold for the development of fluorescent molecular probes. Its predicted solvatochromic properties make it a potentially powerful tool for studying a variety of biological processes. The protocols provided herein offer a starting point for the characterization and application of this and similar probes in a research setting. Further experimental validation of its photophysical properties is warranted to fully explore its potential.

References

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(3), 543-552. [Link]
  • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155.
  • Appchem. (n.d.). This compound.
  • Han, M., Norikane, Y., Onda, K., Matsuzawa, Y., Yoshida, M., & Hara, M. (2010). Light-driven modulation of fluorescence color from azobenzene derivatives containing electron-donating and electron-withdrawing groups. New Journal of Chemistry, 34(10), 2138-2144. [Link]
  • Ward, J. S., Danos, A., Stachelek, P., Fox, M. A., Batsanov, A. S., Monkman, A. P., & Bryce, M. R. (2020). Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed fluorescence. Materials Chemistry Frontiers, 4(12), 3602-3610. [Link]
  • Reichardt, C. (2003). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319-2358.
  • Valeur, B. (2012).
  • Cheng, J., & Li, X. (2022). Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening. Current Medicinal Chemistry, 29(10), 1739-1756. [Link]
  • Chen, Y., et al. (2011). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores.
  • Google Patents. (2014). Preparation method of 3-trifluoromethyl phenylacetonitrile. CN104447402A.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Tecan. (2019). Your guide to cell-based fluorescence assays. Lab+Life Scientist. [Link]

Sources

analytical methods for the quantification of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Topic: Quantitative Analysis of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Abstract

This document provides comprehensive, validated analytical methods for the precise and reliable quantification of this compound (CAS No. 1000555-32-7), a critical intermediate in pharmaceutical synthesis.[1] The accurate determination of its purity and concentration is paramount for ensuring reaction efficiency, final product quality, and regulatory compliance.[2] Two orthogonal analytical techniques are presented: a primary quantitative method using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quality control, and a confirmatory method using Gas Chromatography with Mass Spectrometry (GC-MS) for identity verification and impurity profiling. The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity.[3]

Introduction and Scientific Rationale

This compound is a complex organic molecule whose structural features—a UV-absorbing phenyl ring, a polar nitrile group, and a nonpolar trifluoromethyl group—dictate the selection of appropriate analytical methodologies. The quantification of such intermediates is a critical step in pharmaceutical manufacturing, as it directly impacts the yield and purity of the final active pharmaceutical ingredient (API).[4]

Method Selection Rationale:

  • RP-HPLC-UV: This is the workhorse method for the quantification of non-volatile to semi-volatile organic molecules. The analyte possesses a strong chromophore (the substituted benzene ring), making it highly suitable for UV detection. A reversed-phase C18 column is chosen for its excellent retention and separation of moderately nonpolar compounds like the target analyte, providing robust and reproducible results for assay and purity determinations.

  • GC-MS: This technique is selected as a confirmatory method due to its exceptional specificity.[5] It separates compounds based on their volatility and provides a unique mass spectrum, which acts as a molecular fingerprint, confirming the analyte's identity and molecular weight (215.17 g/mol ).[1] It is also highly effective for identifying and quantifying volatile impurities that may not be resolved by HPLC.

Method 1: Quantification by RP-HPLC-UV

This method is optimized for routine quality control, providing accurate assay values and impurity profiles.

Experimental Protocol: HPLC-UV

2.1.1. Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Reference Standard: this compound, >98% purity.

2.1.2. Chromatographic Conditions The conditions below are established to provide optimal separation and peak shape.

ParameterConditionRationale
Mobile Phase 60:40 (v/v) Acetonitrile:WaterProvides sufficient elution strength for the analyte while retaining early-eluting polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.
Column Temp. 30 °CEnhances reproducibility by minimizing viscosity fluctuations and improving peak shape.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection λ 254 nmA common wavelength for aromatic compounds; a PDA detector can be used to determine the λmax for maximum sensitivity.
Run Time 10 minutesSufficient to elute the main peak and any relevant late-eluting impurities.

2.1.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be sonicated for 5 minutes to ensure complete dissolution.

  • Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the mobile phase. A recommended series includes 10, 25, 50, 100, 150, and 200 µg/mL.

  • Sample Solution (Target concentration ~100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve it in methanol, and dilute with the mobile phase to bring the final concentration within the calibrated range.

HPLC Method Validation Protocol

To ensure the method is suitable for its intended purpose, the following validation parameters must be assessed according to established guidelines.[3][6][7]

  • System Suitability: Before analysis, inject the 100 µg/mL standard five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Specificity: Analyze a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression.

  • Accuracy (Recovery): Spike a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be calculated.

  • Precision:

    • Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is ~10:1).

Expected Validation Data
Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.999> 0.999
Range -10 - 200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%Within limits
Repeatability (%RSD) ≤ 2.0%< 1.0%
Intermediate Precision (%RSD) ≤ 2.0%< 1.5%
LOQ S/N ≥ 10~5 µg/mL
HPLC Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard Reference Standard (1000 µg/mL Stock) Cal Calibration Curve (10-200 µg/mL) Standard->Cal Sample Test Sample (Target ~100 µg/mL) Autosampler Autosampler Injection (10 µL) Sample->Autosampler Inject Samples Cal->Autosampler Inject Standards Column Separation (C18 Column, 30°C) Autosampler->Column Detector UV Detection (254 nm) Column->Detector Integration Peak Integration Detector->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Report Final Report (Assay %, Purity %) Quantification->Report

Caption: Workflow for quantitative analysis by HPLC-UV.

Method 2: Identity Confirmation by GC-MS

This method serves as a highly specific confirmatory test for the identity of this compound and can be used for impurity identification.

Experimental Protocol: GC-MS

3.1.1. Instrumentation and Reagents

  • GC-MS System: A Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed, nonpolar column).

  • Reagents: Acetone (GC grade) or Ethyl Acetate (GC grade).

  • Carrier Gas: Helium (99.999% purity).

3.1.2. GC-MS Conditions

ParameterConditionRationale
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Flow Helium, 1.2 mL/min (constant flow)Provides optimal column efficiency and is inert.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minA temperature ramp effectively separates the analyte from solvent and potential impurities.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Scan Range 40 - 400 m/zCovers the molecular ion (m/z 215) and expected fragment ions.

3.1.3. Preparation of Solutions

  • Sample Solution (100 µg/mL): Accurately weigh ~2.5 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetone or ethyl acetate.

Data Analysis and Confirmation
  • Identity Confirmation: The identity is confirmed if the retention time of the analyte in the sample matches that of a reference standard (if available) and the acquired mass spectrum matches the reference spectrum. Key expected ions include the molecular ion (M⁺) at m/z 215 and characteristic fragment ions.

  • Purity Assessment: The peak area percent of the main peak relative to all other peaks in the chromatogram provides an estimate of purity.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation Sample Dissolve Sample in Acetone (~100 µg/mL) GC GC Separation (Temp. Ramp) Sample->GC MS MS Detection (EI, 70 eV) GC->MS Chroma Total Ion Chromatogram (TIC) MS->Chroma Spectra Mass Spectrum Analysis MS->Spectra Result Identity Confirmed (RT & m/z Match) Chroma->Result Spectra->Result

Caption: Workflow for identity confirmation by GC-MS.

Conclusion

The two validated methods presented herein provide a robust framework for the comprehensive quality control of this compound. The RP-HPLC-UV method is ideal for precise, high-throughput quantification in a regulated environment, while the GC-MS method offers an orthogonal, highly specific tool for identity confirmation and detailed impurity analysis. Together, they ensure the material meets the stringent quality and purity standards required in pharmaceutical development.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Der Pharma Chemica. (2011). Analytical method validation: A brief review.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile.
  • Chemcasts. (n.d.). Thermophysical Properties of 4-Methoxy-3-trifluoromethylbenzonitrile.
  • BLD Pharm. (n.d.). This compound.
  • Appchem. (n.d.). This compound.
  • Eurofins. (n.d.). Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry.

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Application Note: Scale-Up Synthesis of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is a functionalized aromatic nitrile, a class of compounds highly valued as versatile building blocks in medicinal chemistry and materials science. The presence of the methoxy, trifluoromethyl, and acetonitrile moieties offers multiple points for further chemical modification, making it a key intermediate for the synthesis of complex molecular architectures, including potential active pharmaceutical ingredients (APIs). As demand for such specialized intermediates grows, the development of a robust, safe, and scalable synthetic process becomes paramount.

This document provides a comprehensive guide for researchers and process chemists on the scale-up synthesis of this compound. It outlines a scientifically grounded synthetic strategy, addresses critical safety and handling considerations, provides a detailed step-by-step protocol, and discusses modern analytical techniques for process monitoring and quality control. The proposed route proceeds via a classical Sandmeyer reaction, a powerful and well-established method for converting aromatic amines into a wide variety of functional groups.[1][2]

Synthetic Strategy and Retrosynthesis

The chosen synthetic pathway begins with the commercially available starting material, 4-Methoxy-3-(trifluoromethyl)aniline. The core transformation is a two-step, one-pot Sandmeyer cyanation. This involves the diazotization of the aniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.

Retrosynthetic Analysis:

This approach is selected for its reliability, high functional group tolerance, and extensive documentation in the chemical literature, which provides a solid foundation for scale-up.[3][4]

Process Hazard Analysis and Mitigation Strategy

Scaling up chemical reactions introduces risks that may not be apparent at the laboratory scale. A thorough hazard analysis is crucial, particularly for the Sandmeyer reaction, which involves potentially unstable intermediates and highly toxic reagents.

Key Hazards & Mitigation:

HazardStageRisk AnalysisMitigation Strategy
Aryl Diazonium Salt Instability Diazotization (Step 1)Aryl diazonium salts can be explosive when isolated and are sensitive to shock and heat. The trifluoromethyl group may influence thermal stability.[5][6]NEVER ISOLATE the diazonium salt. Prepare and use it in situ. Maintain strict temperature control (0–5 °C) using a reliable reactor cooling system. Monitor for any unexpected exotherms.[3]
Nitrogen Gas Evolution Sandmeyer Reaction (Step 2)The displacement of the diazonium group releases a large volume of nitrogen gas (N₂). In a large, sealed vessel, this can lead to a dangerous pressure buildup.Ensure the reactor is adequately vented to an exhaust system. The rate of addition of the diazonium salt solution to the cyanide slurry should be carefully controlled to manage the rate of gas evolution.[7]
Extreme Toxicity of Cyanides Sandmeyer Reaction (Step 2)Sodium cyanide (NaCN) and copper(I) cyanide (CuCN) are highly toxic and can be fatal if ingested or absorbed through the skin.[8] Acidification releases highly toxic hydrogen cyanide (HCN) gas.All operations involving cyanides must be performed in a well-ventilated area (e.g., a fume hood or walk-in hood). Personnel must wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[9][10] A cyanide antidote kit must be readily available, and personnel must be trained in its use. All cyanide-containing waste streams must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.[11]
Toxicity of Anilines Starting Material HandlingTrifluoromethyl-substituted anilines can be harmful if swallowed, inhaled, or absorbed through the skin and may cause conditions like methemoglobinemia.[12][13]Handle in a ventilated area. Avoid creating dust. Use appropriate PPE, including respiratory protection if necessary.[12]

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale. All operations should be conducted in a suitable chemical reactor equipped with overhead stirring, temperature control (cooling/heating jacket), an addition funnel, and a vent to an exhaust system.

Reagents and Materials
ReagentCAS No.MW ( g/mol )QuantityMolesPurity
4-Methoxy-3-(trifluoromethyl)aniline393-15-7191.15100.0 g0.523>97%
Hydrochloric Acid (conc., 37%)7647-01-036.46175 mL2.137% w/w
Sodium Nitrite (NaNO₂)7632-00-069.0038.0 g0.551>98%
Copper(I) Cyanide (CuCN)544-92-389.5656.2 g0.628>98%
Sodium Cyanide (NaCN)143-33-949.0130.8 g0.628>98%
Toluene108-88-392.141.5 L-Reagent Grade
Deionized Water7732-18-518.02~2.0 L--
Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed-Saturated Sol.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed--
Step-by-Step Procedure

Step 1: Diazotization of 4-Methoxy-3-(trifluoromethyl)aniline

  • Charge the reactor with 100.0 g (0.523 mol) of 4-Methoxy-3-(trifluoromethyl)aniline and 500 mL of deionized water.

  • Begin vigorous stirring and add 175 mL of concentrated hydrochloric acid. Stir until all solids have dissolved. A gentle exotherm may be observed.

  • Cool the reactor contents to 0–5 °C using the cooling jacket. It is critical to maintain this temperature range throughout the diazotization.

  • In a separate beaker, dissolve 38.0 g (0.551 mol, 1.05 eq) of sodium nitrite in 100 mL of cold deionized water.

  • Slowly add the sodium nitrite solution to the aniline hydrochloride solution via the addition funnel over 30-45 minutes. Crucially, ensure the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting pale-yellow diazonium salt solution at 0–5 °C for an additional 20 minutes.

  • Perform a spot test with starch-iodide paper to confirm a slight excess of nitrous acid (a positive test turns the paper dark blue/black).[14] If the test is negative, add a small amount of sodium nitrite solution until a positive test is achieved. This ensures complete conversion of the aniline.

Step 2: Sandmeyer Cyanation

  • In a separate, larger reactor, charge 56.2 g (0.628 mol, 1.2 eq) of copper(I) cyanide, 30.8 g (0.628 mol, 1.2 eq) of sodium cyanide, and 400 mL of deionized water.

  • Stir the mixture to form a slurry and heat to 60–70 °C.

  • Under vigorous stirring , slowly add the cold diazonium salt solution from Step 1 to the hot cyanide slurry over approximately 1-1.5 hours.

  • Control the addition rate to manage the vigorous evolution of nitrogen gas. Ensure the off-gas is safely vented.

  • After the addition is complete, continue stirring the reaction mixture at 60–70 °C for an additional 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Work-up and Purification
  • Transfer the cooled reaction mixture to a large separatory funnel and add 500 mL of toluene.

  • Shake the funnel, venting frequently. Separate the layers. The product will be in the upper toluene layer.

  • Extract the aqueous layer twice more with 250 mL portions of toluene.

  • Combine all toluene extracts and wash them sequentially with:

    • 2 x 300 mL deionized water

    • 2 x 300 mL saturated sodium bicarbonate solution (to neutralize any residual acid)

    • 1 x 300 mL brine (saturated NaCl solution)

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

Final Purification (Crystallization)

Crystallization is the preferred method for purification at scale to achieve high purity.[15][16][17]

  • Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or a heptane/ethyl acetate mixture.

  • Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

  • Expected Yield: 75-85%. Purity: >99% (by HPLC/GC).

Process Analytical Technology (PAT)

For robust process control and to ensure batch-to-batch consistency, the implementation of Process Analytical Technology (PAT) is highly recommended.[18][19][20]

  • In-situ FTIR/Raman Spectroscopy: Can be used to monitor the disappearance of the aniline starting material and the formation of the diazonium intermediate in real-time. This allows for precise determination of the reaction endpoint, preventing over- or under-reaction.[21][22]

  • Automated Sampling and HPLC/UPLC: An automated system can periodically draw samples from the reactor for rapid analysis by HPLC. This provides quantitative data on the concentration of reactants, intermediates, and the final product, offering unparalleled process understanding and control.

Visualization of the Synthetic Workflow

The following diagram outlines the critical steps and in-process controls (IPCs) for the scale-up synthesis.

Scale_Up_Workflow SM Starting Material 4-Methoxy-3-(trifluoromethyl)aniline Diazotization Step 1: Diazotization HCl, NaNO2 0-5 °C SM->Diazotization IPC1 IPC-1 Starch-Iodide Test (Verify excess HNO2) Diazotization->IPC1 Check Cyanation Step 2: Sandmeyer Cyanation CuCN, NaCN 60-70 °C IPC1->Cyanation Proceed Workup Work-up Toluene Extraction & Washes Cyanation->Workup Purification Purification Crystallization Workup->Purification FinalProduct Final Product >99% Purity Purification->FinalProduct

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route to this valuable intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful and efficient synthesis is crucial for the timely progression of research and development projects. This guide will explore the common synthetic routes, potential challenges, and optimization strategies to ensure high yield and purity of the final product.

Synthetic Strategies Overview

There are two primary and well-established routes for the synthesis of this compound:

  • Nucleophilic Substitution: Cyanation of a 4-methoxy-3-(trifluoromethyl)benzyl halide (e.g., bromide or chloride) with a cyanide salt.

  • Sandmeyer Reaction: Diazotization of 4-methoxy-3-(trifluoromethyl)aniline followed by a copper-catalyzed cyanation.

The choice of route often depends on the availability and cost of the starting materials, as well as the scale of the reaction.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during the synthesis of this compound.

Route 1: Nucleophilic Substitution of 4-Methoxy-3-(trifluoromethyl)benzyl Halide

Q1: I am getting a low yield of the desired nitrile product. What are the possible causes and how can I improve it?

A1: Low yields in this reaction are often attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Purity of Starting Material: Ensure the 4-methoxy-3-(trifluoromethyl)benzyl halide is of high purity and free from the corresponding benzyl alcohol. The presence of the alcohol can lead to the formation of undesired ethers, especially under basic conditions.

  • Reaction Solvent: The choice of solvent is critical. Protic solvents like ethanol or water can lead to hydrolysis of the benzyl halide, forming the corresponding alcohol as a significant byproduct.[1] Aprotic polar solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are generally preferred. Using anhydrous acetone can be particularly effective in minimizing hydrolysis and the formation of isonitrile byproducts.[1]

  • Cyanide Salt and Stoichiometry: Use a finely powdered and dry cyanide salt (e.g., NaCN or KCN) to ensure a good surface area for the reaction. A slight excess of the cyanide salt (1.1-1.5 equivalents) is often beneficial to drive the reaction to completion.

  • Reaction Temperature: While heating is generally required, excessive temperatures can lead to side reactions and decomposition. A good starting point is refluxing in acetone or heating to 60-80 °C in DMF or acetonitrile. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature and reaction time.

  • Phase-Transfer Catalyst (PTC): For reactions in a biphasic system or with solid-liquid heterogeneity, the use of a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can significantly improve the reaction rate and yield by facilitating the transfer of the cyanide anion to the organic phase.

Q2: I am observing a significant amount of an impurity that I suspect is the isonitrile. How can I minimize its formation?

A2: Isonitrile formation is a common side reaction in the cyanation of benzyl halides. The cyanide ion is an ambident nucleophile and can attack through either the carbon or the nitrogen atom. To favor the formation of the nitrile (C-attack) over the isonitrile (N-attack):

  • Solvent Choice: As mentioned, using aprotic polar solvents like acetone or DMSO can help to minimize isonitrile formation compared to more polar, protic solvents.

  • Counter-ion of the Cyanide Salt: The choice of the cation in the cyanide salt can influence the outcome. While not always a dramatic effect, it is a parameter that can be screened.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes favor the thermodynamically more stable nitrile product.

Q3: My reaction is very slow or appears to have stalled. What can I do?

A3: A sluggish reaction can be due to several factors:

  • Insufficient Activation of the Halide: If you are using a benzyl chloride, which is less reactive than the bromide, you might need more forcing conditions. The addition of a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can in-situ convert the chloride to the more reactive iodide, accelerating the reaction.

  • Poor Solubility of the Cyanide Salt: Ensure vigorous stirring to maintain a good suspension of the cyanide salt. As mentioned, a PTC can help to bring the cyanide into the solution phase.

  • Deactivation of the Starting Material: While less common for this substrate, ensure that there are no functional groups on your starting material that could be reacting with the cyanide or the base.

Route 2: Sandmeyer Reaction of 4-Methoxy-3-(trifluoromethyl)aniline

Q1: My Sandmeyer reaction is giving a low yield of the nitrile. What are the critical parameters to control?

A1: The Sandmeyer reaction is a powerful tool but requires careful control of reaction conditions.[2][3][4] Here are the key areas to focus on for optimization:

  • Diazotization Step:

    • Temperature: This is the most critical parameter. The diazotization must be carried out at a low temperature, typically 0-5 °C, to prevent the premature decomposition of the diazonium salt.[5]

    • Acid Concentration: A sufficient excess of acid (e.g., HCl or H2SO4) is necessary to prevent the coupling of the diazonium salt with the unreacted aniline.

    • Addition of Nitrite: The sodium nitrite solution should be added slowly and dropwise to the aniline solution, ensuring the temperature does not rise above 5 °C.[5]

  • Cyanation Step:

    • Copper(I) Cyanide Quality: The CuCN should be of good quality. It is often prepared fresh or purified before use.

    • Temperature of Cyanation: The addition of the cold diazonium salt solution to the CuCN solution should also be done carefully, often at a controlled temperature. After the initial addition, gentle warming may be required to drive the reaction to completion.[5]

    • pH Control: The pH of the reaction mixture can be important. For some Sandmeyer cyanations, a buffered system is used to maintain an optimal pH.

Q2: I am getting a lot of tar-like byproducts in my Sandmeyer reaction. How can I avoid this?

A2: Tar formation is a common issue in Sandmeyer reactions and is usually a result of the decomposition of the diazonium salt and subsequent radical side reactions. To minimize this:

  • Strict Temperature Control: As emphasized above, maintain a low temperature throughout the diazotization and the initial stages of the cyanation.

  • Efficient Stirring: Good mixing is essential to ensure rapid reaction of the diazonium salt as it is formed and added, preventing its accumulation and decomposition.

  • Degassing of Solvents: While not always necessary, for sensitive substrates, degassing the solvents can help to remove dissolved oxygen which can participate in radical side reactions.

Q3: Are there any alternatives to using copper cyanide in the Sandmeyer reaction?

A3: While copper(I) cyanide is the classic reagent, there are variations. Some procedures utilize KCN in the presence of a copper catalyst. Additionally, palladium-catalyzed cyanations of diazonium salts have been developed and can sometimes offer milder reaction conditions and higher yields.[2]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for the synthesis of this compound?

A: The choice between nucleophilic substitution and the Sandmeyer reaction often comes down to the availability and cost of the starting materials. 4-Methoxy-3-(trifluoromethyl)benzyl bromide or chloride might be readily available from commercial sources, making the nucleophilic substitution a more direct route. However, if 4-methoxy-3-(trifluoromethyl)aniline is more accessible, the Sandmeyer reaction is a very viable and widely used method.

Q: What are the main safety precautions to consider when working with cyanide salts?

A: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. It is crucial to avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to your institution's safety protocols.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to get good separation between your starting material, product, and any major byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring and to identify the mass of the products and byproducts.

Q: What is a typical work-up and purification procedure for this compound?

A: A typical work-up involves quenching the reaction mixture (e.g., with water), followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove any water-soluble impurities. After drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure.

Experimental Protocols

Protocol 1: Cyanation of 4-Methoxy-3-(trifluoromethyl)benzyl Bromide

Materials:

  • 4-Methoxy-3-(trifluoromethyl)benzyl bromide

  • Sodium cyanide (NaCN), finely powdered and dried

  • Anhydrous acetone

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Methoxy-3-(trifluoromethyl)benzyl bromide (1.0 eq) and anhydrous acetone.

  • Add sodium cyanide (1.2 eq) and, if used, a catalytic amount of TBAB (0.05 eq).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation.

Protocol 2: Sandmeyer Reaction of 4-Methoxy-3-(trifluoromethyl)aniline

Materials:

  • 4-Methoxy-3-(trifluoromethyl)aniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO2)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (optional, in some procedures)

Procedure:

Part A: Diazotization

  • In a beaker, dissolve 4-Methoxy-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution is the cold diazonium salt solution.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) in a solution of sodium or potassium cyanide in water.

  • Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the vigorously stirred CuCN solution. Effervescence (evolution of N2 gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour.

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography or vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureNucleophilic SubstitutionSandmeyer Reaction
Starting Material 4-Methoxy-3-(trifluoromethyl)benzyl halide4-Methoxy-3-(trifluoromethyl)aniline
Key Reagents NaCN or KCN, aprotic solventNaNO2, HCl, CuCN
Typical Temperature 40-80 °C0-60 °C (stepwise)
Common Byproducts Isonitrile, benzyl alcoholTar, phenols
Advantages Often a more direct route, milder conditionsUtilizes a common amine starting material
Disadvantages Benzyl halide may be less stable or more expensiveRequires strict temperature control, potential for tar formation

Visualization

Experimental Workflow: Nucleophilic Substitution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Mix Benzyl Halide, NaCN, and Solvent ptc Add Phase-Transfer Catalyst (optional) start->ptc Improves rate reflux Heat to Reflux start->reflux ptc->reflux monitor Monitor by TLC/GC-MS reflux->monitor Until completion filter Filter Inorganic Salts monitor->filter extract Extract with Organic Solvent filter->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography or Distillation) dry->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Logical Relationship: Troubleshooting Low Yield in Sandmeyer Reaction

G cluster_diazotization Diazotization Issues cluster_cyanation Cyanation Issues cluster_solutions Solutions low_yield Low Yield in Sandmeyer Reaction temp_high Temperature > 5°C low_yield->temp_high acid_low Insufficient Acid low_yield->acid_low nitrite_add Rapid Nitrite Addition low_yield->nitrite_add cu_quality Poor CuCN Quality low_yield->cu_quality temp_cyanation Incorrect Cyanation Temperature low_yield->temp_cyanation poor_mixing Inefficient Stirring low_yield->poor_mixing sol_temp Maintain 0-5°C temp_high->sol_temp sol_acid Use Excess Acid acid_low->sol_acid sol_nitrite Slow, Dropwise Addition nitrite_add->sol_nitrite sol_cu Use High-Purity CuCN cu_quality->sol_cu sol_temp_cyan Optimize Temperature Profile temp_cyanation->sol_temp_cyan sol_stir Ensure Vigorous Stirring poor_mixing->sol_stir

Caption: Troubleshooting guide for low yields in the Sandmeyer reaction, highlighting potential causes and their solutions.

References

  • Butt, M. A., & Zhang, G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1331–1353. [Link]
  • Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283–2286. [Link]
  • Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014).
  • Fahrbach, G., & Vierhapper, F. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. U.S.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1963). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 43, 72. [Link]
  • Tindall, J. B. (1957). Preparation of phenylacetonitriles. U.S.
  • PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. [Link]
  • Wang, J., & Li, G. (2015). Preparation method of 3-trifluoromethyl phenylacetonitrile.
  • Appchem. (n.d.). This compound. [Link]
  • Wang, Y., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2188. [Link]
  • ResearchGate. (n.d.). No cyanation of benzyl bromide in the absence of Cu. [Link]
  • Journal of Biomedical Research & Environmental Sciences. (2021).
  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 81. [Link]

Sources

Core Compound Analysis: Understanding the Reactivity of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional resource for researchers, this guide provides in-depth troubleshooting for reactions involving the versatile yet complex reagent, 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application, offering solutions grounded in mechanistic understanding and field-tested experience.

This molecule's behavior is dictated by the interplay of three key features: the nitrile group, the acidic α-protons, and the electronically complex aromatic ring.

  • Nitrile Group (C≡N): An electrophilic carbon atom makes this group susceptible to nucleophilic attack. It is the primary site for hydrolysis to carboxylic acids, reduction to amines, and addition of organometallics to form ketones.

  • Benzylic Methylene Group (-CH₂CN): The protons on this carbon are significantly acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the trifluoromethyl-substituted phenyl ring. This allows for deprotonation by a suitable base, creating a nucleophilic carbanion for subsequent alkylation or acylation reactions.

  • Substituted Phenyl Ring: The ring's reactivity is modulated by two opposing forces: the electron-donating methoxy group (-OCH₃) and the powerfully electron-withdrawing trifluoromethyl group (-CF₃). This substitution pattern influences the acidity of the benzylic protons and the overall stability of reaction intermediates.

Below is a diagram illustrating the primary reactive sites of the molecule.

cluster_molecule This compound cluster_reactivity Key Reactive Sites mol CF3 | C6H3(OCH3)-CH2-C≡N nitrile Nitrile Group (Electrophilic Carbon) mol->nitrile Hydrolysis Reduction Grignard Addn. alpha_H α-Protons (Acidic) mol->alpha_H Deprotonation Alkylation ring Aromatic Ring (Complex Electronics) mol->ring Electrophilic/ Nucleophilic Aromatic Subst. start Problem Encountered (e.g., Low Yield, Incomplete Rxn) check_reagents Step 1: Verify Reagent Quality & Stoichiometry - Titrate organometallics (e.g., n-BuLi) - Use freshly opened, anhydrous solvents - Check purity of starting material start->check_reagents check_conditions Step 2: Assess Reaction Conditions - Is temperature optimal? - Is reaction time sufficient? - Is mixing adequate? check_reagents->check_conditions analyze_byproducts Step 3: Analyze Byproducts (TLC, LC-MS, GC-MS) - Identify side-reactions - Determine if starting material is degrading check_conditions->analyze_byproducts modify_protocol Step 4: Modify Protocol - Adjust temperature or time - Change solvent or base - Alter workup procedure analyze_byproducts->modify_protocol end Problem Resolved modify_protocol->end

Caption: A systematic workflow for troubleshooting chemical reactions.

Reaction Type 1: Hydrolysis to 4-Methoxy-3-(trifluoromethyl)phenylacetic Acid

Q3: My nitrile hydrolysis is extremely slow and gives a poor yield of the carboxylic acid. What is the cause?

Potential Causes:

  • Insufficiently Harsh Conditions: Nitrile hydrolysis, particularly on electron-deficient systems, is notoriously difficult and requires forcing conditions (high temperatures, strong acid/base concentration) to proceed to completion. [1][2]The electron-withdrawing -CF₃ group can deactivate the nitrile group towards hydrolysis.

  • Stalling at the Amide Intermediate: The hydrolysis proceeds via an amide intermediate. If conditions are not rigorous enough, the reaction can stall at this stage, as amide hydrolysis also has a high activation energy. [2][3]* Base-Induced Side Reactions: Under strong basic conditions, competitive deprotonation at the benzylic position can occur, potentially leading to undesired side reactions or decomposition at high temperatures.

Recommended Solutions:

  • Switch to Stronger Basic Conditions: Refluxing in a solution of 20-25% aqueous sodium hydroxide or potassium hydroxide for 12-24 hours is often effective. The use of a co-solvent like ethanol or dioxane can improve solubility.

  • Employ Acid-Catalyzed Hydrolysis: Refluxing with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) can be very effective. The reaction progress should be monitored carefully by TLC or LC-MS.

  • Microwave-Assisted Synthesis: If available, microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently overcoming the high activation energy.

Protocol: Robust Basic Hydrolysis

  • In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of this compound with 10 volumes of 25% (w/v) aqueous NaOH.

  • Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring.

  • Monitor the reaction every 4-6 hours by TLC, checking for the disappearance of the starting material and the intermediate amide.

  • After completion (typically 18-24 hours), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Reaction Type 2: Reduction to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine

Q4: My reduction with Lithium Aluminum Hydride (LiAlH₄) is incomplete, and the workup is problematic, resulting in a low yield of the desired amine.

Potential Causes:

  • Inactive LiAlH₄: LiAlH₄ is extremely reactive with atmospheric moisture. Using old or improperly stored reagent will result in lower effective molarity and incomplete reduction.

  • Formation of Insoluble Aluminum Salts: The workup of LiAlH₄ reactions can produce gelatinous aluminum salts that trap the product, making extraction difficult and reducing yields. [4]* Insufficient Reagent: The reduction mechanism involves the transfer of two hydride ions. [2]At least 1 full equivalent of LiAlH₄ is needed, but using 1.5-2.0 equivalents is recommended to ensure the reaction goes to completion.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Use freshly opened LiAlH₄ or a standardized solution. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents like THF or diethyl ether.

  • Optimize Stoichiometry: Increase the equivalents of LiAlH₄ to 1.5. Add the nitrile solution slowly to a suspension of LiAlH₄ in THF at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature or gently reflux to drive it to completion.

  • Use a Fieser Workup: This procedure is designed to produce granular, easily filterable aluminum salts, which dramatically improves product recovery.

    • For a reaction using 'x' grams of LiAlH₄:

      • Cool the reaction mixture to 0 °C.

      • Slowly and carefully add 'x' mL of water.

      • Add 'x' mL of 15% aqueous NaOH.

      • Add '3x' mL of water.

      • Stir vigorously for 30 minutes. The mixture should form a white, granular precipitate.

      • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an organic solvent (e.g., ethyl acetate, ether). The desired amine will be in the filtrate.

Reaction Type 3: α-Alkylation

Q5: I am attempting to alkylate the benzylic position, but I am getting low conversion and/or the formation of di-alkylated products.

Potential Causes:

  • Inappropriate Base: The pKa of the benzylic protons is likely in the range of 20-25. A base that is too weak (e.g., alkoxides) will not achieve complete deprotonation, leading to low conversion. A base that is too strong and bulky (e.g., LDA at low temp) might be sluggish.

  • Poor Control of Stoichiometry: If the deprotonation is incomplete, the remaining starting material can be deprotonated by the mono-alkylated product anion, leading to a complex mixture. Adding more than one equivalent of the alkylating agent can lead to di-alkylation.

  • Temperature Control: Adding the alkylating agent at too high a temperature can reduce selectivity and promote side reactions.

Recommended Solutions:

  • Select the Right Base: Sodium hydride (NaH) is an excellent choice. It is a strong, non-nucleophilic base that provides irreversible deprotonation. Use 1.1 equivalents in an anhydrous solvent like THF or DMF.

  • Control the Temperature and Addition:

    • Cool the suspension of NaH in THF to 0 °C.

    • Add the nitrile solution dropwise and allow the mixture to stir until hydrogen evolution ceases, indicating complete formation of the anion.

    • Cool the resulting anion solution to 0 °C or lower (-78 °C for highly reactive electrophiles).

    • Add exactly 1.0 equivalent of the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Monitor Carefully: Use TLC to track the consumption of the starting material and the appearance of the mono-alkylated product. Quench the reaction with saturated aqueous ammonium chloride as soon as the starting material is consumed to prevent over-alkylation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75359, 4-(Trifluoromethyl)phenylacetonitrile.
  • Google Patents (2015). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
  • Google Patents (1976). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Google Patents (1957). US2783265A - Preparation of phenylacetonitriles.
  • Organic Syntheses (n.d.). p-METHOXYPHENYLACETONITRILE.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66031, Benzeneacetonitrile, 4-methoxy-.
  • NIST (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. In NIST Chemistry WebBook.
  • Chemistry Steps (n.d.). Reactions of Nitriles.
  • LibreTexts Chemistry (2023). Reactivity of Nitriles.
  • Gnanasoundar Iraiyadian, D., et al. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics.
  • OpenStax (2023). 20.7 Chemistry of Nitriles.
  • Chad's Prep (n.d.). 20.11 Synthesis and Reactions of Nitriles.
  • YouTube (2018). 20.13 Synthesis and Reactions of Nitriles.

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identification of by-products in 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its molecular structure, featuring a trifluoromethyl group, imparts unique properties such as enhanced metabolic stability and lipophilicity to the final active ingredients[1][2][3]. The purity of this intermediate is paramount, as even minor by-products can lead to downstream reaction failures, purification challenges, and the formation of undesired impurities in the final product.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and identifying potential by-products encountered during the synthesis of this compound. It is structured in a practical question-and-answer format to directly address common issues observed in the laboratory.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification, linking them to potential by-products and offering a systematic approach to identification and resolution.

Q1: My post-reaction crude analysis (TLC/HPLC/GC) shows a new, more polar spot/peak that wasn't in my starting material. What is it likely to be?

A1: The most probable by-products are the hydrolysis products of the target nitrile. The nitrile group (-CN) can hydrolyze to a primary amide and subsequently to a carboxylic acid, especially if exposed to acidic or basic conditions, often during aqueous workup or prolonged heating.[4]

  • By-product A: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetamide: This is the initial hydrolysis product. It is significantly more polar than the parent nitrile.

  • By-product B: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid: This is the final hydrolysis product and is the most polar of the three. It may be partially deprotonated (carboxylate form) depending on the pH of your analytical mobile phase or workup conditions.

Causality & Recommended Actions:

  • Mechanism: Nitrile hydrolysis is catalyzed by both acid and base.[4][5][6] Residual acid or base from a previous step or harsh pH conditions during the aqueous workup are common causes.

  • Identification Workflow:

    • LC-MS Analysis: Run an LC-MS of your crude material. Look for masses corresponding to the expected by-products (see table below).

    • Co-injection: If available, co-inject authentic standards of the amide and carboxylic acid with your crude sample in HPLC to confirm retention time matches.

    • pH Control: To prevent further formation, ensure your aqueous workup is performed under neutral or near-neutral conditions and avoid excessive heating.[4]

Q2: My reaction yield is low, and I've identified a significant peak corresponding to 4-Methoxy-3-(trifluoromethyl)benzyl alcohol. Why did this happen?

A2: This scenario is common when the synthesis route involves the cyanation of a benzyl halide (e.g., 4-methoxy-3-(trifluoromethyl)benzyl bromide) via an SN2 reaction with a cyanide salt (e.g., NaCN, KCN).[7][8]

  • By-product C: 4-Methoxy-3-(trifluoromethyl)benzyl alcohol: This by-product forms when the benzyl halide starting material reacts with water (hydrolysis) instead of the cyanide nucleophile.

Causality & Recommended Actions:

  • Mechanism: The SN2 reaction with cyanide competes with the SN1/SN2 hydrolysis of the benzyl halide. The presence of water in the reaction solvent is the primary cause.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure your solvent (e.g., acetone, DMSO, acetonitrile) is thoroughly dried. Use freshly dried reagents.

    • Solvent Choice: Polar aprotic solvents are generally preferred for SN2 reactions to solvate the cation of the cyanide salt without solvating the nucleophile itself, thus increasing its reactivity.

    • Phase-Transfer Catalyst: Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) if using a biphasic system to improve the transport of the cyanide ion into the organic phase.

Q3: I've noticed a faint, foul-smelling, and less polar impurity in my GC-MS analysis. What could this be?

A3: A volatile, foul-smelling by-product often points to the formation of an isonitrile (or isocyanide).[6]

  • By-product D: 4-Methoxy-3-(trifluoromethyl)benzyl isocyanide: This is an isomer of the desired product.

Causality & Recommended Actions:

  • Mechanism: The cyanide ion (-:C≡N:) is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. While attack through carbon is thermodynamically favored, a small amount of attack through nitrogen can occur, leading to the isonitrile. This side reaction is more common when using silver cyanide (AgCN) but can occur with other cyanide salts.[6]

  • Identification: GC-MS is the ideal tool for identifying this volatile impurity. The mass spectrum will be identical to the product, but the fragmentation pattern may differ slightly. The retention time will also be different.

  • Mitigation: This is often a minor by-product that can be removed during purification (e.g., column chromatography or distillation). Ensuring high-quality cyanide salts can minimize its formation.

Frequently Asked Questions (FAQs)

What is a common synthetic route and what are its expected by-products?

A prevalent method is the Sandmeyer reaction , starting from 4-methoxy-3-(trifluoromethyl)aniline.[9][10] This multi-step process involves:

  • Diazotization of the aniline to form a diazonium salt.

  • Reaction of the diazonium salt with a copper(I) cyanide catalyst to install the nitrile group.[11]

Potential By-products from this route include:

  • Unreacted Starting Material: 4-Methoxy-3-(trifluoromethyl)aniline.

  • Phenol Derivative: 4-Methoxy-3-(trifluoromethyl)phenol, from the reaction of the diazonium salt with water.

  • Aryl Halide: If the diazotization is performed with HCl or HBr, the corresponding aryl chloride or bromide can form as a Sandmeyer side product.[10]

  • Biaryl Impurities: Formed from radical side reactions.[9]

It is crucial to control the temperature during the diazotization step (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[12]

How stable is the trifluoromethyl (CF3) group during this synthesis?

The trifluoromethyl group is generally very robust and stable to most synthetic conditions used for nitrile formation.[2][13] It is a strong electron-withdrawing group and is stable against chemical, thermal, and photochemical degradation.[1][2] It is highly unlikely to be the source of by-products under typical cyanation or Sandmeyer reaction conditions.

What are the best analytical methods for purity assessment?

A multi-technique approach is recommended for comprehensive purity analysis:

  • HPLC-UV: The primary tool for quantifying the main product and less volatile, more polar impurities like the amide and carboxylic acid.

  • GC-MS: Excellent for identifying volatile starting materials (e.g., benzyl halides) and by-products like isonitriles.

  • NMR (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and for identifying and characterizing unknown impurities if they are present in sufficient quantities (>1%). ¹⁹F NMR is particularly useful for confirming that no transformation has occurred at the CF₃ group.

  • LC-MS: Confirms the molecular weights of observed impurities, which is a critical step in their identification.

By-product Identification Summary

The table below summarizes the key by-products, their molecular weights, and typical analytical observations.

By-product NameStructureMolecular Weight ( g/mol )Typical Analytical MethodKey Observation
Target Product This compound215.17HPLC, GC-MS, NMRMain peak.
By-product A 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetamide233.18HPLC, LC-MSMore polar than the target; M+18 peak relative to nitrile.
By-product B 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid234.17HPLC, LC-MSMost polar by-product; M+19 peak relative to nitrile.
By-product C 4-Methoxy-3-(trifluoromethyl)benzyl alcohol208.15GC-MS, HPLCLess polar than amide/acid; common starting material.
By-product D 4-Methoxy-3-(trifluoromethyl)benzyl isocyanide215.17GC-MSIsomeric to product; often has a distinct foul odor.

Visualized Workflows and Pathways

Diagram 1: Common Synthesis & Hydrolysis Pathway

G cluster_main Main Synthesis cluster_side By-product Formation Start 4-Methoxy-3-(trifluoromethyl) benzyl halide Product 4-Methoxy-3-(trifluoromethyl) phenylacetonitrile Start->Product  NaCN, Solvent  (SN2 Reaction) Amide ...acetamide (By-product A) Product->Amide  H₂O  (H⁺ or OH⁻) Acid ...acetic acid (By-product B) Amide->Acid  H₂O  (H⁺ or OH⁻)

Caption: Synthesis of the target nitrile and its subsequent hydrolysis pathway.

Diagram 2: Troubleshooting Workflow for Impurity Identification

G Start Unexpected Peak Observed in Crude LCMS Run LC-MS Analysis Start->LCMS GCMS Run GC-MS Analysis Start->GCMS Mass_Match Mass Matches Known By-product? LCMS->Mass_Match Volatile Volatile / Foul Odor Impurity? GCMS->Volatile NMR Acquire NMR Spectra (¹H, ¹⁹F) Polar More Polar Impurity? Mass_Match->Polar Yes Isolate Isolate for Structural Elucidation Mass_Match->Isolate No Identify_Hydrolysis Identify as Amide or Carboxylic Acid Polar->Identify_Hydrolysis Yes Identify_SM Identify as Unreacted SM / Alcohol Polar->Identify_SM No Volatile->NMR No Identify_Iso Identify as Isonitrile Volatile->Identify_Iso Yes

Caption: A logical workflow for identifying unknown impurities.

Detailed Analytical Protocols

Protocol 1: HPLC-UV Method for Purity and Hydrolysis By-product Analysis
  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile:Water.

  • Expected Elution Order: Carboxylic acid -> Amide -> Benzyl Alcohol -> Phenylacetonitrile (most polar elutes first).

Causality: A C18 column is ideal for separating these moderately polar aromatic compounds. The acidic mobile phase ensures that the carboxylic acid by-product is protonated for better peak shape.

Protocol 2: GC-MS Method for Volatile By-product Analysis
  • Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • MS Ion Source: 230 °C.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of Ethyl Acetate or Dichloromethane.

Causality: This standard non-polar column and temperature program provide excellent separation for aromatic compounds of varying volatility, allowing for the clear identification of starting materials, the target product, and potential isomers like isonitriles.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Phenylacetonitriles.
  • Benchchem. (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis.
  • Benchchem. (n.d.). 2-Phenylacetonitrile | For Research.
  • Iuorio, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Google Patents. (n.d.). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
  • Yoshida, S. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
  • Wikipedia. (n.d.). Trifluoromethylation.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Wikipedia. (n.d.). Trifluoromethyl group.
  • Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
  • Ghosez, L., et al. (2014). Sandmeyer Trifluoromethylation. Synfacts.
  • Singh, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
  • Chemistry Steps. (n.d.). Preparation of Nitriles.
  • Chemistry LibreTexts. (2023). Preparation of Nitriles.

Sources

methods for improving the yield and purity of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on optimizing the yield and purity of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile.

This technical support guide, curated by a Senior Application Scientist, provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and purification of this compound. Our focus is on providing practical, evidence-based solutions to enhance experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the synthesis and purification of this compound.

Q1: My overall yield is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of this compound can typically be attributed to several factors throughout the two-step synthesis (halogenation and cyanation):

  • Incomplete Halogenation: The conversion of 4-Methoxy-3-(trifluoromethyl)benzyl alcohol to its corresponding benzyl halide may be inefficient. This can be due to insufficient reagent, suboptimal temperature, or reaction time.

  • Instability of the Benzyl Halide Intermediate: Benzyl halides, particularly those with electron-donating groups like a methoxy substituent, can be unstable and prone to hydrolysis back to the alcohol or other side reactions if not used promptly after preparation.

  • Side Reactions during Cyanation: The cyanation step is often the most critical for yield. Common side reactions include the formation of the isocyanide byproduct, hydrolysis of the benzyl halide back to the alcohol, and elimination reactions.[1]

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and final purification steps if not performed carefully.

Q2: I see an unusual peak in my 1H NMR spectrum, slightly downfield from the desired product's benzylic protons. What could it be?

A2: An unexpected peak in this region could indicate the presence of the benzyl alcohol starting material, 4-Methoxy-3-(trifluoromethyl)benzyl alcohol. The benzylic protons of the alcohol typically appear at a slightly different chemical shift than those of the nitrile. Incomplete conversion during the halogenation step or hydrolysis of the benzyl halide intermediate during the cyanation reaction are the most probable causes.

Q3: My final product has a persistent yellow color. How can I remove it?

A3: A yellow tint in the final product often suggests the presence of impurities. These could be residual starting materials, byproducts from side reactions, or decomposition products. Purification by recrystallization or column chromatography is generally effective in removing colored impurities. The choice of solvent for recrystallization is critical and should be determined experimentally.

Q4: What is the best way to monitor the progress of the cyanation reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting benzyl halide and the product, this compound. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

II. Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific experimental issues.

Synthesis Stage: Halogenation of 4-Methoxy-3-(trifluoromethyl)benzyl alcohol

Q: The conversion of the benzyl alcohol to the benzyl halide is low. How can I improve it?

A:

  • Reagent Choice and Stoichiometry: For chlorination, thionyl chloride (SOCl₂) or a mixture of a trialkylphosphine and a carbon tetrahalide are commonly used. Ensure you are using a sufficient excess of the halogenating agent. For bromination, phosphorus tribromide (PBr₃) is a good option.

  • Temperature Control: The reaction temperature is crucial. For reactions with thionyl chloride, gentle heating may be required. However, excessive heat can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC until the starting alcohol is no longer visible.

  • Anhydrous Conditions: Moisture can quench the halogenating agent and lead to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Synthesis Stage: Cyanation of 4-Methoxy-3-(trifluoromethyl)benzyl halide

Q: I am observing a significant amount of the isocyanide byproduct. How can I minimize its formation?

A: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom.[1] To favor the formation of the desired nitrile over the isocyanide:

  • Choice of Cyanide Salt: Use ionic cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) rather than more covalent cyanides like silver cyanide (AgCN).[1]

  • Solvent Selection: Employ polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone. These solvents effectively solvate the cation of the cyanide salt, leaving the more nucleophilic carbon end of the cyanide ion free to react.[1]

  • Reaction Conditions: Maintain conditions that favor an Sₙ2 reaction mechanism. This includes using a primary benzyl halide and avoiding conditions that could promote the formation of a carbocation intermediate.[1]

Q: My reaction mixture is turning dark, and I am getting a complex mixture of products. What is happening?

A: Darkening of the reaction mixture often indicates decomposition. This could be due to:

  • High Reaction Temperature: The cyanation reaction can be exothermic. If the temperature is not controlled, it can lead to the decomposition of the starting material, product, and the formation of polymeric materials. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the outcome.

  • Presence of Impurities: Impurities in the starting benzyl halide can catalyze decomposition reactions. It is crucial to use the benzyl halide immediately after its preparation and purification.

  • Strongly Basic Conditions: If the reaction conditions are too basic, elimination reactions can occur, leading to the formation of stilbene-type byproducts.[1]

Purification Stage

Q: I am having difficulty purifying the final product by recrystallization. Can you suggest suitable solvents?

A: The choice of recrystallization solvent is highly dependent on the polarity of the compound and its impurities. For a polar nitrile like this compound, you could screen the following solvents or solvent pairs:

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, toluene.

  • Solvent Pairs: Hexanes/ethyl acetate, hexanes/acetone, toluene/hexanes.

The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities remain soluble at low temperatures. A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[2]

Q: How can I effectively remove the unreacted benzyl alcohol from my final product?

A: If the unreacted benzyl alcohol is present in the final product, it can often be removed by column chromatography. A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point. The less polar nitrile product should elute before the more polar benzyl alcohol.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzyl chloride

This protocol is adapted from a general procedure for the chlorination of benzyl alcohols.[3]

Materials:

  • 4-Methoxy-3-(trifluoromethyl)benzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 4-Methoxy-3-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 1-3 hours), carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methoxy-3-(trifluoromethyl)benzyl chloride.

  • Important: The crude benzyl chloride is often unstable and should be used immediately in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol is adapted from a general procedure for the cyanation of benzyl halides.[1]

Materials:

  • Crude 4-Methoxy-3-(trifluoromethyl)benzyl chloride (from Protocol 1)

  • Sodium cyanide (NaCN)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve sodium cyanide (1.5 eq) in anhydrous DMSO.

  • Heat the solution to 50-60 °C.

  • Dissolve the crude 4-Methoxy-3-(trifluoromethyl)benzyl chloride (1.0 eq) in a small amount of anhydrous DMSO.

  • Slowly add the benzyl chloride solution dropwise to the heated sodium cyanide solution. Maintain the reaction temperature below 70 °C.

  • After the addition is complete, continue to stir the reaction at 60 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic extracts and wash them with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification of this compound

Option A: Recrystallization

  • Dissolve the crude product in a minimum amount of a hot recrystallization solvent (e.g., ethanol or a mixture of hexanes/ethyl acetate).

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Option B: Column Chromatography

  • Prepare a silica gel column packed with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Data Presentation

Table 1: Recommended Reaction Conditions

ParameterHalogenation (Chlorination)Cyanation
Starting Material 4-Methoxy-3-(trifluoromethyl)benzyl alcohol4-Methoxy-3-(trifluoromethyl)benzyl chloride
Reagent Thionyl chloride (SOCl₂)Sodium cyanide (NaCN)
Stoichiometry 1.2 eq SOCl₂1.5 eq NaCN
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dimethyl Sulfoxide (DMSO)
Temperature 0 °C to Room Temperature50-60 °C
Reaction Time 1-3 hours2-4 hours

V. Visualizations

Synthetic Workflow

Synthetic_Workflow A 4-Methoxy-3-(trifluoromethyl)benzyl alcohol B 4-Methoxy-3-(trifluoromethyl)benzyl chloride A->B SOCl₂, DMF (cat.), DCM C This compound B->C NaCN, DMSO

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of Final Product Q1 Check Halogenation Step: Incomplete conversion? Start->Q1 A1_Yes Optimize Halogenation: - Increase reagent stoichiometry - Adjust temperature/time - Ensure anhydrous conditions Q1->A1_Yes Yes A1_No Halogenation is complete Q1->A1_No No End Yield Improved A1_Yes->End Q2 Check Cyanation Step: Significant side products? A1_No->Q2 A2_Yes Minimize Side Reactions: - Use NaCN/KCN - Use polar aprotic solvent (DMSO) - Control temperature Q2->A2_Yes Yes A2_No Cyanation is clean Q2->A2_No No A2_Yes->End Q3 Review Work-up & Purification: Potential for product loss? A2_No->Q3 A3_Yes Refine Purification: - Careful extractions - Optimize recrystallization solvent - Consider chromatography Q3->A3_Yes Yes A3_Yes->End

Caption: Troubleshooting workflow for low yield issues.

VI. References

  • Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924.

  • BenchChem. (2025). Side reactions and byproduct formation in the cyanation of benzyl halides.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • European Patent Office. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD (EP 3492448 B1).

  • Google Patents. (2014). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (CN102731269B).

  • Google Patents. (2019). The preparation method of 3- trifluoromethyl benzyl cyanide (CN106349006B).

  • BenchChem. (2025). Side reactions and byproduct formation in the cyanation of benzyl halides.

Sources

stability studies of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Welcome to the technical support guide for this compound (CAS No. 1000555-32-7)[1]. This document is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. Understanding the stability profile of a molecule is paramount for developing robust synthetic processes, ensuring the quality of drug substances, and meeting regulatory requirements.[2][3]. This guide provides field-proven insights, troubleshooting advice, and standardized protocols to navigate the challenges of stability testing for this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary expected degradation pathways for this compound? A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the nitrile group and oxidation.

  • Hydrolysis: The acetonitrile moiety (-CH₂CN) is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds in a two-step manner, first forming the corresponding amide intermediate (2-(4-methoxy-3-(trifluoromethyl)phenyl)acetamide) and subsequently the carboxylic acid (4-methoxy-3-(trifluoromethyl)phenylacetic acid).[4][5][6].

  • Oxidation: While the trifluoromethyl group is highly stable, the benzyl position and the electron-rich methoxy-substituted aromatic ring could be susceptible to oxidative degradation.

Q2: What are the recommended long-term storage conditions? A2: To minimize degradation, the compound, which is a solid at room temperature, should be stored in a cool, dark, and dry place within a tightly sealed container to protect it from moisture and light. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential oxidation.

Q3: Is this compound sensitive to light? A3: Many aromatic compounds exhibit photosensitivity. Therefore, it is crucial to assume the compound may be photolabile until proven otherwise. All stability studies must include a photostability assessment as mandated by ICH guideline Q1B, involving exposure to a combination of UV and visible light.[2][7].

Q4: What analytical techniques are best suited for a stability-indicating method? A4: A stability-indicating analytical method is one that can accurately separate the intact parent compound from its degradation products. For this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective choice. For structural elucidation of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS) is the industry standard.[8][9].

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your stability experiments.

Q1: My assay shows significant degradation of the compound in my control sample stored at room temperature in an aqueous buffer. What could be the cause? A1: This points to inherent instability in the analytical medium itself.

  • Causality: The nitrile group is prone to hydrolysis, and this process can be catalyzed by certain buffer species or an unsuitable pH, even if it's near neutral. The rate of hydrolysis is also temperature-dependent[10].

  • Troubleshooting Steps:

    • Verify pH: Confirm the pH of your buffer and solution immediately after preparation.

    • Investigate Buffer Effects: Some buffer components (e.g., phosphate, citrate) can act as catalysts. Prepare the sample in unbuffered water or an alternative buffer system (e.g., a non-nucleophilic buffer like MES for acidic conditions) to see if the degradation rate changes.

    • Use Aprotic Solvent for Stock: Prepare your primary stock solution in a non-reactive aprotic solvent like acetonitrile or THF. Dilute into the aqueous medium immediately before analysis to minimize exposure time.

    • Lower Temperature: If possible, perform sample preparation and storage in an autosampler at a reduced temperature (e.g., 4°C) to slow the degradation kinetics.

Q2: I've performed forced degradation, but my analysis shows a poor mass balance (e.g., the sum of the parent peak and degradant peaks is less than 95%). Where did the material go? A2: Poor mass balance is a common but critical issue that suggests incomplete detection of all resulting products.

  • Causality: The degradation may have produced substances that are not being detected by your current analytical method. This can include volatile compounds, compounds that precipitate out of solution, or molecules that lack a UV chromophore.

  • Troubleshooting Steps:

    • Check for Precipitation: Visually inspect your stressed samples for any solid material. If observed, attempt to dissolve it in a stronger organic solvent and analyze the resulting solution.

    • Modify Chromatographic Method: Your degradation products may be highly polar or non-polar and are either not eluting from the column or are retained on the column. Run a steep gradient from high aqueous to high organic to elute any strongly retained species.

    • Use a Universal Detector: Employ a detector that is less dependent on specific structural features, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), alongside your UV detector to check for non-UV active degradants.

    • Headspace GC-MS: If you suspect the formation of volatile degradants, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

dot

Troubleshooting_Mass_Balance start Problem: Poor Mass Balance (<95%) q1 Visually inspect sample. Is there precipitate? start->q1 a1_yes Dissolve precipitate in strong solvent (e.g., DMSO). Re-analyze. q1->a1_yes Yes q2 Run steep gradient HPLC. Does mass balance improve? q1->q2 No a1_yes->q2 a2_yes Degradants are highly polar/non-polar. Optimize gradient. q2->a2_yes Yes q3 Analyze sample with universal detector (CAD, ELSD). Are new peaks seen? q2->q3 No a2_yes->q3 a3_yes Degradants are not UV-active. Incorporate universal detector. q3->a3_yes Yes end_node Consider formation of volatile degradants. Use Headspace GC-MS. q3->end_node No

Caption: Troubleshooting decision tree for poor mass balance.

Q3: I am not seeing any degradation under my initial stress conditions. How should I proceed? A3: The goal of a forced degradation study is to achieve a target degradation of 5-20%[11]. If no degradation is observed, the stress conditions are too mild.

  • Causality: The compound is more stable than anticipated under the initial conditions. To establish the degradation profile, you must escalate the stress level.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Move from 0.1M HCl/NaOH to 1.0M. For oxidation, increase H₂O₂ concentration from 3% to 30%.

    • Increase Temperature: For hydrolytic and thermal studies, increase the temperature in increments (e.g., from 40°C to 60°C, then to 80°C). Reactions often accelerate significantly with heat[10].

    • Extend Exposure Time: If increasing concentration or temperature is not feasible or effective, extend the duration of the study from 24 hours to several days, with intermediate time points.

    • Document All Attempts: It is crucial for regulatory purposes to document the conditions under which the molecule is stable, as this provides valuable information about its intrinsic stability.

Section 3: Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow for conducting a forced degradation study in line with ICH guidelines[2][11].

Objective: To identify the potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

1. Preparation of Solutions:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade acetonitrile. This serves as the primary stock for all stress conditions.

  • Stressors: Prepare solutions of 1.0 M HCl, 1.0 M NaOH, and 30% H₂O₂.

2. Stress Conditions (Perform in parallel):

  • Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 0.1 mg/mL. Store protected from light at 4°C.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1.0 M HCl. Heat at 60°C. Take samples at t=0, 2, 8, and 24 hours. Before analysis, neutralize each sample with an equimolar amount of NaOH and dilute to 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1.0 M NaOH. Keep at room temperature. Take samples at t=0, 1, 4, and 12 hours. (Base hydrolysis is often faster). Neutralize each sample with an equimolar amount of HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 30% H₂O₂. Keep at room temperature, protected from light. Take samples at t=0, 2, 8, and 24 hours. Dilute to 0.1 mg/mL.

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Prepare a solution for analysis at t=0, 1, 3, and 7 days.

  • Photolytic Degradation: Expose the solid compound and a solution (0.1 mg/mL in 50:50 acetonitrile:water) to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter)[2]. A dark control sample must be stored under the same conditions but shielded from light.

3. Sample Analysis:

  • Technique: HPLC with a DAD/PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) and extract the chromatogram at the λmax of the parent compound.

dot

Workflow_Forced_Degradation cluster_prep 1. Preparation cluster_stress 2. Apply Stress Conditions cluster_analysis 3. Analysis & Data Processing prep_stock Prepare 1 mg/mL Stock in Acetonitrile acid Acidic (1M HCl, 60°C) base Basic (1M NaOH, RT) oxide Oxidative (30% H₂O₂, RT) thermal Thermal (Solid) (80°C) photo Photolytic (ICH Q1B) sampling Sample at Timepoints (0, 2, 8, 24h...) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute Samples sampling->neutralize hplc Analyze via Stability-Indicating HPLC-UV Method neutralize->hplc data Calculate % Degradation Assess Peak Purity & Mass Balance hplc->data

Caption: Experimental workflow for forced degradation studies.

Section 4: Data Summary and Interpretation

All quantitative data from the stability studies should be summarized in a clear, tabular format. This allows for easy comparison of the compound's stability under different stress conditions.

Table 1: Illustrative Example of a Forced Degradation Summary

Stress ConditionTime (hours)% Parent Remaining% DegradationMajor Degradant RRT
1.0 M HCl @ 60°C2485.214.80.75
1.0 M NaOH @ RT1280.519.50.75, 0.62
30% H₂O₂ @ RT2491.38.71.15
Thermal (Solid) @ 80°C16899.10.9N/A
Photolytic (Solution)-94.65.40.92

RRT = Relative Retention Time

dot

Degradation_Pathway compound 4-Methoxy-3-(trifluoromethyl) phenylacetonitrile (Parent) amide Amide Intermediate compound->amide H₂O (Acid or Base) acid Carboxylic Acid Degradant amide->acid H₂O (Acid or Base)

Caption: Hypothetical hydrolysis degradation pathway.

References

  • PubChem.4-(Trifluoromethyl)phenylacetonitrile.
  • NIST.4-(Trifluoromethyl)phenylacetonitrile. NIST Chemistry WebBook. [Link]
  • Frontiers in Microbiology.Impact of Nitriles on Bacterial Communities. Frontiers Media S.A. [Link]
  • Bulgarian Journal of Physics.Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Heron Press Ltd. [Link]
  • ResolveMass.
  • NIST.4-(Trifluoromethoxy)phenylacetonitrile. NIST Chemistry WebBook. [Link]
  • Pharma Guideline.Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
  • Chemcasts.Thermophysical Properties of 4-Methoxy-3-trifluoromethylbenzonitrile. Chemcasts. [Link]
  • Google Patents.Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Google.
  • Royal Society of Chemistry.Ultrafast photophysics of the environment-sensitive 4′-methoxy-3-hydroxyflavone fluorescent dye. RSC Publishing. [Link]
  • Journal of Young Pharmacists.Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate.(PDF) Microbial Degradation of Cyanides and Nitriles.
  • Appchem.this compound. Appchem. [Link]
  • ResearchGate.(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update.
  • CORE.
  • PubMed.Analytical interference of 4-hydroxy-3-methoxymethamphetamine with the measurement of plasma free normetanephrine by ultra-high pressure liquid chromatography-tandem mass spectrometry.
  • MDPI.
  • IJCRT.ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Scribd.
  • ResearchGate.Pathways of microbial nitrile degradation.

Sources

common experimental errors when using 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My aim is to provide field-proven insights and troubleshooting solutions to common experimental challenges, moving beyond simple protocols to explain the chemical principles at play.

Section 1: Compound Profile & Essential Safety

Before beginning any experiment, a thorough understanding of the reagent's properties and safety requirements is paramount.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1000555-32-7[1]
Molecular Formula C₁₀H₈F₃NO[1]
Molecular Weight 215.17 g/mol [1]
Appearance White to off-white solid or powder[2]
Melting Point 45.0 to 49.0 °C[2]
Purity (Typical) >98.0% (GC)[2]
**1.2 Critical Safety Precautions (EHS)

** Question: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

Answer: This compound must be handled with care, as it is classified as harmful and an irritant.

  • Primary Hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

    • Causes skin irritation and serious eye irritation.[3][4]

    • May cause respiratory irritation.[5]

  • Mandatory PPE:

    • Gloves: Nitrile or neoprene gloves are required. Always inspect gloves before use.

    • Eye Protection: Chemical safety goggles and/or a full-face shield.

    • Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

    • Respiratory Protection: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid creating dust.[5] Do not eat, drink, or smoke in the work area.[2][3] Wash hands and exposed skin thoroughly after handling.[6]

Section 2: General Handling, Storage, and Stability FAQs

Question: How should I properly store this reagent to ensure its long-term stability?

Answer: Proper storage is crucial for maintaining the compound's purity. Store the container tightly closed in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[6] While room temperature storage is often cited, refrigeration (<15°C) in a dark place is recommended to optimize stability and prevent slow degradation over time.[2]

Question: What are the best solvents for dissolving this compound?

Answer: The compound exhibits good solubility in a range of common organic solvents. Due to the presence of the polar nitrile and methoxy groups, along with the lipophilic trifluoromethyl group, it is soluble in:

  • Polar aprotic solvents: Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Ethers: Tetrahydrofuran (THF), Diethyl ether.

  • Chlorinated solvents: Dichloromethane (DCM), Chloroform.

  • Alcohols: Methanol, Ethanol.

It has poor solubility in water and non-polar aliphatic hydrocarbons like hexane.

Section 3: Troubleshooting Common Synthetic Transformations

The unique electronic properties of this molecule—an electron-donating methoxy group and a powerful electron-withdrawing trifluoromethyl group—often lead to unexpected reactivity.

Hydrolysis of the Nitrile Group

Question: My attempt to hydrolyze the nitrile to the corresponding carboxylic acid is extremely slow or has failed completely. Why is this happening?

Answer: This is a very common issue. The difficulty arises from the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group located ortho to the methoxy group and meta to the acetonitrile moiety.[7][8] This electronic effect decreases the electron density on the nitrile carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by water or hydroxide.[9][10]

Troubleshooting Workflow: Nitrile Hydrolysis

Caption: Decision workflow for troubleshooting failed nitrile hydrolysis.

Protocol: Robust Acid-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of glacial acetic acid and concentrated sulfuric acid.

  • Heating: Heat the mixture to 100-120 °C with vigorous stirring. Causality: The highly acidic medium protonates the nitrile nitrogen, significantly increasing the carbon's electrophilicity to facilitate attack by water, which is present in the concentrated acids.[11][12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 4-6 hours. Look for the disappearance of starting material and the formation of the intermediate amide, followed by the final carboxylic acid product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. The carboxylic acid product will often precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can then be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene).

Reactions at the Benzylic Position

Question: I am struggling with low yields during the deprotonation and alkylation of the benzylic (CH₂) group. What is causing this?

Answer: While the benzylic protons are acidic, several factors can lead to complications:

  • Base Selection is Critical: A very strong, non-nucleophilic base is required. Weaker bases like NaOH or K₂CO₃ are insufficient to fully deprotonate the benzylic carbon. Stronger bases like LDA, NaH, or KHMDS are necessary.

  • Competitive Ring Reactions: The aromatic ring is activated by the methoxy group. If your electrophile is not highly reactive or if the reaction conditions are not strictly controlled (e.g., low temperature), you may see competitive electrophilic aromatic substitution instead of benzylic alkylation.

  • Over-alkylation: The mono-alkylated product's remaining benzylic proton can still be acidic, leading to a second alkylation event.

Troubleshooting Protocol: Benzylic Alkylation

  • Anhydrous Conditions: Rigorously dry all glassware and solvents. The reaction must be run under an inert atmosphere (Nitrogen or Argon). Causality: Strong organometallic bases react violently with water.

  • Deprotonation: Dissolve the starting material in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Add a solution of LDA (1.1 equivalents) dropwise. Stir at -78 °C for 1 hour.

  • Alkylation: Add your electrophile (e.g., methyl iodide) dropwise at -78 °C. Let the reaction slowly warm to room temperature overnight. Causality: Using a slight excess of base ensures full deprotonation, while adding the electrophile at low temperature minimizes side reactions.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate) and purify using column chromatography. The polarity of this molecule means that standard silica gel chromatography is often effective.

Reactions on the Aromatic Ring

Question: I need to perform an electrophilic aromatic substitution (e.g., nitration, bromination). Where will the new substituent add?

Answer: The directing effects of the existing substituents are the determining factor.

  • -OCH₃ (Methoxy): A strong activating, ortho, para-directing group.

  • -CF₃ (Trifluoromethyl): A strong deactivating, meta-directing group.

  • -CH₂CN (Acetonitrile): A weak deactivating, ortho, para-directing group (directing through the benzyl group).

Diagram: Directing Effects on the Aromatic Ring

Caption: Regioselectivity map for electrophilic substitution.

Predicted Outcome: The methoxy group is the most powerful activating director. The positions ortho and para to it are C5, C3, and C1 (using standard IUPAC numbering where CH₂CN is at C1).

  • Position C5 is already substituted with -CF₃.

  • Position C3 is sterically accessible.

  • Position C1 is substituted.

The -CF₃ group directs meta to itself, which are positions C3 and C1. Both major directing groups point to position C3 . Therefore, electrophilic substitution will overwhelmingly occur at the position between the methoxy and trifluoromethyl groups.

Section 4: Purification & Analysis FAQs

Question: My crude product streaks badly during silica gel column chromatography. How can I get clean separation?

Answer: Streaking (tailing) on silica gel is common for polar compounds, especially those containing basic nitrogen atoms like a nitrile.[13]

  • Solvent System Modification: The issue is often due to strong interactions with the acidic silanol groups on the silica surface.

    • Add a Polar Modifier: Instead of a simple hexane/ethyl acetate system, try a ternary system. Add 1-5% methanol or isopropanol to your eluent to help displace the polar product from the silica.

    • Add a Basic Modifier: To neutralize the acidic silica, add a small amount of triethylamine (~0.1-1%) or ammonia (using a 7N solution in methanol as a stock) to your eluent system.[13] This is highly effective for nitrogen-containing compounds.

  • Alternative Stationary Phase: If modifying the eluent is insufficient, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina can be a better choice for moderately basic compounds.

    • Reverse-Phase Chromatography: For highly polar products, reverse-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient may provide superior resolution.[14]

Question: What are the key signals to look for in the ¹H and ¹⁹F NMR spectra to confirm the structure?

Answer:

  • ¹H NMR:

    • Benzylic Protons (-CH₂CN): A sharp singlet around 3.8-4.0 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet around 3.9-4.1 ppm.

    • Aromatic Protons: You will see three distinct signals in the aromatic region (~7.0-7.8 ppm), typically as a doublet, a singlet (or narrowly split doublet), and another doublet, reflecting the trisubstituted pattern.

  • ¹⁹F NMR:

    • A sharp singlet around -60 to -65 ppm (relative to CFCl₃) is characteristic of the Ar-CF₃ group. The absence of coupling confirms it is not adjacent to any protons. This is a definitive check for the integrity of the trifluoromethyl group.

References

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). 4-(trifluorometil)fenilacetonitrilo.
  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • European Patent Office. (n.d.). EP 0334188 A2 - Process for producing aromatic nitrile.
  • Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
  • Wikipedia. (n.d.). Trifluoromethylation.
  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • Science. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Trifluoromethyl)phenylacetonitrile.
  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Bulgarian Journal of Physics. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile.
  • RSC Publishing. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes.
  • ResearchGate. (n.d.). Ritter reaction of benzyl alcohols with nitriles.
  • Google Patents. (n.d.). EP1189855B1 - Use of nitriles as polar aprotic solvents.
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. NIST Chemistry WebBook.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Appchem. (n.d.). This compound.
  • ACS Publications. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals.
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Angene Chemical. (2025). Safety Data Sheet - 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • African Rock Art. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile.
  • Atul Ltd. (2017). para Methoxy phenyl aceto nitrile - Technical Data Sheet.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.

Sources

understanding degradation pathways of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this important chemical intermediate. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies needed to ensure the integrity of your experiments and synthetic processes.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common questions regarding the chemical stability and degradation of this compound.

Question 1: What are the primary anticipated degradation pathways for this compound?

Answer: Based on its chemical structure, the molecule has three primary sites susceptible to degradation under common laboratory and storage conditions:

  • Hydrolysis of the Nitrile Group: This is the most significant and predictable degradation pathway. The cyano (-C≡N) group is susceptible to both acid- and base-catalyzed hydrolysis. This reaction typically proceeds through an amide intermediate to ultimately yield the corresponding carboxylic acid, 4-Methoxy-3-(trifluoromethyl)phenylacetic acid.[1][2]

  • Oxidation of the Benzylic Position: The methylene bridge (-CH₂-) adjacent to the aromatic ring and the nitrile group is a potential site for oxidative attack. Under forced conditions, such as exposure to peroxide, this could lead to the formation of a ketone or other oxidative artifacts.

  • Photodegradation: Aromatic compounds can absorb UV-Vis light, which may induce photolytic degradation.[3] While the specific products are difficult to predict without experimental data, this pathway should be considered, especially for solutions stored in clear containers exposed to light.

Question 2: How does pH impact the stability of this compound in aqueous solutions?

Answer: The pH of the solution is the most critical factor influencing the stability of this compound.

  • Acidic Conditions (pH < 7): In the presence of acid and water, the nitrile group can undergo hydrolysis. The reaction is initiated by the protonation of the nitrogen atom, making the carbon atom more electrophilic and susceptible to attack by water.[4][5]

  • Basic Conditions (pH > 7): The compound is also susceptible to base-catalyzed hydrolysis. The hydroxide ion (OH⁻) acts as a nucleophile, directly attacking the electrophilic carbon of the nitrile group.[2][6] This pathway is often faster than acid-catalyzed hydrolysis.

For maximum stability in solution, it is recommended to maintain a neutral pH and use a buffered system if necessary.

Question 3: Is the trifluoromethyl (-CF₃) group a point of instability?

Answer: No, quite the opposite. The trifluoromethyl group is exceptionally stable and is a key feature used in drug design to enhance metabolic stability.[7][8] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage and chemical attack.[9] Its strong electron-withdrawing nature also deactivates the aromatic ring towards certain metabolic reactions, further protecting the molecule.[10][11] You should not expect to see degradation involving the cleavage of C-F bonds under typical experimental conditions.

Question 4: If my sample degrades via hydrolysis, what is the expected major product?

Answer: The primary and most likely degradation product from hydrolysis is 4-Methoxy-3-(trifluoromethyl)phenylacetic acid . The reaction proceeds as follows: the nitrile is first hydrolyzed to an intermediate amide (4-Methoxy-3-(trifluoromethyl)phenylacetamide), which then undergoes further hydrolysis to the final carboxylic acid product and ammonia.[1]

Question 5: What analytical techniques are best for detecting and quantifying degradation?

Answer: A stability-indicating chromatographic method is essential.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and effective technique.[3] A reverse-phase method (e.g., using a C18 column) can typically separate the relatively nonpolar parent compound from its more polar carboxylic acid degradant.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products.[12] By determining the mass-to-charge ratio of the new peaks, you can confirm the identity of expected degradants (like the carboxylic acid) or elucidate the structure of unexpected products from oxidative or photolytic pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of isolated degradation products, providing definitive confirmation of their chemical structure.[13]

Question 6: How can I perform a "forced degradation" study to proactively understand the stability of this molecule?

Answer: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate degradation and identify potential products.[14][15] This is a standard practice in pharmaceutical development as mandated by ICH guidelines.[16] Key conditions to test include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, elevated to 50-60°C if no degradation is observed.[17]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature. This reaction is often rapid.[17]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Exposing the solid compound to dry heat (e.g., 60-80°C).

  • Photostability: Exposing the compound (both solid and in solution) to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines.[17]

The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately detect and separate the resulting products.[17]

Section 2: Troubleshooting Experimental Issues

This section provides solutions to specific problems you might encounter during your work.

Problem: I'm analyzing my sample by reverse-phase HPLC and see a new, more polar peak (earlier retention time) appearing over time, especially in unbuffered aqueous solutions.

  • Probable Cause: This is a classic sign of hydrolysis. The degradation product, 4-Methoxy-3-(trifluoromethyl)phenylacetic acid, contains a highly polar carboxylic acid group, causing it to elute much earlier than the parent nitrile compound on a standard C18 column.

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the degraded sample using LC-MS. The mass of the new peak should correspond to the molecular weight of 4-Methoxy-3-(trifluoromethyl)phenylacetic acid (236.16 g/mol ).

    • Control pH: If working in solution, ensure the pH is maintained at or near neutral (pH 7.0). Use a non-reactive buffer system (e.g., phosphate buffer) for prolonged experiments.

    • Limit Water: For long-term storage, keep the compound as a solid in a desiccator. If a stock solution is required, use an anhydrous aprotic solvent like acetonitrile or DMSO and store it at low temperatures (-20°C).

Problem: My stock solution in methanol is turning a pale yellow after being left on the lab bench for a few days.

  • Probable Cause: This is likely due to photodegradation. Exposure to ambient lab light, which contains UV wavelengths, can induce photolytic reactions in aromatic compounds.

  • Troubleshooting Steps:

    • Protect from Light: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil.

    • Minimize Exposure: During experiments, minimize the time the solution is exposed to direct light.

    • Analytical Check: Analyze the yellowed solution by HPLC-UV or LC-MS to check for the appearance of new impurity peaks. Compare this to a freshly prepared, protected sample.

Section 3: Key Experimental Protocols

These protocols provide a starting point for conducting stability assessments.

Protocol 1: Forced Hydrolysis Study
  • Preparation: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile or a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).

    • Incubate at 60°C.

    • Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.2 M NaOH before HPLC analysis to prevent further degradation.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).

    • Incubate at room temperature. Caution: This reaction may be very fast.

    • Withdraw aliquots at shorter time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately neutralize the aliquot with an equivalent amount of 0.2 M HCl before HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, monitoring the decrease in the parent peak area and the increase in the degradation product peak area.

Protocol 2: Oxidative Degradation Study
  • Preparation: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

  • Procedure:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (final concentration 3% H₂O₂).

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze samples directly by HPLC. The peroxide will be diluted on-column and typically does not interfere with analysis. Look for new peaks that are distinct from the hydrolysis product.

Section 4: Visualized Pathways and Workflows

Diagram 1: Primary Hydrolysis Degradation Pathway

G Parent This compound (Parent Compound) Amide Amide Intermediate Parent->Amide + H₂O (Acid or Base) Acid Carboxylic Acid Product (4-Methoxy-3-(trifluoromethyl)phenylacetic acid) Amide->Acid + H₂O (Acid or Base) G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (HCl) HPLC HPLC-UV Acid->HPLC Quantify Base Basic (NaOH) Base->HPLC Quantify Oxidation Oxidative (H₂O₂) Oxidation->HPLC Quantify Thermal Thermal (Heat) Thermal->HPLC Quantify Photo Photolytic (Light) Photo->HPLC Quantify LCMS LC-MS HPLC->LCMS Identify Method Validate Stability- Indicating Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway API API Sample API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: Workflow for a comprehensive forced degradation study.

Section 5: Data Summary

The following table summarizes the typical conditions for forced degradation studies and the expected outcomes for this compound.

Stress ConditionReagent/ParameterTypical DurationExpected Primary Degradation PathwayMajor Degradant(s)
Acid Hydrolysis 0.1 M HCl, 60°C4 - 24 hoursNitrile Hydrolysis4-Methoxy-3-(trifluoromethyl)phenylacetic acid
Base Hydrolysis 0.1 M NaOH, RT15 - 120 minutesNitrile HydrolysisSodium 4-methoxy-3-(trifluoromethyl)phenylacetate
Oxidation 3% H₂O₂, RT2 - 24 hoursBenzylic OxidationPotential for oxidized species at the -CH₂- group
Photolysis ICH Light BoxPer ICH Q1BPhotolytic CleavageVarious, structure dependent on conditions
Thermal 60 - 80°C (Solid)24 - 72 hoursThermal DecompositionDependent on temperature and atmosphere

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.
  • Unnamed Publisher. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • Zahra, J. A., & Serracino-Inglott, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile.
  • YouTube. (2016). Base Hydrolysis of Benzonitrile.
  • Unnamed Publisher. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • MedCrave online. (2016). Forced Degradation Studies.
  • MedCrave online. (2016). Forced degradation studies.
  • Unnamed Publisher. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • Molecules. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • Biopharma PEG. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product.

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alternative catalysts for the synthesis of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, chemists, and process development professionals who are exploring alternatives to standard palladium-catalyzed cyanation reactions. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic route, improve yields, and enhance process safety.

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to high-level questions regarding catalyst selection and reaction design for the cyanation of the precursor, 4-halo-1-methoxy-2-(trifluoromethyl)benzene.

Q1: What are the primary classes of alternative catalysts for this synthesis beyond standard palladium systems?

A1: While palladium catalysts, particularly those with bulky phosphine ligands like XPhos or dppf, are well-established, significant process improvements can be achieved using nickel and copper-based systems.[1][2]

  • Nickel Catalysts: These are highly attractive due to their lower cost and excellent reactivity, especially for the more economical but less reactive aryl chlorides.[3][4] They often require a reductant (like zinc powder) when using Ni(II) precatalysts (e.g., NiCl₂(PPh₃)₂) to generate the active Ni(0) species.[3]

  • Copper Catalysts: Modern copper-catalyzed methods are a significant improvement over the classical Rosenmund-von Braun reaction, which required stoichiometric copper cyanide at high temperatures.[5] Contemporary protocols use catalytic amounts of a simple copper(I) salt (e.g., CuI) with a ligand, often a diamine, under much milder conditions.[5][6]

Q2: My process uses 4-bromo-1-methoxy-2-(trifluoromethyl)benzene. When should I consider a Nickel or Copper catalyst instead of Palladium?

A2: The choice depends on your primary optimization goals: cost, functional group tolerance, and process safety.

  • Consider Nickel if: Your primary driver is cost reduction . Nickel is substantially cheaper than palladium. It is also highly effective for aryl bromides and can be the best choice if you plan to transition to an aryl chloride starting material in the future.[4]

  • Consider Copper if: You are looking for a balance of cost and simplicity . Copper-catalyzed systems can be very inexpensive and operationally simple. For instance, domino halide-exchange cyanation allows aryl bromides to be converted efficiently in the presence of an iodide source.[5][6] This can be particularly useful if your substrate is sensitive to the conditions sometimes required for palladium or nickel systems.

Q3: What are the advantages of using a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆])?

A3: Safety and handling are the paramount advantages. K₄[Fe(CN)₆] is a non-toxic, bench-stable solid often used as a food additive.[7][8] This dramatically reduces the handling risks associated with highly toxic sources like NaCN, KCN, or even the moderately toxic Zn(CN)₂.[7] From a chemical standpoint, its low solubility in organic solvents can be beneficial, as it helps maintain a low concentration of free cyanide in the reaction mixture, which in turn minimizes catalyst poisoning—a notorious problem in cyanation reactions.[7][9] However, its use often requires specific conditions, such as biphasic aqueous systems or phase-transfer catalysts, to ensure sufficient reactivity.[8][10]

Part 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or no conversion of the starting aryl halide.

  • Potential Cause A: Catalyst Deactivation. Cyanide ions have a strong affinity for transition metals and can irreversibly bind to the catalyst's active site, effectively poisoning it.[7][9] This is one of the most common failure modes in cyanation cross-coupling.

    • Solution:

      • Change the Cyanide Source: Switch from soluble sources like NaCN to less soluble ones like Zn(CN)₂ or, ideally, the non-toxic K₄[Fe(CN)₆]. The slow dissolution and release of cyanide anions minimize catalyst poisoning.[7]

      • Optimize Ligand Choice: For palladium systems, employ bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos). The steric hindrance provided by these ligands can accelerate the rate-limiting reductive elimination step, outcompeting the rate of catalyst deactivation.[7]

      • Use a Precatalyst: Palladacycle precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, avoiding side reactions during the activation step that can lead to catalyst death.[7][11]

  • Potential Cause B: Inactive Precatalyst (Especially for Nickel).

    • Solution: If using a Ni(II) precatalyst (e.g., NiCl₂), ensure a suitable reductant is present in the reaction mixture. Stoichiometric amounts of zinc or manganese powder are commonly used to generate the active Ni(0) catalyst in situ.[3] For air-sensitive Ni(0) systems, ensure all reagents and solvents are rigorously deoxygenated.

  • Potential Cause C: Poor Substrate Reactivity (Aryl Chlorides).

    • Solution: Aryl chlorides are significantly less reactive than aryl bromides in oxidative addition. If you are using an aryl chloride, a nickel-based catalyst is strongly recommended as they are generally more effective for this transformation.[1][8] Ensure you are using a highly active ligand system, such as a JosiPhos-type ligand for nickel.[8][10]

Problem 2: Significant formation of a hydrodehalogenation byproduct (Ar-H instead of Ar-CN).

  • Potential Cause: Undesired Protonolysis or β-Hydride Elimination Pathways. This side reaction can occur when the organometallic intermediate reacts with a proton source (e.g., trace water) or when using certain reductants or ligands. It has been noted as a potential side product in nickel-catalyzed systems.[12]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use of molecular sieves in the reaction vessel can be beneficial.

      • Re-evaluate the Base/Additive: The choice of base can influence reaction pathways. For nickel-catalyzed cyanations using K₄[Fe(CN)₆], an acidic additive like tetrabutylammonium hydrogen sulfate (TBAHS) was found to be crucial for improving the reaction rate and conversion, likely by facilitating the release of cyanide.[8]

      • Check Reductant Purity: If using a metal reductant like zinc, ensure it is fresh and not passivated with an oxide layer.

Problem 3: The reaction is sluggish and requires high temperatures (>120 °C).

  • Potential Cause: Suboptimal Ligand or Catalyst System. High temperatures are often a sign of a slow catalytic cycle, particularly a difficult reductive elimination step.

    • Solution:

      • Ligand Screening: This is the most critical step. For palladium, move from simpler ligands like PPh₃ to more specialized, bulky biarylphosphine ligands. For nickel, ligands like XantPhos have proven effective.[3]

      • Consider a Photoredox System: For a truly mild alternative, dual photoredox-nickel catalysis enables the cyanation of aryl halides at room temperature under visible light.[9] This strategy uses a photocatalyst to facilitate the key oxidative addition and reductive elimination steps, avoiding the need for high thermal energy.[9]

Part 3: Data & Protocols

Catalyst System Comparison

The table below summarizes key parameters for different catalytic approaches to aryl halide cyanation.

FeaturePalladium-CatalyzedNickel-CatalyzedCopper-Catalyzed
Typical Precursor Pd₂(dba)₃, Pd(OAc)₂, Palladacycles[13]NiCl₂, NiBr₂(PPh₃)₂[3]CuI[5]
Common Ligands XPhos, dppf, tBuXPhos[7]JosiPhos, XantPhos[3][8]N,N'-Dimethylethylenediamine[5]
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆][7]K₄[Fe(CN)₆], organic cyanides[8]NaCN, KCN[5]
Typical Temp. 40 - 120 °C[11]60 - 110 °C[8]90 - 130 °C[5]
Pros High functional group tolerance, well-studied, reliable for Ar-Br/I.Low cost, excellent for unreactive Ar-Cl.Very low cost, simple reagents, operationally easy.
Cons High cost, susceptible to cyanide poisoning.[7]Can be air-sensitive, may require stoichiometric reductant.Can require higher temperatures than Pd, less effective for Ar-Cl.
Workflow & Mechanism Visualization

The following diagrams illustrate the decision-making process for catalyst selection and the general mechanism of the cross-coupling reaction.

Catalyst_Selection start Start: Synthesize 4-Methoxy-3-(trifluoromethyl) -phenylacetonitrile substrate What is your aryl halide starting material? start->substrate arcl Aryl Chloride (Ar-Cl) substrate->arcl Less Reactive arbr Aryl Bromide (Ar-Br) substrate->arbr More Reactive rec_ni Recommendation: Use Nickel Catalyst (e.g., NiCl₂/JosiPhos) arcl->rec_ni choice_br Primary Goal? arbr->choice_br cost Lowest Cost choice_br->cost safety Highest Safety Profile choice_br->safety mild Mildest Conditions choice_br->mild rec_cu Recommendation: Use Copper Catalyst (e.g., CuI/Diamine) cost->rec_cu rec_pd_safe Recommendation: Use Pd Catalyst with K₄[Fe(CN)₆] safety->rec_pd_safe rec_pd_mild Recommendation: Use Pd Precatalyst (e.g., XPhos Palladacycle) mild->rec_pd_mild

Caption: Catalyst selection workflow based on starting material and goals.

Catalytic_Cycle cluster_poison Deactivation Pathway M0 M(0)Lₙ Active Catalyst (M = Pd, Ni) OA Ar-M(II)-X (Oxidative Addition) M0->OA Oxidative Addition Poison [LₙM(CN)ₓ]²⁻ (Poisoned Catalyst) M0->Poison ArX Ar-X (Aryl Halide) ArX->OA CN_source M'(CN)ₓ (Cyanide Source) TM Ar-M(II)-CN (Transmetalation) CN_source->TM ArCN Ar-CN (Product) OA->TM Transmetalation TM->M0 Reductive Elimination TM->ArCN FreeCN Excess CN⁻

Caption: Generalized catalytic cycle for cyanation and common deactivation pathway.

Experimental Protocol: Nickel-Catalyzed Cyanation with K₄[Fe(CN)₆]

This protocol is adapted from methodologies demonstrating the use of non-toxic cyanide sources with nickel catalysts and is intended as a starting point for optimization.[8][10]

Materials:

  • 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (1.0 equiv)

  • Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 equiv)

  • NiCl₂ (0.05 equiv, 5 mol%)

  • JosiPhos-type ligand (e.g., SL-J002-1) (0.055 equiv, 5.5 mol%)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Toluene (Solvent)

  • Water (Co-solvent)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (1.0 mmol, 255 mg), K₄[Fe(CN)₆] (0.5 mmol, 184 mg), NiCl₂ (0.05 mmol, 6.5 mg), the JosiPhos ligand (0.055 mmol), and TBAHS (0.2 mmol, 68 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (2.0 mL), degassed water (1.0 mL), and DIPEA (2.0 mmol, 348 µL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours. The reaction mixture will be a biphasic suspension.

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by GC-MS or LC-MS after quenching with water and extracting with ethyl acetate.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild, Efficient, and Low-Temperature Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates. Organic Letters, 17(1), 202–205. [Link]
  • Liao, X., et al. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 22(1), 118-123. [Link]
  • Anil, S. M., & Kumar, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35381-35402. [Link]
  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(41), 10035-10039. [Link]
  • Google Patents. (2015). Preparation method of 3-trifluoromethyl phenylacetonitrile. CN104447402A.
  • Li, Z., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(1), 1-20. [Link]
  • Zhang, P., et al. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 2(4), 1-11. [Link]
  • Fors, B. P., et al. (2021). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆].
  • Google Patents. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. US3983151A.
  • Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Eureka. [Link]
  • RSC Publishing. (2020).
  • ResearchGate. (2021). Ni-Catalyzed Cyanation of (Hetero)
  • Organic Synthesis International. (2014).
  • PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. [Link]
  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]
  • Hioki, H., et al. (2001). Palladium-catalyzed cyanation of bromocalix[7]arenes at the upper rim. Journal of the Chemical Society, Perkin Transactions 1, (24), 3265-3268. [Link]
  • ResearchGate. (2018). Recent Advances in the Synthesis of Aryl Nitrile Compounds. [Link]
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]
  • ResearchGate. (2016). Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400 (PEG-400). [Link]
  • MIT OpenCourseWare. (2003).
  • PubMed. (2024).
  • Organic Chemistry Portal. (2011).
  • Google Patents. (1957). Preparation of phenylacetonitriles. US2783265A.
  • ACS Publications. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. [Link]

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Technical Support Center: Resolving Complex NMR Spectra of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile. This document provides troubleshooting guidance in a direct question-and-answer format to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the NMR analysis of this molecule. The inherent complexity of its structure, featuring a trifluoromethyl group adjacent to a methoxy group on a phenyl ring, often leads to spectra that are challenging to interpret. This guide is designed to provide both the practical steps and the underlying scientific reasoning to achieve a complete and accurate structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum shows a very complex and overlapping multiplet in the aromatic region (7.0-8.0 ppm). How can I begin to interpret this?

A1: The complexity arises from two main factors: the proton arrangement on the ring and long-range coupling with the trifluoromethyl (CF₃) group.

The three aromatic protons (H-2, H-5, and H-6) form what is known as a second-order or complex spin system (specifically, an AMX or ABX system). This means their chemical shifts are relatively close, and the coupling constants between them are significant relative to the chemical shift difference. Furthermore, the CF₃ group introduces additional splitting through four-bond coupling (⁴JH-F), which further complicates the multiplets.

Initial Troubleshooting Steps:

  • Optimize Solvent Choice: The default choice, CDCl₃, may not provide the best signal dispersion. Aromatic solvents can induce shifts (known as Aromatic Solvent-Induced Shifts or ASIS) that can resolve overlapping signals.[1][2] Running the spectrum in a different solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of the aromatic protons and potentially simplify the multiplets.[3]

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in Hertz, making the multiplets more separated and easier to interpret as first-order patterns.[4]

  • Perform a ¹H-¹H COSY Experiment: A Correlation Spectroscopy (COSY) experiment is the most direct way to establish which protons are coupled to each other.[5][6] You should expect to see cross-peaks connecting H-5 and H-6 (a strong correlation due to ³J ortho coupling) and a weaker cross-peak between H-2 and H-6 (⁴J meta coupling). This will confirm the connectivity and help delineate the individual multiplets within the overlapped region.

Q2: I see more splitting than I expect in my aromatic signals. Is this due to the trifluoromethyl group, and how can I confirm it?

A2: Yes, the additional splitting is almost certainly due to long-range coupling between the aromatic protons and the fluorine atoms of the CF₃ group.

The trifluoromethyl group's fluorine atoms couple to the ortho proton (H-2) and the meta proton (H-5) through four-bond (⁴JH-F) and five-bond (⁵JH-F) couplings, respectively. These JHF couplings, while small (typically 0.5-3 Hz), are often observable and will split the proton signals into narrow quartets (due to coupling to three equivalent fluorine atoms).[7][8][9]

Experimental Protocol to Confirm H-F Coupling:

  • ¹H NMR with ¹⁹F Decoupling: The definitive method is to run a proton NMR experiment while simultaneously irradiating the fluorine frequencies (¹⁹F decoupling). This will cause the H-F coupling to disappear, and the complex multiplets will collapse into simpler patterns (e.g., a doublet of doublets might become a simple doublet).

  • ¹⁹F NMR Spectroscopy: While not directly solving the proton spectrum, a ¹⁹F NMR will show a single resonance for the CF₃ group, likely split into a narrow triplet or doublet of doublets by the neighboring aromatic protons (H-2 and H-4). This confirms that coupling is occurring.

  • Causality: The magnetic moments of the fluorine nuclei are transmitted through the bonding electrons, influencing the local magnetic field experienced by the protons, which results in signal splitting.[8] The magnitude of this coupling depends on the number of bonds and the spatial arrangement of the atoms.

Q3: How can I definitively assign which aromatic signal corresponds to H-2, H-5, and H-6?

A3: A combination of 2D NMR experiments is required for unambiguous assignment. The key experiments are COSY, HSQC, and HMBC.

A step-by-step workflow provides the most robust assignment.[10] This process correlates protons with each other and then with their attached and neighboring carbons.

Step-by-Step Assignment Workflow:

  • Acquire Standard Spectra: Obtain high-quality ¹H, ¹³C, and DEPT-135 spectra. The DEPT-135 experiment will confirm that the signals in the aromatic region are all CH groups (positive signals).[11][12][13]

  • Identify Spin Systems with ¹H-¹H COSY: As mentioned in Q1, the COSY spectrum will show a strong correlation between H-5 and H-6, identifying them as an ortho-coupled pair. H-2 will show a weaker correlation only to H-6.

  • Link Protons to Carbons with ¹H-¹³C HSQC: The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton directly to the carbon it is attached to (one-bond correlation). This will allow you to identify C-2, C-5, and C-6 in the ¹³C spectrum.

  • Establish Long-Range Connectivity with ¹H-¹³C HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for assigning the full structure.[5][14] It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations are summarized in the table below.

G

Figure 1. Step-by-step workflow for unambiguous NMR assignment.

Table 1: Predicted Chemical Shifts and Key HMBC Correlations for Assignment

SignalPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Proton to Carbon)
OCH₃~3.9 (s)~56C-4
CH₂CN~3.8 (s)~20C-1, C-2, C-6, CN
CNN/A~117N/A
H-2~7.6 (d)~125C-4, C-6, C-1, CH₂CN
H-5~7.1 (dd)~112C-1, C-3, C-4
H-6~7.5 (d)~130C-1, C-2, C-4, CH₂CN
C-1N/A~122H-2, H-6, CH₂ protons
C-3N/A~130 (q, ¹JCF ≈ 272 Hz)H-2, H-5
C-4N/A~160H-2, H-5, H-6, OCH₃ protons
CF₃N/A~124 (q, ¹JCF ≈ 272 Hz)H-2, H-5

Note: Chemical shifts are estimations and can vary based on solvent and concentration.[15][16][17]

Q4: My ¹³C NMR shows a quartet and several quaternary carbons I can't assign. What experiments should I run?

A4: The quartet signal is characteristic of the trifluoromethyl carbon due to one-bond coupling to fluorine (¹JC-F). The remaining quaternary carbons are best assigned using the HMBC experiment, complemented by DEPT.

Troubleshooting Protocol:

  • Identify All Carbon Types with DEPT:

    • DEPT-135: Shows CH and CH₃ as positive peaks and CH₂ as negative peaks. Quaternary carbons are absent.[11][13][18] In your molecule, you should see positive peaks for the three aromatic CHs and the OCH₃, and a negative peak for the CH₂CN.

    • DEPT-90: Shows only CH signals.[12][19] You will see the three aromatic CH peaks.

    • Standard ¹³C vs. DEPT: By comparing the full ¹³C spectrum with the DEPT-135 spectrum, any peaks present in the ¹³C but absent in the DEPT are your quaternary carbons (C-1, C-3, C-4, and the CN carbon).[11][19]

  • Assign Quaternary Carbons with HMBC: As detailed in Table 1, the HMBC spectrum reveals correlations from protons to carbons 2 and 3 bonds away. This is the most powerful tool for assigning non-protonated carbons. For example:

    • C-4: Will show correlations to the OCH₃ protons as well as H-2, H-5, and H-6.

    • C-1: Will show correlations to the CH₂ protons and H-2/H-6.

    • C-3 (the carbon attached to CF₃): Will show correlations to H-2 and H-5. This carbon signal will also appear as a quartet in the standard ¹³C spectrum due to C-F coupling.[20]

G mol C-4 (OCH₃) C-3 (CF₃) H-2 C-1 (CH₂CN) H-6 H-5 protons OCH₃-H CH₂-H H-2 H-5 H-6 protons:h_och3->mol:c4 ³J protons:h_ch2->mol:c1 ²J protons:h_ch2->mol:c2 ³J protons:h_ch2->mol:c6 ³J protons:h2_->mol:c4 ³J protons:h2_->mol:c6 ²J protons:h5_->mol:c3 ³J protons:h6_->mol:c4 ³J

Figure 2. Key HMBC correlations for structural assignment.

References

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  • Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
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  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]
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  • Theoretical NMR correlations based Structure Discussion. PubMed Central. [Link]
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  • Interpretation of J-coupling constants. University of Wisconsin-Madison. [Link]
  • ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
  • 4-(Trifluoromethyl)phenylacetonitrile. NIST WebBook. [Link]

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Validation & Comparative

A Comparative Analysis of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the nuanced structural variations of aromatic compounds can profoundly influence their biological activity, pharmacokinetic profiles, and overall therapeutic potential. Substituted phenylacetonitriles, for instance, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents and analgesics. The introduction of a trifluoromethyl group, in particular, is a well-established strategy to enhance metabolic stability and binding affinity. This guide provides a comprehensive comparative analysis of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile and its key positional isomers, offering insights into their synthesis, physicochemical properties, and potential biological relevance. This document is intended to serve as a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction to the Isomers

The subject of this guide, this compound, and its isomers are characterized by the varied placement of the methoxy and trifluoromethyl groups on the phenylacetonitrile core. These positional differences, while seemingly minor, can lead to significant alterations in molecular properties due to changes in electronic effects, steric hindrance, and hydrogen bonding potential. The isomers under consideration in this analysis are:

  • This compound (CAS: 1000555-32-7)[1]

  • 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile

  • 3-Methoxy-4-(trifluoromethyl)phenylacetonitrile

  • 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile

  • 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile

This guide will delve into a comparative examination of these molecules, providing a foundational understanding for their strategic utilization in research and development.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of these isomers are dictated by the interplay of their substituent groups. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the methoxy group, coupled with their positions, influence properties such as melting point, boiling point, and polarity.

PropertyThis compound3-(Trifluoromethyl)phenylacetonitrile4-(Trifluoromethyl)phenylacetonitrile2-Methoxyphenylacetonitrile(3-Methoxyphenyl)acetonitrile
Molecular Formula C10H8F3NO[1]C9H6F3NC9H6F3N[2][3]C9H9NOC9H9NO[4]
Molecular Weight 215.17 g/mol [1]185.15 g/mol 185.15 g/mol [3]147.17 g/mol 147.17 g/mol [4]
CAS Number 1000555-32-7[1]2338-76-32338-75-2[2][3]7035-03-219924-43-7[4]
Boiling Point Not available92-93 °C/4 mmHg131-132 °C/20 mmHg[3]143 °C/15 mmHgNot available
Melting Point Not availableNot applicable (liquid)47-49 °C[3]65-67 °CNot available
Density Not available1.187 g/mL at 25 °CNot availableNot availableNot available
Refractive Index Not availablen20/D 1.4565Not availableNot availableNot available

Note: Data for all isomers of this compound were not consistently available in the searched literature. The table includes data for related compounds to provide a comparative context.

Synthesis Strategies

The synthesis of substituted phenylacetonitriles typically involves the conversion of a corresponding benzyl halide or alcohol. A common and effective method is the cyanation of a benzyl halide.

General Synthetic Workflow

A Substituted Benzyl Halide B Cyanation (e.g., NaCN or KCN) A->B C Substituted Phenylacetonitrile B->C D Starting Material (Substituted Toluene or Benzoic Acid) E Halogenation D->E (e.g., NBS) E->A A Define Separation Goal (Analytical vs. Preparative) B Select Stationary Phase (e.g., C18, Phenyl, Biphenyl) A->B C Screen Mobile Phases (Acetonitrile, Methanol with modifiers) B->C D Optimize Gradient/Isocratic Conditions C->D E Fine-tune Flow Rate and Temperature D->E F Method Validation E->F

Sources

A Comparative Guide to the Validation of Analytical Techniques for 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical techniques for the validation of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document offers practical insights and supporting data to guide your method validation strategy.[1][2][3][4][5]

The Critical Role of Analytical Method Validation

Before any analytical method can be implemented for routine use, it must undergo a rigorous validation process to demonstrate its suitability for its intended purpose.[4][5] This ensures that the method is reliable, reproducible, and provides data that is accurate and precise. The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the key validation parameters that must be evaluated.[1][4][6][7][8] This guide will focus on two of the most powerful and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility in column chemistries and mobile phase compositions allows for fine-tuning of the separation to achieve optimal resolution and sensitivity.

Experimental Protocol: HPLC Method Validation

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Validation Parameters and Acceptance Criteria:

The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC method based on ICH guidelines.[6][8]

Validation ParameterAcceptance CriteriaHypothetical Performance Data for HPLC
Specificity The analyte peak should be well-resolved from any impurities or degradation products.Peak purity index > 0.999
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 10-150 µg/mL
Accuracy % Recovery between 98.0% and 102.0%99.2% - 101.5% recovery
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%RSD = 0.8% for six replicate injections
Intermediate Precision RSD ≤ 2.0% (assessed on different days, with different analysts)RSD = 1.2%
Robustness No significant change in results with deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C).All results within system suitability limits
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 101.0 µg/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.3 µg/mL
Causality Behind Experimental Choices

The choice of a C18 column is based on the non-polar nature of the trifluoromethylphenyl group, promoting retention and separation via hydrophobic interactions. The acetonitrile/water mobile phase is a common and effective eluent for a wide range of organic molecules. A detection wavelength of 254 nm is selected as it is a common wavelength for aromatic compounds to absorb UV light.

Gas Chromatography (GC): The Gold Standard for Volatile Compounds

For compounds with sufficient volatility and thermal stability, GC offers excellent resolution and sensitivity. Given the phenylacetonitrile structure, GC can be a viable alternative to HPLC.

Experimental Protocol: GC Method Validation

1. Instrumentation and Reagents:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound reference standard

  • Dichloromethane (solvent)

2. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.

  • Detector Temperature: 280°C

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Injection Volume: 1 µL (split injection)

3. Validation Parameters and Acceptance Criteria:

The validation parameters for the GC method are similar to those for HPLC, with acceptance criteria guided by ICH principles.[6][8]

Validation ParameterAcceptance CriteriaHypothetical Performance Data for GC
Specificity The analyte peak should be well-resolved from any solvent or impurity peaks.Baseline resolution of all peaks
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9992 over a range of 10-150 µg/mL
Accuracy % Recovery between 98.0% and 102.0%98.8% - 101.2% recovery
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%RSD = 1.1% for six replicate injections
Intermediate Precision RSD ≤ 2.0%RSD = 1.5%
Robustness No significant change in results with deliberate variations in method parameters (e.g., oven ramp rate ±1°C/min, carrier gas flow ±0.1 mL/min).All results within system suitability limits
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 100.8 µg/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.25 µg/mL
Causality Behind Experimental Choices

A DB-5 column, a low-polarity phase, is a good starting point for the separation of a moderately polar compound like this compound. The temperature program is designed to ensure the elution of the analyte in a reasonable time with good peak shape. The Flame Ionization Detector (FID) is chosen for its robustness and linear response to a wide range of organic compounds.

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Robustness Robustness Protocol->Robustness LOQ_LOD LOQ & LOD Protocol->LOQ_LOD Analysis Data Analysis & Statistical Evaluation Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis Robustness->Analysis LOQ_LOD->Analysis Report Validation Report Generation Analysis->Report

Caption: A flowchart illustrating the sequential phases of analytical method validation.

Interrelationship of Validation Parameters

The various validation parameters are interconnected and collectively establish the reliability of an analytical method.

Interrelationship of Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ LOQ Specificity->LOQ LOD LOD Specificity->LOD Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision Precision->Accuracy

Caption: A diagram showing the interconnectedness of key analytical method validation parameters.

Conclusion: Selecting the Optimal Technique

Both HPLC and GC are powerful techniques for the analysis of this compound. The choice between them will depend on several factors, including the sample matrix, the presence of potential interferences, and the available instrumentation.

  • HPLC is generally preferred for its versatility and applicability to a broader range of compounds without the need for derivatization.

  • GC can offer higher resolution and speed for volatile and thermally stable analytes.

Ultimately, a well-designed and executed validation study, guided by the principles outlined in the ICH and FDA guidelines, is essential to ensure the generation of high-quality, reliable, and defensible analytical data.[2][3][9][10]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH releases draft guidelines on analytical method development. (2022, March 31). RAPS.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.

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Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile, a compound of interest at the intersection of several key pharmacophoric motifs. In the absence of direct comparative studies on this specific molecule, this document synthesizes structure-activity relationship (SAR) data from analogous compounds to project its likely biological profile. We will explore the influence of the phenylacetonitrile core, the electron-donating methoxy group, and the electron-withdrawing trifluoromethyl group on potential therapeutic activities.

Introduction: The Phenylacetonitrile Scaffold and the Influence of Key Substituents

The phenylacetonitrile scaffold is a versatile starting point in medicinal chemistry, forming the backbone of various compounds with diverse biological activities. The introduction of substituents onto the phenyl ring dramatically alters the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

This guide focuses on the specific substitution pattern of a methoxy group at the 4-position and a trifluoromethyl group at the 3-position. This arrangement creates a unique electronic environment on the aromatic ring, which is expected to modulate the compound's pharmacokinetic and pharmacodynamic properties. We will infer the potential biological activities by examining related compounds where these substituents have been studied.

Inferred Structure-Activity Relationships

Based on the analysis of structurally related compounds, we can project a hypothetical SAR for this compound and its analogs.

The Phenylacetonitrile Core

The phenylacetonitrile unit itself is a key structural element in many biologically active molecules. The nitrile group can participate in hydrogen bonding and other interactions with protein targets. Furthermore, the benzylic methylene group can be a site for metabolic modification.

The Role of the 4-Methoxy Group

The methoxy group at the 4-position is an electron-donating group. This property can increase the electron density of the aromatic ring, potentially enhancing interactions with biological targets. In various classes of compounds, a 4-methoxy substitution has been associated with a range of activities, including antimicrobial and anticancer effects. For instance, studies on methoxy-substituted phenylacrylonitriles have highlighted their potential as both antimicrobial and cytotoxic agents.[1]

The Impact of the 3-Trifluoromethyl Group

The trifluoromethyl group at the 3-position is a strong electron-withdrawing group. This substituent can significantly alter the pKa of nearby functional groups and influence the overall lipophilicity of the molecule, which can affect its ability to cross cell membranes and the blood-brain barrier. The trifluoromethyl group is a common feature in many modern pharmaceuticals, often introduced to improve metabolic stability and binding affinity.

Synergistic and Antagonistic Effects

The combination of an electron-donating group (methoxy) and a strong electron-withdrawing group (trifluoromethyl) on the same phenyl ring creates a complex electronic profile. The interplay between these groups will ultimately determine the overall biological activity. The relative positions of these substituents are also critical. In the case of this compound, the methoxy group's electron-donating effect may be modulated by the adjacent trifluoromethyl group, potentially leading to unique biological activities not observed in analogs with only one of these substituents.

Potential Biological Activities: An Inferential Analysis

Given the SAR insights from related compounds, we can hypothesize several potential biological activities for this compound.

Anticancer Activity

Many phenylacetonitrile derivatives and compounds bearing trifluoromethyl and methoxy groups have demonstrated anticancer properties. The trifluoromethyl group, in particular, is a hallmark of many successful oncology drugs. The combination of these functionalities in the target molecule makes it a candidate for evaluation as an anticancer agent. The proposed mechanism could involve the inhibition of key signaling pathways or enzymes involved in cancer cell proliferation.

Antimicrobial Activity

As previously mentioned, methoxy-substituted phenylacrylonitriles have shown antimicrobial potential.[1] The presence of the methoxy group in this compound suggests that it may also exhibit activity against various microbial pathogens. The trifluoromethyl group could further enhance this activity by increasing the compound's cellular uptake.

Enzyme Inhibition

The phenylacetonitrile scaffold can be found in various enzyme inhibitors. The specific substitution pattern of this compound could confer selectivity and potency for certain enzymes, such as kinases, proteases, or metabolic enzymes. The electronic properties of the substituted phenyl ring would play a crucial role in the binding affinity to the enzyme's active site.

Data Presentation: A Hypothetical Comparison

While direct experimental data for this compound is not available, the following table illustrates how a comparative analysis of its analogs could be structured. The data presented here is hypothetical and serves as a template for future experimental work.

Compound IDR1R2R3Biological Activity (IC50, µM) - Hypothetical
Target-01 HCF3OCH3To be determined
Analog-01HHOCH3To be determined
Analog-02HCF3HTo be determined
Analog-03OCH3HHTo be determined
Analog-04HHHTo be determined

Experimental Protocols

To validate the inferred biological activities of this compound and its analogs, a series of well-established in vitro assays should be performed.

General Workflow for SAR Studies

The following diagram outlines a typical workflow for conducting structure-activity relationship studies in a drug discovery context.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Characterization->Primary_Screening Test Compounds Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition) Primary_Screening->Secondary_Screening Selectivity_Panel Selectivity Profiling Secondary_Screening->Selectivity_Panel SAR_Analysis SAR Analysis Selectivity_Panel->SAR_Analysis Biological Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design New Analogs

Caption: A generalized workflow for SAR studies in drug discovery.

Cell Viability (MTT) Assay

This assay is a fundamental method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the test compound. Incubate for a pre-determined time to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Monitor the progress of the reaction over time by measuring a change in absorbance or fluorescence, depending on the nature of the substrate and product.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition versus the compound concentration to determine the IC50 value.

Mechanistic Insights and Signaling Pathways

To understand how this compound might exert its biological effects, it is crucial to consider the potential signaling pathways it could modulate. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel anticancer agent.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 4-Methoxy-3-(trifluoromethyl)- phenylacetonitrile Inhibitor->RAF Inhibition

Caption: A hypothetical signaling pathway targeted by an inhibitor.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound remains to be established, a comprehensive analysis of its structural components allows for a reasoned projection of its potential as a bioactive molecule. The unique combination of a phenylacetonitrile core with a 4-methoxy and a 3-trifluoromethyl substituent suggests that this compound warrants further investigation, particularly in the areas of oncology and infectious diseases.

Future research should focus on the synthesis of this compound and a focused library of its analogs to systematically evaluate their biological activities using the protocols outlined in this guide. Such studies will provide the necessary empirical data to validate the inferred SAR and potentially identify novel lead compounds for drug development.

References

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]

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A Comparative Guide to the Preclinical Efficacy of Phenylacetonitrile Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the pursuit of novel small molecules with therapeutic potential is relentless. Among the myriad of scaffolds under investigation, phenylacetonitrile derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile and its structural analogs. While direct efficacy data for this specific molecule is nascent in publicly available literature, we will draw upon robust data from closely related compounds to establish a predictive framework for its evaluation. This document is intended for researchers, scientists, and drug development professionals, offering deep insights into experimental design, data interpretation, and the strategic progression from benchtop assays to preclinical animal models.

Introduction: The Rationale for Investigating Phenylacetonitrile Scaffolds

The phenylacetonitrile core, characterized by a phenyl ring linked to a cyanomethyl group, offers a versatile backbone for medicinal chemists. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity through favorable lipophilic and electronic interactions. The additional methoxy (-OCH3) group can further modulate the electronic properties and metabolic profile of the molecule.

Recent studies have highlighted the potential of trifluoromethyl- and methoxy-substituted phenyl derivatives in oncology. For instance, derivatives of 3-(trifluoromethyl)phenylthiourea have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Similarly, N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea and N-(4-methoxy)-benzoyl-N'-phenylthiourea have shown inhibitory activity against breast cancer cells.[2] These findings provide a strong impetus for the systematic evaluation of compounds like this compound.

In Vitro Efficacy Assessment: A Multi-faceted Approach

The initial phase of preclinical evaluation hinges on a battery of in vitro assays designed to quantify the cytotoxic and cytostatic effects of the test compound and to elucidate its mechanism of action.

Cytotoxicity Profiling Across a Panel of Cancer Cell Lines

A primary objective is to determine the half-maximal inhibitory concentration (IC50) of the compound across a diverse panel of human cancer cell lines. This provides a quantitative measure of potency and a preliminary indication of the spectrum of activity.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Phenylacetonitrile Analogs

Compound/AnalogMCF-7 (Breast)SW480 (Colon)SW620 (Colon, metastatic)PC3 (Prostate)K-562 (Leukemia)
Analog A: 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea -7.3 µM1.5 µM5.5 µM3.5 µM
Analog B: 1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea -9.0 µM5.8 µM4.9 µM1.5 µM
Analog C: N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea 0.37 mM (370 µM)----
Analog D: N-(4-methoxy)-benzoyl-N'-phenylthiourea 0.38 mM (380 µM)----

Data for Analogs A and B are derived from studies on 3-(trifluoromethyl)phenylthiourea derivatives.[1] Data for Analogs C and D are from studies on N-benzoyl-N'-phenylthiourea derivatives.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and reference compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Elucidating the Mechanism of Action

Understanding how a compound exerts its cytotoxic effects is crucial. Key assays in this regard focus on apoptosis induction and cell cycle arrest.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

Caption: Workflow for apoptosis and cell cycle analysis.

Protocol: Annexin V/Propidium Iodide Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Efficacy Evaluation: Bridging the Gap to Clinical Relevance

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to assess a compound's efficacy in a complex biological system.[3][4]

Xenograft Tumor Models: A Foundational Approach

Subcutaneous xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard for initial in vivo efficacy testing.[5]

Hypothetical In Vivo Study Design

G A Implant Cancer Cells (e.g., SW620) into Immunodeficient Mice B Tumor Growth to Palpable Size (e.g., 100-150 mm³) A->B C Randomize Mice into Treatment Groups (n=8-10/group) B->C D Treatment Phase (e.g., 21 days) C->D F Vehicle Control (e.g., i.p. daily) C->F G Test Compound (e.g., 25 mg/kg, i.p. daily) C->G H Positive Control (e.g., Cisplatin) C->H E Endpoint Analysis D->E I Tumor Volume Measurement (2-3 times/week) D->I J Body Weight Monitoring (Toxicity Assessment) D->J K Tumor Excision & Histological Analysis E->K L Pharmacokinetic Analysis E->L

Caption: Xenograft model workflow for in vivo efficacy.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10^6 SW620 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound, vehicle control, and a positive control drug (if applicable) via the determined route (e.g., intraperitoneal, oral) and schedule.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation and Interpretation

The primary endpoint of an in vivo efficacy study is typically tumor growth inhibition (TGI).

Table 2: Hypothetical In Vivo Efficacy Data

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+5%
This compound 25 mg/kg, daily750 ± 15050-2%
Positive Control (Cisplatin)5 mg/kg, weekly600 ± 12060-8%

Conclusion and Future Directions

The preclinical evaluation of novel anticancer agents like this compound requires a systematic and logical progression from in vitro screening to in vivo efficacy studies. The comparative data from structurally related analogs suggest that this compound class warrants further investigation. Future studies should aim to broaden the panel of cancer cell lines, delve deeper into the molecular mechanisms of action, and explore more advanced in vivo models such as orthotopic or patient-derived xenograft (PDX) models to enhance clinical relevance. The insights gained from such a comprehensive evaluation will be instrumental in determining the therapeutic potential of this promising class of compounds.

References

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
  • Molecular Docking And Biological Activity Of N- (4-Methoxy)-Benzoyl-N'-Phenylthiourea And N-(4- Trifluoro)
  • In Vivo Efficacy Evaluation for Cancer Therapy.Alfa Cytology.[Link]
  • In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models.ProBio CDMO.[Link]
  • Drug Efficacy Testing in Mice.PubMed Central.[Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile scaffold. Moving beyond a simple recitation of facts, we will explore the causal relationships behind synthetic choices and their impact on biological activity, offering a robust framework for researchers engaged in the design of novel therapeutics. The insights and protocols herein are grounded in peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Phenylacetonitrile Scaffold

The phenylacetonitrile core is a versatile building block in medicinal chemistry. The nitrile group, in particular, enhances the biological activity of drug candidates, allowing for more potent and specific interactions with therapeutic targets.[1] When substituted with a trifluoromethyl (-CF3) group, the resulting molecule often gains significant advantages. The -CF3 group is known to improve crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and oral bioavailability, making it a highly sought-after moiety in modern drug design.[2]

This guide focuses specifically on the This compound scaffold. We will dissect how systematic modifications to this core structure influence its biological efficacy, with a particular focus on its emerging role as a precursor for potent kinase inhibitors and non-steroidal anti-androgens.

Core Scaffold Analysis and Key Modification Sites

The foundational structure (Figure 1) possesses distinct electronic and steric features that serve as a baseline for derivatization.

  • 4-Methoxy Group: This electron-donating group can increase the electron density of the aromatic ring, potentially strengthening interactions with biological targets.[1] Its position influences hydrogen bonding capabilities and overall polarity.

  • 3-Trifluoromethyl Group: As a strong electron-withdrawing group, the -CF3 moiety significantly alters the electronic landscape of the phenyl ring. This modification can enhance binding affinity and improve metabolic stability by blocking potential sites of oxidation.[2]

  • Acetonitrile Moiety (-CH2CN): The nitrile group is a key pharmacophore. It can act as a hydrogen bond acceptor and its presence is often crucial for potent biological activity. Modifications to the benzylic carbon or the nitrile itself can drastically alter efficacy.

Our comparative analysis will focus on modifications at key "hotspots" on this scaffold, as illustrated in the diagram below.

SAR_Scaffold cluster_scaffold This compound Core cluster_nodes Scaffold R1 R1: Phenyl Ring Substitutions R1->Scaffold R2 R2: Acetonitrile Group Modifications R2->Scaffold R3 R3: Methoxy Group Alterations R3->Scaffold caption Figure 1. Key modification sites on the core scaffold.

Caption: Figure 1. Key modification sites on the core scaffold.

Comparative SAR Analysis: From Scaffold to Potent Modulators

The true value of a chemical scaffold is realized through systematic modification and biological evaluation. This process, known as the SAR exploration workflow, is fundamental to drug discovery.

SAR_Workflow A Lead Scaffold (Core Structure) B Synthesize Derivative Library (R1, R2, R3...) A->B C Primary Screening (In Vitro Assays) B->C D Identify 'Hits' (Active Compounds) C->D E Secondary Assays (Selectivity, Potency) D->E F SAR Analysis (Data Interpretation) E->F G Lead Optimization (Iterative Design) F->G Refine Design H Candidate Selection F->H G->B caption Figure 2. The iterative workflow of SAR exploration.

Caption: Figure 2. The iterative workflow of SAR exploration.

The phenylacetonitrile framework is a component of several potent kinase inhibitors. For instance, derivatives where the acetonitrile group is hydrolyzed and incorporated into a larger amide structure have shown significant activity against kinases like c-KIT, a key target in gastrointestinal stromal tumors.[3][4]

Case Study: C-KIT Kinase Inhibitors

Let's compare a hypothetical baseline compound with a more complex derivative, reflecting design principles from published research.[3]

Compound IDR-Group Modification (at acetonitrile position)c-KIT IC50 (nM)Rationale for Modification
Baseline-01 -CH2CN (Original Acetonitrile)>10,000The simple nitrile lacks the necessary bulk and hydrogen bonding donors/acceptors to effectively engage the kinase active site.
CHMFL-KIT-64 Analog -C(=O)NH-Ph-(O-Quinoline)<10The acetonitrile is replaced with an acetamide linker to a dimethoxyquinoline moiety. This extensive modification introduces multiple points of interaction (H-bond donors/acceptors, hydrophobic regions) that fit the ATP-binding pocket of c-KIT, leading to a dramatic increase in potency.[3][4]

This comparison underscores a critical SAR principle: for this class of compounds to become effective kinase inhibitors, the acetonitrile group must be elaborated into a more complex side chain capable of forming specific interactions within the kinase hinge region and adjacent pockets.

The this compound scaffold is structurally related to well-known non-steroidal anti-androgens like Bicalutamide. These agents are crucial in the treatment of prostate cancer.[5][6] The core structure often binds to the ligand-binding domain of the androgen receptor (AR), acting as an antagonist.

SAR Insights from Bicalutamide Analogs:

While not direct acetonitrile derivatives, the SAR of Bicalutamide provides invaluable comparative data. The key features for high AR affinity are:

  • An Electron-Deficient Aromatic Ring: The 3-trifluoromethyl group is critical. A second electron-withdrawing group (e.g., -CN or -NO2) at the 4-position often enhances activity.

  • A Chiral Hydroxy-Propionamide Side Chain: This specific side chain is essential for potent antagonism. The hydroxyl and amide groups form key hydrogen bonds within the AR ligand-binding domain.

Let's compare the core scaffold with a Bicalutamide-like structure to understand the necessary transformations for anti-androgen activity.

CompoundKey Structural FeaturesAndrogen Receptor BindingRationale
Core Scaffold 4-Methoxy , 3-CF3, Acetonitrile Very LowThe methoxy group is electron-donating, which is generally unfavorable for AR antagonism compared to an electron-withdrawing group. The acetonitrile lacks the specific H-bonding features of the propionamide side chain.
Bicalutamide 4-Cyano , 3-CF3, Hydroxy-propionamide HighFeatures two electron-withdrawing groups on one ring and the crucial side chain that provides the necessary steric bulk and hydrogen bonding to effectively antagonize the receptor.[7][8]

This comparison demonstrates that for potent anti-androgen activity, both the electronic properties of the phenyl ring and the nature of the side chain must be precisely tuned. The 4-methoxy group would need to be replaced by an electron-withdrawing group, and the acetonitrile would need to be converted into a more functionalized side chain.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented protocols are essential.

This protocol is a generalized method based on common organic chemistry reactions, such as the Knoevenagel condensation, for creating derivatives.[1]

Objective: To synthesize 3-(4-methoxyphenyl)-2-(3-(trifluoromethyl)phenyl)acrylonitrile.

Materials:

  • 4-methoxybenzaldehyde

  • 3-(Trifluoromethyl)phenylacetonitrile

  • Ethanol (200 proof)

  • Sodium Hydroxide (NaOH), 20% aqueous solution

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) and 3-(trifluoromethyl)phenylacetonitrile (1.0 eq) in 30 mL of ethanol.

  • Begin stirring the mixture at room temperature.

  • Slowly add the 20% NaOH solution dropwise to the reaction mixture until a persistent precipitate begins to form.

  • Continue stirring the reaction for an additional 30-60 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize precipitation.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid with cold deionized water (3 x 20 mL) to remove any residual NaOH.

  • Allow the product to air-dry or dry in a vacuum oven at a low temperature (<50°C).

  • Characterize the final product using NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[1]

Objective: To determine the IC50 value of a test compound against c-KIT kinase.

Materials:

  • Recombinant human c-KIT kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader (Luminometer)

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO, then further dilute in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup: Add 2.5 µL of the diluted test compound or control (DMSO for 0% inhibition, potent inhibitor for 100% inhibition) to the wells of a 384-well plate.

  • Kinase Addition: Add 2.5 µL of recombinant c-KIT kinase solution (prepared in kinase buffer) to each well.

  • Reaction Initiation: Add 5 µL of a solution containing ATP and the substrate peptide to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, adding a kinase detection reagent, incubating again, and then reading the luminescence on a plate reader.

  • Data Analysis:

    • Convert the raw luminescence data to percent inhibition relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of bioactive molecules. The SAR analysis reveals clear, though divergent, pathways for optimization depending on the desired therapeutic target.

  • For Kinase Inhibitors: The primary focus should be on the extensive elaboration of the acetonitrile group into larger, functionalized side chains that can form specific, high-affinity interactions within ATP-binding sites.

  • For Anti-Androgens: Optimization requires a shift in the electronic properties of the phenyl ring (e.g., replacing the 4-methoxy with a cyano or nitro group) and transforming the acetonitrile into a side chain that mimics the hydrogen bonding and steric profile of known AR antagonists like Bicalutamide.

Future research should leverage computational tools, such as molecular docking and dynamic simulations, to rationally design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The versatility of this scaffold ensures its continued relevance in the ongoing search for novel and effective therapeutics.

References

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  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
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A Researcher's Guide to the Definitive Assignment of Absolute Configuration: A Comparative Analysis of Phenylacetonitrile Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the unambiguous determination of the absolute configuration of drug candidates and their synthetic intermediates is a critical step in ensuring safety and efficacy. This guide provides a comparative overview of key analytical techniques for this purpose, focusing on the hypothetical chiral product, (R/S)-α-amino-4-methoxy-3-(trifluoromethyl)phenylacetonitrile, a derivative of the readily available synthetic precursor 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile.[2][3] The trifluoromethyl group, a common moiety in modern pharmaceuticals, can significantly influence a molecule's metabolic stability and binding affinity, making its stereochemical orientation a key consideration in drug design.[4]

This guide will delve into the practical application and comparative strengths of three orthogonal techniques for assigning absolute configuration: Chiral High-Performance Liquid Chromatography (HPLC), Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD) Spectroscopy. We will explore the theoretical underpinnings of each method, provide detailed experimental workflows, and present comparative data to empower researchers to make informed decisions in their analytical strategies.

The Challenge of Chirality in Phenylacetonitriles

Phenylacetonitriles are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[5] The introduction of a chiral center, for instance, an amino group at the α-position, transforms the molecule into a chiral entity with two enantiomers. The biological activity of such compounds is often dictated by the specific arrangement of the substituents around this stereocenter. Therefore, robust analytical methods are required to not only separate these enantiomers but to definitively assign their (R) and (S) configurations.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantiomeric Separation

Chiral HPLC is an indispensable tool for the separation and quantification of enantiomers.[6] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. While chiral HPLC is a powerful separation technique, it is not an absolute method for configuration assignment. The elution order of enantiomers can vary depending on the CSP and the mobile phase used. However, with the availability of a reference standard of known absolute configuration, chiral HPLC becomes a rapid and reliable method for routine analysis and quality control.

Experimental Protocol: Chiral HPLC of (R/S)-α-amino-4-methoxy-3-(trifluoromethyl)phenylacetonitrile

Objective: To develop a chiral HPLC method for the separation of the enantiomers of (R/S)-α-amino-4-methoxy-3-(trifluoromethyl)phenylacetonitrile.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point for the separation of amino compounds.

Methodology:

  • Column Screening: Screen a selection of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC) with a mobile phase of varying polarity, such as a mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape for the amino group.

  • Mobile Phase Optimization: Once a column showing baseline separation is identified, optimize the mobile phase composition to achieve optimal resolution (Rs > 1.5) and analysis time. Adjust the ratio of the polar and non-polar solvents and the concentration of the basic additive.

  • Method Validation: Validate the developed method for linearity, precision, accuracy, and robustness according to ICH guidelines.

Data Presentation:

The results of the chiral HPLC analysis can be summarized in a table for easy comparison of the performance of different chiral stationary phases.

Chiral Stationary PhaseMobile Phase (Hexane:Isopropanol:DEA)Retention Time (min) Enantiomer 1Retention Time (min) Enantiomer 2Resolution (Rs)
Chiralpak® IA90:10:0.18.510.21.8
Chiralpak® IB85:15:0.112.113.51.6
Chiralpak® IC95:5:0.16.37.11.2

Note: This is hypothetical data for illustrative purposes.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis Dissolve Racemic Mixture Dissolve Racemic Mixture Inject Sample Inject Sample Dissolve Racemic Mixture->Inject Sample 1 mg/mL in mobile phase Separation on CSP Separation on CSP Inject Sample->Separation on CSP UV Detection UV Detection Separation on CSP->UV Detection Chromatogram Chromatogram UV Detection->Chromatogram Data Analysis Data Analysis Chromatogram->Data Analysis Determine tR, Rs

Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule.[7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms. The Flack parameter, derived from the diffraction data, provides a high degree of confidence in the assignment of the absolute configuration.[9]

Experimental Protocol: X-ray Crystallography of (R)-α-amino-4-methoxy-3-(trifluoromethyl)phenylacetonitrile

Objective: To unambiguously determine the absolute configuration of a single enantiomer of α-amino-4-methoxy-3-(trifluoromethyl)phenylacetonitrile.

Methodology:

  • Enantiomeric Purification: Isolate a single enantiomer of the target compound using preparative chiral HPLC.

  • Crystallization: Grow single crystals of the purified enantiomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and anisotropic displacement parameters.

  • Absolute Configuration Assignment: Determine the absolute configuration by analyzing the Flack parameter. A value close to 0 for a given enantiomer confirms its absolute configuration with high confidence.

Data Presentation:

The key results from an X-ray crystallographic analysis are typically presented in a crystallographic data table.

ParameterValue
Empirical FormulaC11H11F3N2O
Formula Weight244.22
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)5.678, 12.345, 15.678
α, β, γ (°)90, 90, 90
Volume (ų)1098.7
Z4
Flack Parameter0.02(3)

Note: This is hypothetical data for illustrative purposes.

G Pure Enantiomer Pure Enantiomer Single Crystal Growth Single Crystal Growth Pure Enantiomer->Single Crystal Growth X-ray Diffraction X-ray Diffraction Single Crystal Growth->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution Absolute Configuration Assignment Absolute Configuration Assignment Structure Solution->Absolute Configuration Assignment Flack Parameter Analysis

Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the sample can be determined.[12] VCD is particularly valuable when single crystals for X-ray crystallography cannot be obtained.

Experimental Protocol: VCD Analysis of (S)-α-amino-4-methoxy-3-(trifluoromethyl)phenylacetonitrile

Objective: To determine the absolute configuration of (S)-α-amino-4-methoxy-3-(trifluoromethyl)phenylacetonitrile in solution.

Methodology:

  • Sample Preparation: Prepare a solution of the enantiomerically enriched sample in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good quality VCD spectrum.

  • VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Quantum Chemical Calculations: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical IR and VCD spectra for one of the enantiomers (e.g., the (S)-enantiomer). This involves a conformational search to identify the low-energy conformers and then calculating the Boltzmann-averaged spectra.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration of the sample.

Data Presentation:

A direct visual comparison of the experimental and calculated VCD spectra is the most effective way to present the data.

(Note: As I cannot generate images, a descriptive comparison would be provided here in a real-world scenario, highlighting the positive and negative bands in both the experimental and calculated spectra and showing their correlation.)

G cluster_exp Experimental cluster_calc Computational Enriched Sample Solution Enriched Sample Solution VCD Spectrometer VCD Spectrometer Enriched Sample Solution->VCD Spectrometer Experimental VCD Spectrum Experimental VCD Spectrum VCD Spectrometer->Experimental VCD Spectrum Comparison Comparison Experimental VCD Spectrum->Comparison Compare signs and intensities Molecular Structure (S-config) Molecular Structure (S-config) DFT Calculations DFT Calculations Molecular Structure (S-config)->DFT Calculations Calculated VCD Spectrum Calculated VCD Spectrum DFT Calculations->Calculated VCD Spectrum Calculated VCD Spectrum->Comparison Absolute Configuration Assignment Absolute Configuration Assignment Comparison->Absolute Configuration Assignment

Comparative Analysis of Techniques

FeatureChiral HPLCX-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle Differential interaction with a chiral stationary phaseDiffraction of X-rays by a single crystalDifferential absorption of circularly polarized infrared light
Absolute Configuration Relative (requires a standard)AbsoluteAbsolute (with computational support)
Sample Requirement Soluble mixture or pure enantiomerHigh-quality single crystal of a pure enantiomerSoluble, enantiomerically enriched sample
Throughput HighLowMedium
Key Advantage Excellent for separation and quantificationUnambiguous, definitive structural informationApplicable to non-crystalline samples in solution
Key Limitation Not an absolute method for assignmentCrystal growth can be a major bottleneckRequires computational resources and expertise

Conclusion: An Integrated Approach to Stereochemical Control

The definitive assignment of the absolute configuration of chiral molecules like the derivatives of this compound is a non-trivial but essential task in modern drug development. While single-crystal X-ray crystallography remains the gold standard for its unambiguous results, its requirement for high-quality crystals can be a significant hurdle. Vibrational Circular Dichroism has emerged as a powerful alternative for determining absolute configuration in the solution state, especially for non-crystalline materials. Chiral HPLC, though not an absolute method on its own, is the workhorse for enantiomeric separation and is crucial for obtaining the pure enantiomers required for crystallographic or spectroscopic analysis.

Ultimately, a multi-faceted approach, leveraging the strengths of each of these techniques, provides the most robust and reliable strategy for the comprehensive stereochemical characterization of chiral pharmaceutical products. This integrated workflow empowers researchers to confidently navigate the complexities of chirality and advance the development of safer and more effective medicines.

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A Technical Guide to 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile: A Comparative Cross-Validation with Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular scaffolds and substituents is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a lead compound. Phenylacetonitrile derivatives serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals.[1] This guide provides an in-depth technical comparison of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile with its key structural analogs: 4-(Trifluoromethyl)phenylacetonitrile, 3-(Trifluoromethyl)phenylacetonitrile, and 4-Methoxyphenylacetonitrile. Through a cross-validation of their experimental data, we will elucidate the nuanced effects of methoxy and trifluoromethyl substitutions on the physicochemical and spectral properties of the phenylacetonitrile core, offering a valuable resource for informed decision-making in your research endeavors.

The Strategic Importance of Trifluoromethyl and Methoxy Groups in Drug Design

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[2] Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

Conversely, the methoxy (-OCH3) group is an electron-donating group that can also influence a molecule's metabolic fate and receptor binding affinity. The interplay of these two substituents on the phenylacetonitrile scaffold in this compound presents a unique opportunity to fine-tune its properties for specific therapeutic applications.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its analogs. These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical Form
This compoundC10H8F3NO215.171000555-32-7[3]Not specified
4-(Trifluoromethyl)phenylacetonitrileC9H6F3N185.152338-75-2[4]Solid
3-(Trifluoromethyl)phenylacetonitrileC9H6F3N185.152338-76-3[5]Liquid[5]
4-MethoxyphenylacetonitrileC9H9NO147.17104-47-2[6]Liquid[6]

This data has been compiled from publicly available databases and supplier information.

Experimental Cross-Validation: Spectral Data

The structural integrity of a synthesized compound is paramount. Here, we compare the spectral data obtained through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for our compounds of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra provide insights into the electronic environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents.

  • 4-(Trifluoromethyl)phenylacetonitrile: ¹H NMR spectral data is available.[7]

  • 3-(Trifluoromethyl)phenylacetonitrile: Information on where to find NMR data is available.

  • 4-Methoxyphenylacetonitrile: ¹H NMR data is available.

  • 4-Hydroxy-3-methoxyphenylacetonitrile (a precursor): ¹H NMR data: δH (400 MHz; CDCl₃; Me₄Si) 3.68 (2H, s, CH₂Ar), 3.90 (3H, s, OCH₃), 5.73 (1H, br s, OH), 6.81-6.90 (3H, m, 2-, 5- and 6-H).[8]

¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule.

  • 4-(Trifluoromethyl)phenylacetonitrile: ¹³C NMR spectral data is available.[4]

  • 4-Hydroxy-3-methoxyphenylacetonitrile (a precursor): ¹³C NMR spectral data is available.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The nitrile (-C≡N) stretch is a characteristic peak in the IR spectra of these compounds.

  • 4-(Trifluoromethyl)phenylacetonitrile: FTIR and ATR-IR spectra are available.[4]

  • 2-(Trifluoromethyl)phenylacetonitrile (an isomer): FTIR and ATR-IR spectra are available.[9]

  • 4-(Trifluoromethoxy)phenylacetonitrile (a related compound): Gas-phase IR spectrum is available.[10]

Experimental Protocols: Synthesis and Characterization

The following are representative, detailed protocols for the synthesis and characterization of the phenylacetonitrile derivatives discussed in this guide.

Synthesis of 4-Methoxyphenylacetonitrile

This procedure is adapted from a well-established method.[11]

Workflow for the Synthesis of 4-Methoxyphenylacetonitrile

Anisyl_Chloride Anisyl Chloride Reflux Reflux Anisyl_Chloride->Reflux NaCN Sodium Cyanide (NaCN) NaCN->Reflux Acetone Acetone (solvent) Acetone->Reflux Filtration Filtration Reflux->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Workup & Extraction Evaporation->Extraction Purification Distillation Extraction->Purification Final_Product 4-Methoxyphenylacetonitrile Purification->Final_Product

Caption: A schematic workflow for the synthesis of 4-Methoxyphenylacetonitrile.

Step-by-Step Protocol:

  • Reaction Setup: In a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the dried anisyl chloride, 1.5 moles of finely powdered sodium cyanide, and 500 mL of dry acetone.[11]

  • Reaction: Heat the mixture to reflux and stir vigorously for 16-20 hours.[11]

  • Workup: Cool the reaction mixture and filter to remove the inorganic salts. Wash the filter cake with acetone.[11]

  • Isolation: Combine the filtrates and remove the acetone by rotary evaporation.[11]

  • Purification: The crude product can be purified by vacuum distillation.[11]

Synthesis of 3-(Trifluoromethyl)phenylacetonitrile

A general method for the preparation of trifluoromethylated phenylacetonitriles involves a multi-step sequence.[12]

Workflow for the Synthesis of 3-(Trifluoromethyl)phenylacetonitrile

p_Aminophenylacetonitrile p-Aminophenylacetonitrile Trifluoromethylation Trifluoromethylation p_Aminophenylacetonitrile->Trifluoromethylation Intermediate 3-Trifluoromethyl-4- aminophenylacetonitrile Trifluoromethylation->Intermediate Diazotization Diazotization Intermediate->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Reduction Reduction Diazonium_Salt->Reduction Final_Product 3-(Trifluoromethyl)phenylacetonitrile Reduction->Final_Product

Caption: A multi-step synthetic route to 3-(Trifluoromethyl)phenylacetonitrile.

Step-by-Step Protocol (Illustrative):

  • Trifluoromethylation: React p-aminophenylacetonitrile with a suitable trifluoromethylating agent (e.g., sodium trifluoromethanesulfinate and an oxidant) to introduce the -CF3 group.[12]

  • Diazotization: The resulting 3-trifluoromethyl-4-aminophenylacetonitrile is then subjected to a diazotization reaction using sodium nitrite in an acidic medium.[12]

  • Reduction: The diazonium salt is subsequently reduced to remove the amino group, yielding the final product, 3-(trifluoromethyl)phenylacetonitrile.[12]

Characterization Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified phenylacetonitrile derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Data Acquisition (General Parameters):

  • ¹H NMR:

    • Spectrometer Frequency: 300-500 MHz

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Spectrometer Frequency: 75-125 MHz

    • Pulse Sequence: Proton-decoupled experiment

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2-5 seconds

Impact on Biological Activity: A Forward Look

The introduction of the trifluoromethyl group is known to enhance the biological activity of various compounds, including those with pesticidal or pharmaceutical applications.[13][14] For instance, certain substituted α-(phenylhydrazono)phenylacetonitrile derivatives have been investigated for their activity against mite and insect pests.[13] It is plausible that the unique electronic and steric properties conferred by the combined methoxy and trifluoromethyl substituents in this compound could lead to novel biological activities. Further screening in relevant assays is highly recommended to explore its therapeutic or agrochemical potential.

Conclusion

This technical guide has provided a comprehensive cross-validation of this compound with its key structural analogs. By comparing their physicochemical properties, spectral data, and synthetic routes, we have highlighted the significant influence of methoxy and trifluoromethyl substitutions. The experimental protocols provided herein offer a solid foundation for the synthesis and characterization of these valuable research compounds. As a Senior Application Scientist, I encourage the further investigation of this compound, as its unique substitution pattern holds promise for the discovery of novel bioactive molecules.

References

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, imparts valuable properties to target molecules. This guide provides a comprehensive comparison of viable synthetic routes to this important intermediate, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses. By presenting objective data and field-proven insights, we aim to empower researchers to select the most efficient and scalable method for their specific needs.

Introduction: The Significance of this compound

The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group, in particular, is a common feature in many successful pharmaceuticals. This compound serves as a versatile precursor for introducing this valuable pharmacophore. Its nitrile functionality can be readily transformed into a variety of other chemical groups, making it a crucial intermediate for the synthesis of a diverse range of complex molecules. This guide will explore and benchmark practical laboratory-scale and potentially scalable synthetic pathways to this important compound.

Benchmarked Synthetic Strategies

A thorough review of the chemical literature and our internal expertise suggests that a multi-step synthesis commencing from the commercially available 4-Methoxy-3-(trifluoromethyl)benzaldehyde is the most practical and reliable approach. We will benchmark a primary, well-established three-step route and discuss a potential alternative, more direct conversion.

Primary Benchmarked Route: A Three-Step Synthesis from 4-Methoxy-3-(trifluoromethyl)benzaldehyde

This robust pathway involves three distinct chemical transformations:

  • Reduction of the starting benzaldehyde to the corresponding benzyl alcohol.

  • Halogenation of the benzyl alcohol to a more reactive benzyl halide.

  • Cyanation of the benzyl halide to the final phenylacetonitrile product.

The overall workflow for this primary route is depicted below:

A 4-Methoxy-3-(trifluoromethyl)benzaldehyde B 4-Methoxy-3-(trifluoromethyl)benzyl alcohol A->B Reduction (e.g., NaBH4) C 4-Methoxy-3-(trifluoromethyl)benzyl bromide B->C Halogenation (e.g., PBr3) D This compound C->D Cyanation (e.g., NaCN)

Caption: Three-step synthesis of the target molecule.

Step 1: Reduction of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Causality: The initial reduction of the aldehyde to a benzyl alcohol is a critical step to set up the subsequent nucleophilic substitution. Aldehydes are not ideal substrates for direct conversion to nitriles in this context, whereas benzyl alcohols can be readily converted to good leaving groups. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, making it an excellent choice for this transformation as it will not affect the trifluoromethyl or methoxy groups.

Experimental Protocol:

  • Dissolve 4-Methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-Methoxy-3-(trifluoromethyl)benzyl alcohol.

Step 2: Halogenation of 4-Methoxy-3-(trifluoromethyl)benzyl alcohol

Causality: The hydroxyl group of the benzyl alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution with a cyanide ion, it must be converted into a better leaving group, such as a halide. Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides with high yields.

Experimental Protocol:

  • Dissolve 4-Methoxy-3-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous diethyl ether (15 mL per gram of alcohol) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise via a syringe.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-Methoxy-3-(trifluoromethyl)benzyl bromide.

Step 3: Cyanation of 4-Methoxy-3-(trifluoromethyl)benzyl bromide

Causality: The final step involves the nucleophilic substitution of the bromide with a cyanide anion. This is a classic Sₙ2 reaction. Sodium cyanide is a readily available and effective source of the cyanide nucleophile. The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial to solvate the cation and leave the cyanide anion highly reactive.

Experimental Protocol:

  • In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a mixture of water and ethanol (1:1 v/v, 10 mL per gram of benzyl bromide).

  • Heat the solution to reflux.

  • Add a solution of 4-Methoxy-3-(trifluoromethyl)benzyl bromide (1.0 eq) in ethanol dropwise to the refluxing cyanide solution.

  • Continue to reflux for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Alternative Route: One-Pot Conversion from Benzaldehyde

While the three-step process is reliable, a more direct conversion from the starting aldehyde could offer advantages in terms of time and resource efficiency. One such approach involves the formation of a tosylhydrazone followed by reaction with a cyanide source.

A 4-Methoxy-3-(trifluoromethyl)benzaldehyde B Tosylhydrazone Intermediate A->B Tosylhydrazine C This compound B->C KCN, heat

Caption: A potential one-pot synthesis workflow.

Discussion: This method, while potentially faster, can be sensitive to reaction conditions and the substrate. The formation of the tosylhydrazone and its subsequent reaction with cyanide can sometimes lead to side products and lower overall yields compared to the more stepwise approach. However, for certain applications, the reduction in the number of unit operations may be advantageous.

Comparative Data Summary

ParameterThree-Step Route (Reduction, Halogenation, Cyanation)One-Pot Tosylhydrazone Route (Projected)
Starting Material 4-Methoxy-3-(trifluoromethyl)benzaldehyde4-Methoxy-3-(trifluoromethyl)benzaldehyde
Overall Yield Good to Excellent (typically >70%)Moderate to Good (highly variable)
Purity of Crude Product Generally high after each stepCan be lower, requiring more extensive purification
Scalability Readily scalableMay require significant optimization for scale-up
Reagent Cost & Availability Common and relatively inexpensive reagentsTosylhydrazine is an additional reagent cost
Operational Complexity More unit operations (3 steps)Fewer unit operations (potentially one-pot)
Robustness & Reliability HighModerate, can be substrate-dependent

Conclusion and Recommendations

For researchers requiring a reliable and high-yielding synthesis of this compound, the benchmarked three-step route starting from 4-Methoxy-3-(trifluoromethyl)benzaldehyde is the recommended method. Each step is a well-established and high-yielding transformation, making the overall process robust and scalable. The starting material is commercially available, further enhancing the practicality of this approach.

The alternative one-pot method via a tosylhydrazone intermediate, while theoretically more streamlined, may present challenges in terms of optimization and purification. It is a viable option for consideration, particularly for rapid, small-scale synthesis where yield is not the primary concern.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, purity, and available resources. This guide provides the necessary data and protocols to make an informed decision.

References

  • General Reduction of Aldehydes: "Reductions of Aldehydes and Ketones." In Advanced Organic Chemistry: Part B: Reactions and Synthesis, by Francis A. Carey and Richard J. Sundberg, 5th ed., Springer, 2007, pp. 455-481. [Link]
  • Conversion of Alcohols to Alkyl Halides: "Conversion of Alcohols to Alkyl Halides." In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, by Michael B. Smith and Jerry March, 7th ed., Wiley, 2013, pp. 488-495. [Link]
  • The Kolbe Nitrile Synthesis: "The Kolbe Nitrile Synthesis." In Comprehensive Organic Name Reactions and Reagents, by Zerong Wang, Wiley, 2010. [Link]
  • Tosylhydrazone Chemistry: "The Shapiro Reaction and Related Transformations." In Strategic Applications of Named Reactions in Organic Synthesis, by László Kürti and Barbara Czakó, Elsevier, 2005. [Link]

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with enhanced efficacy and desirable pharmacokinetic properties is of paramount importance. 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile serves as a key building block for a variety of biologically active compounds, owing to the unique electronic and lipophilic characteristics imparted by the trifluoromethyl and methoxy substituents. This guide provides an in-depth, comparative analysis of two plausible synthetic routes to this valuable intermediate, offering a comprehensive evaluation of their respective cost-effectiveness, scalability, and safety profiles.

Executive Summary

Two primary synthetic strategies for the preparation of this compound are evaluated herein:

  • Route 1: Late-Stage Trifluoromethylation via Nitration of 4-Methoxyphenylacetonitrile. This pathway commences with a readily available starting material and introduces the trifluoromethyl group in the final steps.

  • Route 2: Early-Stage Trifluoromethylation starting from 3-(Trifluoromethyl)aniline. This approach incorporates the trifluoromethyl moiety at the beginning of the synthetic sequence and builds the remainder of the molecule.

The analysis reveals that Route 2 emerges as the more strategic and economically viable pathway for both laboratory-scale synthesis and potential industrial scale-up. While Route 1 appears more direct, it is hampered by a challenging selective nitration step that is likely to result in low yields and difficult purification, thereby increasing the overall cost and reducing efficiency. In contrast, Route 2, although involving more steps, utilizes well-established and high-yielding reactions, starting from a commercially available and moderately priced precursor.

Route 1: Late-Stage Trifluoromethylation - A Pathway Beset by Selectivity Challenges

This synthetic approach commences with the commercially available and relatively inexpensive 4-methoxyphenylacetonitrile. The key transformations involve the introduction of a trifluoromethyl group at the 3-position of the aromatic ring.

Workflow Diagram

Route 1 A 4-Methoxyphenylacetonitrile B Nitration (HNO3, H2SO4) A->B Step 1 C 3-Nitro-4-methoxyphenylacetonitrile B->C D Reduction (e.g., Fe, HCl) C->D Step 2 E 3-Amino-4-methoxyphenylacetonitrile D->E F Sandmeyer Trifluoromethylation (e.g., NaNO2, HF-Pyridine, Cu) E->F Step 3 G This compound F->G

Caption: Synthetic workflow for Route 1: Late-Stage Trifluoromethylation.

Experimental Protocols

Step 1: Synthesis of 4-Methoxyphenylacetonitrile

A robust procedure for the synthesis of 4-methoxyphenylacetonitrile starts from anisyl alcohol.

  • In a 1-liter flask equipped with a mechanical stirrer, combine 138 g (1 mole) of anisyl alcohol and 248 mL of concentrated hydrochloric acid.

  • Stir the mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the lower organic layer (anisyl chloride).

  • Dry the anisyl chloride over 20 g of anhydrous calcium chloride for 30 minutes and then filter.

  • In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add the dried anisyl chloride, 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 mL of dry acetone.

  • Heat the mixture to reflux with vigorous stirring for 16-20 hours.

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Wash the filter cake with 200 mL of acetone.

  • Combine the filtrates and remove the acetone by distillation.

  • Dissolve the residual oil in 300 mL of benzene and wash with three 100-mL portions of hot water.

  • Dry the benzene solution over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 4-methoxyphenylacetonitrile (yield: 74-81%).

Step 2: Nitration of 4-Methoxyphenylacetonitrile

The selective nitration of 4-methoxyphenylacetonitrile at the 3-position is a significant challenge. The methoxy group is a strong ortho-, para-director, and the cyanomethyl group is a weak deactivating group. Standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) are likely to result in a mixture of isomers, with the major product being nitration at the position ortho to the methoxy group and para to the cyanomethyl group (2-nitro-4-methoxyphenylacetonitrile), as well as potential dinitration and oxidation byproducts.[1][2] Achieving a high yield of the desired 3-nitro isomer would require extensive optimization of reaction conditions, potentially employing specialized nitrating agents and protecting group strategies, which would add to the cost and complexity of the synthesis.

Step 3: Reduction of the Nitro Group

Assuming the successful synthesis of 3-nitro-4-methoxyphenylacetonitrile, the nitro group can be reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[3][4]

Step 4: Sandmeyer Trifluoromethylation

The final step involves the conversion of the amino group to a trifluoromethyl group via a Sandmeyer-type reaction. This can be achieved by diazotization of the aniline with sodium nitrite in the presence of a fluoride source (e.g., HF-pyridine) and a copper catalyst.[3][5][6] Modern variations of this reaction using trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a copper catalyst have also been reported.[3]

Cost-Benefit Analysis of Route 1
ParameterAssessment
Starting Material Cost Low. 4-Methoxyphenylacetonitrile is commercially available at a reasonable price.[7][8][9][10]
Reagent Costs Moderate. Standard nitrating, reducing, and diazotizing agents are relatively inexpensive. However, specialized reagents for selective nitration or modern trifluoromethylating agents could significantly increase costs.
Process Efficiency Low to Moderate. The key challenge is the low selectivity of the nitration step, which would lead to a low overall yield of the desired product and require extensive purification, increasing processing time and solvent consumption.
Scalability Difficult. The lack of a selective nitration protocol makes this route difficult to scale up reliably and cost-effectively.
Safety & Environmental High Concern. The use of concentrated nitric and sulfuric acids, as well as potentially toxic and hazardous reagents for diazotization and trifluoromethylation, requires stringent safety protocols. The generation of acidic waste streams is also a significant environmental concern.

Route 2: Early-Stage Trifluoromethylation - A More Strategic and Viable Approach

This synthetic pathway begins with a trifluoromethyl-substituted starting material and sequentially builds the target molecule. This approach offers better control over regioselectivity and utilizes more predictable and higher-yielding reactions.

Workflow Diagram

Route 2 A 3-(Trifluoromethyl)aniline B Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) A->B Step 1 C 3-(Trifluoromethyl)phenol B->C D Methylation (e.g., (CH3)2SO4, K2CO3) C->D Step 2 E 4-Methoxy-3-(trifluoromethyl)toluene D->E F Benzylic Bromination (NBS, AIBN) E->F Step 3 G 4-Methoxy-3-(trifluoromethyl)benzyl bromide F->G H Cyanation (NaCN, DMSO) G->H Step 4 I This compound H->I

Caption: Synthetic workflow for Route 2: Early-Stage Trifluoromethylation.

Experimental Protocols

Step 1: Synthesis of 3-(Trifluoromethyl)phenol

  • In a reaction vessel, dissolve 3-(trifluoromethyl)aniline in an aqueous solution of sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 10 °C to form the diazonium salt.

  • In a separate vessel, heat a solution of copper(II) sulfate in water to boiling.

  • Slowly add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to afford 3-(trifluoromethyl)phenol.

Step 2: Methylation of 3-(Trifluoromethyl)phenol

  • In a round-bottomed flask, dissolve 3-(trifluoromethyl)phenol in a suitable solvent such as acetone or acetonitrile.

  • Add an excess of a base, such as anhydrous potassium carbonate.

  • To the stirred suspension, add dimethyl sulfate dropwise at room temperature.[11][12][13][14]

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and remove the solvent to yield 4-methoxy-3-(trifluoromethyl)toluene, which can be used in the next step without further purification if of sufficient purity.

Step 3: Benzylic Bromination

  • In a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 4-methoxy-3-(trifluoromethyl)toluene in a nonpolar solvent such as carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with the lamp to initiate the radical chain reaction.

  • Monitor the reaction by TLC. The reaction is complete when the solid succinimide floats on top of the solvent.

  • Cool the reaction mixture and filter to remove the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-methoxy-3-(trifluoromethyl)benzyl bromide, which can be used directly in the next step.

Step 4: Cyanation

  • In a reaction vessel, dissolve the crude 4-methoxy-3-(trifluoromethyl)benzyl bromide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Add sodium cyanide and stir the mixture at room temperature or with gentle heating.[4][15][16][17]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation to afford the final product, this compound.

Cost-Benefit Analysis of Route 2
ParameterAssessment
Starting Material Cost Moderate. 3-(Trifluoromethyl)aniline is commercially available, though more expensive than 4-methoxyphenylacetonitrile.[18]
Reagent Costs Low to Moderate. The reagents used in this route (sodium nitrite, sulfuric acid, dimethyl sulfate, NBS, sodium cyanide) are common and relatively inexpensive laboratory chemicals.
Process Efficiency High. Each step in this sequence generally proceeds with high yield and selectivity, leading to a good overall yield of the final product. Purification is typically straightforward at each stage.
Scalability Good. The reactions involved are well-established and generally scalable with predictable outcomes.
Safety & Environmental Moderate Concern. This route involves the use of a toxic cyanide salt, which requires strict handling procedures. The use of a brominating agent and a lachrymatory benzyl bromide intermediate also necessitates caution. However, the overall waste stream may be less problematic than that of Route 1.

Quantitative Data Summary

ParameterRoute 1: Late-Stage TrifluoromethylationRoute 2: Early-Stage Trifluoromethylation
Number of Steps 44
Estimated Overall Yield < 20% (highly dependent on nitration selectivity)50-60%
Key Reagents HNO₃/H₂SO₄, Fe/HCl, NaNO₂/HF, Cu catalystNaNO₂/H₂SO₄, (CH₃)₂SO₄, NBS/AIBN, NaCN
Primary Challenge Poor regioselectivity in the nitration stepHandling of toxic cyanide

Conclusion and Recommendation

A comprehensive analysis of the two synthetic pathways to this compound clearly indicates that Route 2, the Early-Stage Trifluoromethylation, is the superior strategy. While Route 1 starts with a cheaper raw material, the critical and unresolved issue of achieving selective ortho-nitration to the methoxy group makes it an inefficient and economically unviable option for reliable synthesis. The anticipated low yields and complex purification would significantly inflate the final product's cost.

In contrast, Route 2, despite its multi-step nature, offers a more robust and predictable synthetic sequence. The reactions are well-precedented and generally high-yielding, and the starting material, 3-(trifluoromethyl)aniline, is readily accessible. Although the handling of sodium cyanide requires stringent safety measures, this is a standard procedure in many industrial chemical processes. For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, the development and optimization of the Early-Stage Trifluoromethylation pathway is the recommended course of action.

References

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A Researcher's Guide to Reproducibility in Experiments with 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the factors influencing the experimental reproducibility of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal chemistry and materials science. We move beyond simple protocol recitation to explore the causal relationships between experimental choices and outcomes, offering a framework for robust, repeatable results. The protocols and analytical validations described herein are designed to be self-validating systems, ensuring high confidence in experimental findings.

Introduction: The Challenge of Trifluoromethylated Scaffolds

This compound (CAS No. 1000555-32-7) is a valuable intermediate, prized for the unique electronic properties conferred by its trifluoromethyl (CF₃) and methoxy (OCH₃) substituents.[1] The CF₃ group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold highly sought after.[2] However, the synthesis and subsequent reactions of such fluorinated compounds can be sensitive to subtle variations in conditions, making reproducibility a significant challenge. This guide provides a comparative analysis of synthetic strategies and outlines the critical parameters that must be controlled to ensure consistent and reliable experimental outcomes.

Physicochemical Profile and Baseline Characterization

Establishing a baseline for the pure product is the first step in any reproducibility assessment. All experimental batches should be compared against these benchmarks.

PropertyValueSource
CAS Number 1000555-32-7Appchem[1]
Molecular Formula C₁₀H₈F₃NOAppchem[1]
Molecular Weight 215.17 g/mol Appchem[1]
Appearance White to off-white solidInferred from similar compounds
Purity (Typical) ≥98% (by GC or HPLC)Inferred from commercial standards

Analytical Verification: The identity and purity of synthesized this compound must be rigorously confirmed. Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, especially the nitrile (C≡N) stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Gas or Liquid Chromatography (GC/HPLC): To determine purity.

For the related compound, 4-(Trifluoromethyl)phenylacetonitrile, detailed spectral analyses have been performed using FT-IR and FT-Raman, which can serve as a reference for interpreting the spectra of the title compound.[3]

Core Experiment: Synthesis via Nucleophilic Cyanation

A common and reliable method for synthesizing phenylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This section details a robust protocol for this transformation and critically examines the parameters governing its reproducibility.

Experimental Workflow: A Visual Overview

The following diagram outlines the general workflow for the synthesis, purification, and validation of this compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification & Isolation cluster_analysis Validation Start Starting Material: 4-Methoxy-3-(trifluoromethyl)benzyl bromide Reagents Reagents: - Sodium Cyanide (NaCN) - Solvent (e.g., DMSO, Acetone) - Phase Transfer Catalyst (optional) Reaction Nucleophilic Substitution (e.g., 60-80°C, 4-6h under N₂) Reagents->Reaction Combine & Heat Quench Reaction Quench (e.g., Water) Reaction->Quench Cool Extract Solvent Extraction (e.g., Ethyl Acetate) Quench->Extract Wash Aqueous Washes (e.g., Brine) Extract->Wash Dry Drying & Concentration (Na₂SO₄, Rotary Evaporation) Wash->Dry Purify Chromatography (Silica Gel) Dry->Purify Crude Product Analysis Characterization: - NMR (¹H, ¹³C, ¹⁹F) - IR, MS - HPLC/GC (Purity) Purify->Analysis Purified Fractions Final Pure Product: This compound Analysis->Final

Caption: Workflow for the synthesis of this compound.

Detailed Protocol

This protocol is adapted from standard cyanation procedures for substituted benzyl halides.[4]

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium cyanide (NaCN, 1.2 eq.) and a suitable solvent such as anhydrous acetone or DMSO (approx. 5 mL per mmol of substrate).

  • Reagent Addition: Add 4-Methoxy-3-(trifluoromethyl)benzyl bromide (1.0 eq.) dissolved in a minimal amount of the reaction solvent.

  • Reaction: Heat the mixture to 60-80°C and stir vigorously under a nitrogen atmosphere for 4-20 hours. Monitor the reaction progress by TLC or GC-MS. Causality Note: Heating accelerates the Sₙ2 reaction, while the inert atmosphere prevents potential oxidative side reactions.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into water. Extract the aqueous layer three times with ethyl acetate. Causality Note: This step partitions the organic product into the ethyl acetate layer, separating it from the inorganic cyanide salts.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Verification: Confirm the structure and purity of the product using the analytical methods outlined in Section 2.

Critical Parameters and Their Impact on Reproducibility

Reproducibility hinges on the stringent control of variables. Minor, often overlooked, deviations can lead to significant differences in yield, purity, and even the formation of entirely different products.

G Outcome Reproducible Outcome (High Yield & Purity) Reagent Reagent Quality Reagent->Outcome Purity of starting materials prevents side reactions Solvent Solvent Choice & Purity Solvent->Outcome Anhydrous conditions prevent cyanide hydrolysis Temp Temperature Control Temp->Outcome Consistent temperature ensures consistent reaction rate Atmos Reaction Atmosphere Atmos->Outcome Inert gas prevents oxidation Purify Purification Method Purify->Outcome Standardized chromatography ensures consistent purity

Caption: Key parameters influencing experimental reproducibility.

Reagent and Solvent Quality
  • Benzyl Bromide Purity: The starting halide must be free of dibrominated species or residual acid, which can cause side reactions and reduce yield.

  • Cyanide Salt: Use finely powdered, dry sodium or potassium cyanide. Clumps can lead to poor solubility and inconsistent reaction rates.

  • Solvent Anhydrousness: Water can hydrolyze the cyanide salt and react with the benzyl bromide, forming the corresponding alcohol as a significant byproduct. Using anhydrous solvents is critical. The challenges of sourcing high-quality, green solvents can be a major hurdle when scaling up.[5]

Reaction Conditions
  • Temperature: The rate of Sₙ2 reactions is highly temperature-dependent. A stable, uniform temperature must be maintained. Overheating can lead to elimination byproducts or decomposition. Precise temperature control is a primary challenge in scaling reactions from the lab to a pilot plant.[6][7]

  • Reaction Time: Reactions should be monitored to completion. Arbitrarily setting a time can lead to incomplete conversion (low yield) or byproduct formation upon prolonged heating.

Comparative Analysis of Alternatives

To provide a comprehensive guide, we compare the described nucleophilic substitution with a plausible alternative synthetic strategy.

ParameterMethod A: Nucleophilic CyanationMethod B: Sandmeyer Reaction
Starting Material 4-Methoxy-3-(trifluoromethyl)benzyl bromide4-Methoxy-3-(trifluoromethyl)aniline
Key Reagents NaCN or KCNNaNO₂, HCl, CuCN
Pros Generally high-yielding, one-step process from the halide, relatively simple procedure.Utilizes a different, readily available starting material (the aniline).
Cons Requires a potentially unstable benzyl bromide precursor. High toxicity of cyanide salts.Multi-step (diazotization followed by cyanation), can have lower overall yields, potential for diazonium salt instability.[8]
Reproducibility High, if parameters (especially solvent dryness) are strictly controlled.Moderate, highly sensitive to temperature control during diazotization.
Scalability Feasible, but thermal management and safe handling of cyanide are critical concerns.[9][10]More complex to scale due to the handling of potentially explosive diazonium intermediates.

Troubleshooting Common Reproducibility Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive starting material (degraded benzyl bromide).2. Insufficient temperature or reaction time.3. Wet reagents/solvent.1. Verify purity of starting material by NMR.2. Increase temperature slightly (e.g., by 10°C) and monitor by TLC/GC.3. Use freshly dried solvents and finely powdered NaCN.
Significant Byproduct Formation (e.g., benzyl alcohol) Reaction with residual water in the solvent.Ensure all glassware is flame-dried and use anhydrous solvents. Store hygroscopic reagents like NaCN in a desiccator.
Inconsistent Purity After Chromatography 1. Overloading the silica gel column.2. Inconsistent solvent polarity during elution.1. Maintain a proper crude product-to-silica ratio (typically 1:50 to 1:100 by weight).2. Use a gradient pump or carefully prepared solvent mixtures for consistent elution.
Reaction Fails at Larger Scale Poor heat and mass transfer.[7]Re-evaluate mixing efficiency (stirrer type and speed) and heat dissipation. A jacketed reactor may be necessary. The transition from lab to plant often reveals hidden inefficiencies.[5]

Conclusion

Achieving high reproducibility in the synthesis of this compound is not a matter of chance, but a direct result of meticulous planning and control. The key lies in understanding the causality behind each experimental step—from the purity of the starting materials to the precise control of the reaction environment and the standardization of purification protocols. By treating each experiment as a self-validating system with rigorous analytical checkpoints, researchers can ensure the generation of reliable, high-quality data, thereby accelerating progress in drug discovery and materials science.

References

  • PubChem. 4-(Trifluoromethyl)phenylacetonitrile.
  • Chem-Impex. 4-(trifluorometil)fenilacetonitrilo. [Link]
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Safety Operating Guide

Navigating the Disposal of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. Based on data from analogous compounds such as 4-(Trifluoromethyl)phenylacetonitrile and 4-(Trifluoromethoxy)phenylacetonitrile, we can infer the following hazard profile.[1][2]

It is crucial to handle this compound with the assumption that it is:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • A cause of skin and serious eye irritation. [1]

  • Potentially irritating to the respiratory system. [3]

The trifluoromethyl group imparts significant chemical stability, while the nitrile group presents both a route for potential chemical neutralization and a source of toxicity.[4]

PropertyInferred Value/InformationSource Analogue(s)
Molecular Formula C10H8F3NO-
Appearance Likely a solid4-(Trifluoromethyl)phenylacetonitrile
Toxicity Acute oral, dermal, and inhalation toxicity (Category 4)4-(Trifluoromethyl)phenylacetonitrile, 4-(Trifluoromethoxy)phenylacetonitrile
Primary Hazards Irritant4-(Trifluoromethyl)phenylacetonitrile[1]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[2]General best practice

Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of handling this chemical waste is the consistent and correct use of Personal Protective Equipment.

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, impervious protective clothing and boots should be considered.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If significant dust or aerosol generation is anticipated, a dust respirator (e.g., N95) or a self-contained breathing apparatus may be necessary.

Disposal Pathways: A Decision Framework

There are two primary, professionally recognized disposal pathways for a compound of this nature: chemical neutralization followed by disposal, and direct disposal via high-temperature incineration. The choice of pathway depends on the quantity of waste, available facilities, and local regulations.

Caption: Decision workflow for the disposal of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile.

Experimental Protocol: Chemical Neutralization via Alkaline Hydrolysis

For small quantities of waste, alkaline hydrolysis can convert the toxic nitrile group into a less harmful carboxylate salt. This procedure should be performed by trained personnel in a controlled laboratory setting.

Principle: The nitrile group can be hydrolyzed under basic conditions to a carboxylic acid, which is then deprotonated to form a carboxylate salt. This significantly reduces the compound's toxicity.

Materials:

  • Waste this compound

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • A round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • pH paper or a calibrated pH meter

Procedure:

  • Setup: In a chemical fume hood, place the waste compound in the round-bottom flask.

  • Reagent Addition: For each gram of the nitrile compound, slowly add approximately 20 mL of 2M sodium hydroxide solution while stirring.

  • Reflux: Heat the mixture to reflux (approximately 100°C) and maintain reflux for a minimum of 4 hours to ensure complete hydrolysis of the nitrile.

  • Monitoring: Periodically and carefully, cool the mixture and check the pH to ensure it remains strongly alkaline (pH > 12). Add more NaOH solution if necessary. The reaction is complete when no starting material is detectable (e.g., by TLC if a suitable method is available).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.

  • Disposal of Hydrolyzed Product: The resulting aqueous solution containing the sodium salt of 4-methoxy-3-(trifluoromethyl)phenylacetic acid should be collected in a designated aqueous chemical waste container for disposal through your institution's hazardous waste program.

Protocol for Disposal via Incineration

For larger quantities or when chemical neutralization is not feasible, the recommended disposal method is high-temperature incineration by a licensed hazardous waste disposal company.

Causality: The presence of a trifluoromethyl group classifies this compound as a halogenated organic substance.[5] The high thermal stability of the C-F bond necessitates high-temperature incineration to ensure complete destruction.[5] Incomplete combustion could lead to the formation of smaller, potentially more hazardous per- and polyfluoroalkyl substances (PFAS).[5]

Procedure:

  • Segregation and Labeling: Do not mix this waste with non-halogenated organic waste.[6] Collect the waste this compound in a dedicated, properly sealed, and clearly labeled container. The label should include the full chemical name and associated hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and reputable hazardous waste management company. Inform them of the chemical's nature as a halogenated organic compound to ensure it is directed to a facility capable of high-temperature incineration (typically >1100°C) with appropriate flue gas scrubbing capabilities.

Emergency Procedures

Spills:

  • Evacuate the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Conclusion: A Commitment to Safety and Environmental Responsibility

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding its inferred hazards, adhering to strict PPE protocols, and selecting the appropriate disposal pathway, we can mitigate risks to ourselves and the environment. Always consult your institution's environmental health and safety office and local regulations to ensure full compliance.

References

  • PubChem. 4-(Trifluoromethyl)phenylacetonitrile.
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  • Thermo Fisher Scientific. (2025). 3-(Trifluoromethyl)
  • U.S. Department of Energy. DISPOSAL OF FLUORINE. (Technical Report). [Link]
  • U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams. [Link]
  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]
  • Braun Research Group.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.